5,7-dibromo-1H-indole-2,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,7-dibromo-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTZEHIRXZGGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365226 | |
| Record name | 5,7-dibromoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6374-91-0 | |
| Record name | 5,7-Dibromoisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6374-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-dibromoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6374-91-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5,7-dibromo-1H-indole-2,3-dione
Introduction: The Significance of 5,7-dibromo-1H-indole-2,3-dione in Modern Drug Discovery
This compound, commonly known as 5,7-dibromoisatin, is a halogenated derivative of isatin, a naturally occurring indole derivative first isolated from the oxidation of indigo.[1][2][3] Isatin and its analogs have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anticonvulsant, antiviral, and antibacterial properties.[1][2][4][5] The introduction of bromine atoms at the 5 and 7 positions of the isatin scaffold has been shown to enhance its cytotoxic and anticonvulsant activities, making 5,7-dibromoisatin a crucial pharmacophore in the development of novel therapeutics.[5][6][7][8] Notably, derivatives of 5,7-dibromoisatin have demonstrated potent activity as microtubule-destabilizing agents, which are of significant interest in oncology research.[7][9]
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.
Synthetic Pathways to this compound
The synthesis of 5,7-dibromoisatin can be approached through two primary strategies: direct bromination of the pre-formed isatin core or synthesis from a correspondingly substituted aniline precursor.
Method 1: Direct Bromination of 1H-indole-2,3-dione (Isatin)
This method is a straightforward approach that involves the electrophilic substitution of bromine onto the electron-rich aromatic ring of isatin. The positions of bromination are directed by the existing substituents on the indole ring.
Causality Behind Experimental Choices:
The choice of a suitable solvent and brominating agent is critical for controlling the reaction and achieving the desired disubstituted product. Ethanol is often used as a solvent. The reaction temperature is maintained to control the rate of reaction and prevent the formation of over-brominated byproducts.
Experimental Protocol:
A detailed, step-by-step methodology for the direct bromination of isatin is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1H-indole-2,3-dione (1 equivalent) in ethanol.
-
Addition of Bromine: While stirring the solution, add bromine (2 equivalents) dropwise at a controlled temperature, typically between 70-75°C.[4]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with cold ethanol to remove any unreacted bromine and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure this compound.
Visualizing the Synthesis: A Workflow Diagram
Caption: Direct bromination workflow for synthesizing 5,7-dibromoisatin.
Method 2: Synthesis from Substituted Anilines (Sandmeyer Isatin Synthesis)
An alternative and highly versatile method for preparing substituted isatins is the Sandmeyer isatin synthesis.[1][10][11][12] This multi-step process begins with a substituted aniline, in this case, 3,5-dibromoaniline.
Causality Behind Experimental Choices:
This method offers the advantage of building the isatin core with the desired substitution pattern already in place, which can be beneficial when direct bromination is not regioselective or leads to unwanted side products. The reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization. The use of concentrated sulfuric acid is crucial for effecting the intramolecular electrophilic substitution to form the indole ring.[11][12]
Experimental Protocol:
A generalized, step-by-step protocol for the Sandmeyer synthesis of 5,7-dibromoisatin is as follows:
-
Formation of the Isonitrosoacetanilide Intermediate:
-
Dissolve 3,5-dibromoaniline (1 equivalent) in a mixture of water and hydrochloric acid.
-
To this solution, add chloral hydrate (1 equivalent) and hydroxylamine hydrochloride (3 equivalents) dissolved in water.
-
Heat the reaction mixture to boiling until the reaction is complete (monitored by TLC).
-
Cool the mixture and collect the precipitated N-(3,5-dibromophenyl)-2-(hydroxyimino)acetamide by filtration.
-
-
Cyclization to this compound:
-
Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-warmed concentrated sulfuric acid (typically 60-70°C).[13]
-
After the addition is complete, the mixture is heated for a short period (e.g., to 80°C for 10 minutes) to ensure complete cyclization.[13]
-
Pour the reaction mixture onto crushed ice, which will cause the 5,7-dibromoisatin to precipitate.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Comprehensive Characterization of this compound
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
| Technique | Expected Observations for this compound |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3400-3200 cm⁻¹), two distinct C=O stretching vibrations for the ketone and lactam carbonyl groups (typically in the range of 1750-1650 cm⁻¹), and C=C stretching vibrations of the aromatic ring.[4][6] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum will provide information about the protons in the molecule. For 5,7-dibromoisatin, one would expect to see a singlet for the N-H proton (which is D₂O exchangeable) and signals in the aromatic region corresponding to the protons on the benzene ring.[4][6] The splitting patterns and chemical shifts of these aromatic protons are indicative of the substitution pattern. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the two carbonyl carbons, the aromatic carbons, and the carbons bearing bromine atoms. |
| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₈H₃Br₂NO₂), the expected molecular ion peak will correspond to its molecular weight of approximately 304.92 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms. |
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the overall molecular geometry of this compound.[14][15][16] The crystal structure would confirm the planar nature of the indole ring system and the positions of the bromine substituents.
Applications in Drug Development
The this compound scaffold is a valuable starting material for the synthesis of a diverse range of biologically active compounds. Its derivatives have shown significant promise in several therapeutic areas:
-
Anticonvulsant Activity: Semicarbazone derivatives of 5,7-dibromoisatin have been synthesized and evaluated for their anticonvulsant properties, with some compounds showing promising activity in preclinical models.[5][6][17][18]
-
Anticancer Activity: N-alkylation of 5,7-dibromoisatin has led to the development of potent cytotoxic agents that target microtubules.[7][8][9] These compounds have shown efficacy against various cancer cell lines, including those that exhibit multidrug resistance.[7]
Conclusion
This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of this compound. The outlined synthetic protocols, rooted in established chemical principles, offer reliable pathways to this important molecule. The comprehensive characterization techniques described are essential for verifying the identity and purity of the synthesized compound, a critical step in any drug discovery and development pipeline. The demonstrated biological potential of 5,7-dibromoisatin and its derivatives underscores its significance as a privileged scaffold in medicinal chemistry, warranting further exploration and development.
References
- 1. biomedres.us [biomedres.us]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. synarchive.com [synarchive.com]
- 12. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. iucrdata.iucr.org [iucrdata.iucr.org]
- 16. journals.iucr.org [journals.iucr.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 5,7-dibromoisatin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] The unique structural features of the isatin core, particularly the reactive C3-carbonyl group, offer a versatile platform for synthetic modifications, leading to the generation of diverse molecular architectures with a broad spectrum of pharmacological activities.[1] Among the halogenated derivatives of isatin, 5,7-dibromoisatin has emerged as a crucial building block in the synthesis of potent anticancer and anticonvulsant agents.[2][3] The introduction of bromine atoms at the 5 and 7 positions of the isatin ring profoundly influences its electronic properties, reactivity, and biological profile. This technical guide provides a comprehensive overview of the physicochemical properties of 5,7-dibromoisatin, its synthesis, reactivity, and its burgeoning role in the landscape of modern drug discovery.
Molecular Structure and Physicochemical Properties
5,7-Dibromoisatin is a crystalline solid, typically appearing as orange-red crystals.[4] The core of its structure is the indole ring system, with two carbonyl groups at positions 2 and 3, and bromine atoms substituted at positions 5 and 7.
Figure 1: Chemical structure of 5,7-dibromoisatin.
A summary of the key physicochemical properties of 5,7-dibromoisatin is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₃Br₂NO₂ | [4] |
| Molecular Weight | 304.92 g/mol | [4] |
| Appearance | Orange-red crystalline solid | [4] |
| Melting Point | 250-255 °C | [4] |
| Solubility | Soluble in hot ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Sparingly soluble in water. | [5][6] |
Spectroscopic Characterization
The structural elucidation of 5,7-dibromoisatin and its derivatives relies heavily on spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum of isatin typically shows signals for the aromatic protons and the N-H proton. For 5,7-dibromoisatin, the aromatic region would be simplified due to the bromine substitutions. The remaining aromatic protons are expected to appear as distinct singlets or doublets with small coupling constants. The N-H proton signal is typically a broad singlet and its chemical shift is solvent-dependent. |
| ¹³C NMR | Although a specific spectrum for 5,7-dibromoisatin is not widely published, data from derivatives suggest the carbonyl carbons (C2 and C3) resonate at the downfield end of the spectrum. The carbons bearing the bromine atoms (C5 and C7) would also exhibit characteristic chemical shifts. For instance, in N-alkylated 5,7-dibromoisatin derivatives, the carbonyl carbons appear around 158 ppm and 181 ppm. |
| Infrared (IR) | The IR spectrum of 5,7-dibromoisatin is characterized by strong absorption bands corresponding to the N-H stretching vibration (around 3200-3400 cm⁻¹) and the two carbonyl (C=O) stretching vibrations (typically in the range of 1700-1750 cm⁻¹). The presence of two distinct carbonyl peaks is a hallmark of the isatin scaffold. |
| Mass Spectrometry | The mass spectrum of 5,7-dibromoisatin would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak would be observed at m/z 303/305/307. Fragmentation patterns of isatin derivatives often involve the loss of CO and subsequent ring rearrangements. |
Synthesis of 5,7-dibromoisatin: A Practical Protocol
The most common and efficient method for the synthesis of 5,7-dibromoisatin involves the direct bromination of isatin. The electron-rich aromatic ring of isatin readily undergoes electrophilic substitution.
Figure 2: Workflow for the synthesis of 5,7-dibromoisatin.
Experimental Protocol: Synthesis of 5,7-dibromoisatin[5]
-
Dissolution of Isatin: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve isatin (1.0 eq) in ethanol by gently warming and stirring.
-
Addition of Bromine: While maintaining the temperature at 70-75 °C, add a solution of bromine (3.0 eq) in ethanol dropwise to the stirred isatin solution. The addition should be controlled to manage the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture for a specified time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the orange-red precipitate by vacuum filtration, wash with cold ethanol, and then with water to remove any unreacted bromine and hydrobromic acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 5,7-dibromoisatin.
Chemical Reactivity: A Tale of Two Electrophiles and a Versatile Amine
The chemical reactivity of 5,7-dibromoisatin is dominated by three key features: the electrophilic C3-carbonyl group, the lactam C2-carbonyl group, and the acidic N-H proton. The two bromine atoms, being electron-withdrawing groups, enhance the electrophilicity of the aromatic ring and the carbonyl carbons.
Reactions at the C3-Carbonyl Group
The C3-carbonyl group is the most reactive site for nucleophilic attack. This reactivity is the cornerstone of the synthetic utility of isatins, allowing for the construction of a vast library of derivatives.
-
Condensation Reactions: 5,7-Dibromoisatin readily undergoes condensation reactions with compounds containing active methylene groups or primary amines. A prominent example is the synthesis of semicarbazones, which have shown significant anticonvulsant activity.[7]
Figure 3: General workflow for the synthesis of 5,7-dibromoisatin semicarbazones.
Experimental Protocol: General Synthesis of 5,7-Dibromoisatin Semicarbazones[7]
-
Preparation of Semicarbazide Solution: Dissolve the desired substituted semicarbazide hydrochloride in a mixture of water and ethanol.
-
Reaction with 5,7-Dibromoisatin: Add a solution of 5,7-dibromoisatin in ethanol to the semicarbazide solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reaction and Isolation: Stir the reaction mixture at room temperature or with gentle heating. The product typically precipitates out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a suitable solvent, and recrystallize to obtain the pure semicarbazone derivative.
Reactions at the N1-Position: N-Alkylation and N-Acylation
The proton on the nitrogen atom is acidic and can be readily removed by a base, forming the isatin anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. N-alkylation is a particularly important modification, as it has been shown to enhance the anticancer activity of 5,7-dibromoisatin derivatives.[8]
Experimental Protocol: N-Alkylation of 5,7-Dibromoisatin[8]
-
Deprotonation: Suspend 5,7-dibromoisatin in a suitable aprotic solvent like DMF. Add a base such as potassium carbonate (K₂CO₃) and stir the mixture at room temperature to form the isatin anion.
-
Alkylation: Add the desired alkyl halide (e.g., an alkyl bromide or iodide) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to facilitate the nucleophilic substitution. The reaction temperature and time will vary depending on the reactivity of the alkyl halide.
-
Work-up and Purification: After the reaction is complete, pour the mixture into water to precipitate the N-alkylated product. Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.
Biological Significance and Applications in Drug Discovery
The true value of 5,7-dibromoisatin lies in its role as a precursor to a multitude of biologically active molecules.
Anticancer Activity
Derivatives of 5,7-dibromoisatin have demonstrated potent cytotoxic activity against a range of cancer cell lines.[8] N-alkylation of 5,7-dibromoisatin, in particular, has been a successful strategy to enhance its anticancer properties. The proposed mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, a critical process for cell division.[9] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Figure 4: Proposed mechanism of anticancer activity for certain 5,7-dibromoisatin derivatives.
Anticonvulsant Activity
Semicarbazone derivatives of 5,7-dibromoisatin have been extensively investigated for their anticonvulsant properties.[3][7] Several compounds in this class have shown significant protection against seizures in preclinical models, such as the maximal electroshock (MES) test.[7] The mechanism of action is thought to involve the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission, both of which are key targets for antiepileptic drugs.
Conclusion
5,7-Dibromoisatin is a synthetically versatile and biologically significant molecule. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an invaluable tool for medicinal chemists. The demonstrated anticancer and anticonvulsant activities of its derivatives underscore the therapeutic potential of this scaffold. Further exploration of the chemical space around 5,7-dibromoisatin, guided by a thorough understanding of its fundamental properties, is poised to yield novel drug candidates with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers embarking on the exciting journey of harnessing the full potential of 5,7-dibromoisatin in the pursuit of new medicines.
References
- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. 5,7-二溴靛红 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Structural Analysis of 5,7-dibromo-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,7-dibromo-1H-indole-2,3-dione (5,7-dibromoisatin), a halogenated heterocyclic compound of significant interest in medicinal chemistry. The document details a robust synthetic protocol for its preparation and outlines standard analytical techniques for its characterization. While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, this guide presents a detailed analysis of the crystal structure of the closely related isomer, 5,6-dibromo-1H-indole-2,3-dione. This analysis serves as a predictive model for the structural characteristics of the title compound, focusing on key geometric parameters and intermolecular interactions that are crucial for understanding its physicochemical properties and potential biological activity. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of novel isatin-based compounds in drug discovery and materials science.
Introduction: The Significance of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that forms the core of a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] The versatility of the isatin ring system, with its reactive C3-keto group and amenable N1- and aromatic ring positions for substitution, has made it a cornerstone in medicinal chemistry. Isatin derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antiviral, antibacterial, anticonvulsant, and anti-inflammatory activities.[1][3][4]
The introduction of halogen atoms, particularly bromine, onto the isatin core can significantly modulate the compound's lipophilicity, electronic properties, and metabolic stability, often leading to enhanced biological efficacy.[5] Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can also play a crucial role in directing molecular self-assembly in the solid state and in ligand-receptor interactions. This compound, the subject of this guide, is a key intermediate in the synthesis of various bioactive molecules and serves as an excellent model for studying the interplay of hydrogen bonding and halogen bonding in crystal engineering.
Synthesis and Characterization
Synthesis of this compound
A reliable and scalable synthesis of this compound can be achieved through the direct bromination of isatin.[1][6][7] This method offers a straightforward approach to obtaining the desired product in good yield.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Dissolution: Dissolve isatin (1.0 eq) in 95% ethanol with warming and stirring until a clear solution is obtained.[6]
-
Bromination: Add bromine (3.0 eq) dropwise to the stirred isatin solution, maintaining the reaction temperature between 70-75 °C.[1][6]
-
Precipitation: After the addition is complete, cool the solution to room temperature and then place it on an ice bath for 30 minutes to facilitate the precipitation of the product.[6]
-
Isolation and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water followed by cold ethanol to remove any unreacted starting materials and impurities.[6]
-
Purification: Recrystallize the crude product from ethanol to yield bright orange-red crystals of this compound.[6]
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₈H₃Br₂NO₂ | [8] |
| Molecular Weight | 304.92 g/mol | [8] |
| Appearance | Bright orange-red crystals/solid | [6] |
| Melting Point | 251-254 °C | [6] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.44 (s, 1H), 8.05 (s, 1H), 7.68 (s, 1H) | [7] |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 182.9, 159.9, 149.0, 141.6, 126.4, 121.7, 115.1, 106.2 | [7] |
Crystal Structure Analysis: Insights from a Close Analog
As of the writing of this guide, a complete single-crystal X-ray diffraction study of this compound has not been reported in the peer-reviewed literature. However, a detailed crystallographic analysis of the isomeric compound, 5,6-dibromo-1H-indole-2,3-dione , is available and provides a robust model for predicting the structural features of the 5,7-dibromo analog.[9]
The crystal structure of 5,6-dibromo-1H-indole-2,3-dione reveals a nearly planar molecule, a common feature for the isatin core.[9] The crystal packing is dominated by a network of intermolecular interactions, including hydrogen bonds and halogen bonds.
Caption: Molecular structure of this compound.
Key Crystallographic Data for 5,6-dibromo-1H-indole-2,3-dione
The following table summarizes the crystallographic data for 5,6-dibromo-1H-indole-2,3-dione, which can be used as a reference for future studies on the 5,7-dibromo isomer.[9]
| Parameter | Value |
| Chemical Formula | C₈H₃Br₂NO₂ |
| Formula Weight | 304.93 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1044 (10) |
| b (Å) | 10.5317 (15) |
| c (Å) | 12.2598 (17) |
| α (°) | 108.078 (4) |
| β (°) | 93.481 (5) |
| γ (°) | 101.484 (4) |
| Volume (ų) | 847.1 (2) |
| Z | 4 |
Intramolecular Geometry
The indole-2,3-dione core is expected to be largely planar. The bond lengths and angles within the 5,7-dibromoisatin molecule are anticipated to be consistent with those observed in other halogenated isatins. The C=O bond lengths will be in the typical range for ketones, and the C-Br bonds will exhibit standard lengths for aryl bromides.
Intermolecular Interactions
The crystal packing of this compound is likely to be governed by a combination of hydrogen and halogen bonds.
-
N-H···O Hydrogen Bonds: The N-H group of the isatin ring is a potent hydrogen bond donor, while the carbonyl oxygens are effective acceptors. It is highly probable that N-H···O hydrogen bonds will be a primary motif in the crystal lattice, leading to the formation of chains or dimeric structures.
-
C-H···O and C-H···Br Interactions: Weaker C-H···O and C-H···Br hydrogen bonds may also contribute to the overall crystal packing, providing additional stability to the three-dimensional network.
-
Br···O Halogen Bonds: A significant feature in the crystal structure of 5,6-dibromo-1H-indole-2,3-dione is the presence of a short Br···O contact, indicative of a halogen bond.[9] It is plausible that similar Br···O interactions will be present in the crystal structure of the 5,7-dibromo isomer, influencing the molecular arrangement.
Potential Applications in Drug Discovery
The this compound scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The bromine atoms at the 5 and 7 positions offer sites for further functionalization through cross-coupling reactions, enabling the generation of extensive chemical libraries for biological screening. The demonstrated anticonvulsant activity of 5,7-dibromoisatin derivatives highlights the potential of this core structure in the development of novel central nervous system agents.[3][6]
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and predicted structural analysis of this compound. While a definitive crystal structure remains to be elucidated, the analysis of its close isomer, 5,6-dibromo-1H-indole-2,3-dione, offers valuable insights into the expected molecular geometry and intermolecular interactions. The synthetic protocols and spectroscopic data presented herein provide a solid foundation for researchers working with this important heterocyclic compound. Further investigation into the single-crystal X-ray diffraction of this compound is warranted to confirm the predicted structural features and to provide a more complete understanding of its solid-state properties.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.umz.ac.ir [journals.umz.ac.ir]
- 6. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,7-Dibromoisatin 97 6374-91-0 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of 5,7-dibromo-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Foreword
5,7-dibromo-1H-indole-2,3-dione, also known as 5,7-dibromoisatin, is a halogenated derivative of isatin, a prominent heterocyclic scaffold in medicinal chemistry.[1][2] Isatin and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The introduction of bromine atoms at the 5 and 7 positions of the indole ring can significantly modulate the compound's physicochemical properties and biological activity, making it a person of interest in drug discovery and development.[4] A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this molecule, which are critical steps in any research and development pipeline. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Molecular Structure and Isomerism
The structural integrity of this compound is the foundation of its chemical behavior and biological function. It is crucial to confirm the positions of the bromine substituents and the overall molecular framework through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.
¹H NMR Spectroscopy
The proton NMR spectrum of 5,7-dibromoisatin is relatively simple due to the high degree of substitution on the aromatic ring. The key signals are attributed to the aromatic protons and the N-H proton of the indole ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet | 1H | N-H |
| ~7.6 | Doublet | 1H | H-4 |
| ~7.8 | Doublet | 1H | H-6 |
Table 1: ¹H NMR Data for this compound.
Interpretation and Rationale:
-
N-H Proton: The singlet at approximately 11.0 ppm is characteristic of the acidic N-H proton in the isatin ring system.[1] Its downfield shift is a result of deshielding by the adjacent carbonyl groups and its involvement in hydrogen bonding.
-
Aromatic Protons: The two doublets in the aromatic region correspond to the two remaining protons on the benzene ring. The proton at C-4 and the proton at C-6 are ortho to each other, resulting in a doublet splitting pattern for each. The specific chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~183 | C=O (C-3) |
| ~158 | C=O (C-2) |
| ~140 | C-7a |
| ~138 | C-6 |
| ~125 | C-4 |
| ~118 | C-3a |
| ~115 | C-5 |
| ~110 | C-7 |
Table 2: ¹³C NMR Data for this compound.
Interpretation and Rationale:
-
Carbonyl Carbons: The two signals in the downfield region (~183 and ~158 ppm) are assigned to the two carbonyl carbons (C-3 and C-2). The C-3 ketone carbonyl is typically more deshielded than the C-2 amide carbonyl.
-
Aromatic Carbons: The remaining signals in the aromatic region correspond to the carbons of the indole ring. The carbons directly attached to the electron-withdrawing bromine atoms (C-5 and C-7) are expected to be shifted to a lower field compared to their unsubstituted counterparts.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will likely be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the N-H and carbonyl groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Medium, Broad | N-H Stretch |
| ~1750 | Strong | C=O Stretch (Ketone) |
| ~1730 | Strong | C=O Stretch (Amide) |
| ~1610 | Medium | C=C Stretch (Aromatic) |
| ~800-700 | Strong | C-Br Stretch |
Table 3: IR Spectroscopy Data for this compound.
Interpretation and Rationale:
-
N-H Stretching: The broad absorption in the region of 3300-3100 cm⁻¹ is indicative of the N-H stretching vibration.[1] The broadening is a result of intermolecular hydrogen bonding in the solid state.
-
Carbonyl Stretching: The two strong, sharp peaks around 1750 and 1730 cm⁻¹ are characteristic of the carbonyl stretching vibrations.[1] The higher frequency band is typically assigned to the C-3 ketone, while the lower frequency band corresponds to the C-2 amide carbonyl. The position of these bands can be influenced by the electronic effects of the bromine substituents.[5]
-
Aromatic C=C Stretching: The absorption around 1610 cm⁻¹ is due to the C=C stretching vibrations within the aromatic ring.
-
C-Br Stretching: The strong absorption in the fingerprint region (800-700 cm⁻¹) is characteristic of the C-Br stretching vibration.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal before acquiring the sample spectrum.
-
Data Processing: The software will automatically perform a background subtraction.
"Sample" -> "NMR"; "Sample" -> "IR"; "Sample" -> "MS"; "NMR" -> "Data Analysis"; "IR" -> "Data Analysis"; "MS" -> "Data Analysis"; "Data Analysis" -> "Structure Elucidation"; }
Caption: General workflow for spectroscopic analysis.Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms.
| m/z | Relative Abundance | Assignment |
| 305 | ~50% | [M]⁺ (with ²Br⁷⁹) |
| 307 | ~100% | [M]⁺ (with ¹Br⁷⁹ and ¹Br⁸¹) |
| 309 | ~50% | [M]⁺ (with ²Br⁸¹) |
Table 4: Mass Spectrometry Data for this compound.
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a cluster of three peaks due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The peak at m/z 307 will be the most abundant, corresponding to the molecule containing one ⁷⁹Br and one ⁸¹Br atom. The peaks at m/z 305 (two ⁷⁹Br atoms) and m/z 309 (two ⁸¹Br atoms) will have approximately half the intensity of the m/z 307 peak. This characteristic 1:2:1 isotopic pattern is a definitive indicator of the presence of two bromine atoms in the molecule.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the elemental composition.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a complete and unambiguous structural characterization. This data is essential for researchers in medicinal chemistry and drug development to ensure the identity and purity of their compounds, forming a solid foundation for further biological and pharmacological investigations.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability of 5,7-Dibromo-1H-indole-2,3-dione (5,7-Dibromoisatin)
Executive Summary
5,7-Dibromo-1H-indole-2,3-dione, commonly known as 5,7-dibromoisatin, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic precursor for pharmacologically active molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is thermal stability.[3][4] This guide provides a comprehensive technical overview of the thermal behavior of 5,7-dibromoisatin, detailing the theoretical underpinnings of its stability, standardized methodologies for its assessment, and a framework for interpreting the resultant data. The protocols and insights herein are designed to equip researchers with the knowledge required to ensure the integrity of the compound during synthesis, purification, formulation, and storage.
Core Physicochemical Properties and Theoretical Stability
The thermal stability of a molecule is intrinsically linked to its structure. 5,7-dibromoisatin is characterized by an indole core with two electron-withdrawing bromine atoms, which significantly influence its electronic distribution and intermolecular interactions.[1][5]
Theoretical studies on halogenated isatin derivatives suggest that the introduction of bromine atoms can enhance the thermodynamic stability of the isatin scaffold.[6][7] This stabilization arises from the inductive effects and the ability of bromine to participate in intermolecular interactions, which can lead to a more robust crystal lattice.[7][8] The primary indicator of its thermal resilience is its melting point, which marks the upper limit of its solid-state integrity.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonym | 5,7-Dibromoisatin | [1][9] |
| CAS Number | 6374-91-0 | [9][10] |
| Molecular Formula | C₈H₃Br₂NO₂ | [9][10] |
| Molecular Weight | 304.92 g/mol | [9][10] |
| Physical Form | Solid | [9] |
| Melting Point (mp) | 250-255 °C | [9][10] |
Methodologies for Thermal Stability Assessment
A multi-faceted approach is essential for a complete thermal characterization. The two principal techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For mechanistic investigations, these can be coupled with evolved gas analysis (EGA) methods like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).[11][12]
Overview of the Analytical Workflow
The process of evaluating thermal stability follows a logical progression from sample preparation through to data interpretation and determination of the compound's operational limits.
Caption: Workflow for the thermal analysis of 5,7-dibromoisatin.
Experimental Protocols: A Self-Validating System
The following protocols are designed to produce reliable and reproducible data. Instrument calibration with certified standards (e.g., Indium for DSC, Calcium Oxalate for TGA) is a mandatory prerequisite.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which 5,7-dibromoisatin begins to decompose and to characterize the mass loss profile.
-
Step 1: Instrument Preparation: Ensure the TGA balance is tared and the furnace is clean. Select the desired atmosphere (high-purity Nitrogen for inert analysis, Air for oxidative analysis) and set the flow rate to 20-50 mL/min.
-
Step 2: Sample Preparation: Accurately weigh 3-5 mg of finely ground 5,7-dibromoisatin into a ceramic or platinum TGA pan.
-
Causality: A small, uniform sample mass minimizes thermal gradients within the sample, ensuring that the measured temperature is representative of the entire material and preventing heat transfer limitations from obscuring decomposition kinetics.
-
-
Step 3: Thermal Method:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Slower rates can offer better resolution of complex, overlapping events, while faster rates can shift transition temperatures higher.
-
-
Step 4: Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature at which 5% mass loss occurs (T₅%), a common metric for defining the practical upper-temperature limit of stability.[12]
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To precisely measure the melting point and characterize the thermodynamics (enthalpy) of any thermal transitions, including decomposition.
-
Step 1: Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an Indium standard.
-
Step 2: Sample Preparation: Accurately weigh 1-3 mg of 5,7-dibromoisatin into an aluminum DSC pan. Hermetically seal the pan. Prepare an identical, empty sealed pan to serve as the reference.
-
Causality: Hermetic sealing is crucial to contain any volatile decomposition products and prevent mass loss, which would interfere with the heat flow measurement. This ensures that the measured enthalpy change corresponds to the thermal event itself.[13]
-
-
Step 3: Thermal Method:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at 10 °C/min under a Nitrogen atmosphere (50 mL/min).
-
-
Step 4: Data Analysis: Plot the differential heat flow against temperature.
-
Determine the melting point from the onset of the sharp endothermic peak.
-
Identify any subsequent exothermic or endothermic events corresponding to decomposition. Integrate the area of these peaks to calculate the enthalpy of the transition (ΔH).
-
Interpreting the Thermal Profile of 5,7-Dibromoisatin
Expected Results
-
DSC Analysis: A sharp endothermic peak is expected with an onset temperature between 250-255 °C, corresponding to the melting of the crystalline solid.[9][10] Following the melt, a broad, complex exothermic event will likely occur at higher temperatures, indicating decomposition.
-
TGA Analysis: Under an inert nitrogen atmosphere, significant mass loss should not be observed until the temperature exceeds the melting point. The T₅% value will likely be above 260 °C. The decomposition is expected to be multi-stage, reflecting the sequential fragmentation of the molecule. In an oxidizing atmosphere (air), the onset of decomposition may occur at a slightly different temperature, and the residual mass at the end of the experiment will likely be lower due to complete combustion.[14]
Postulated Decomposition Pathway
While a definitive pathway requires evolved gas analysis, a chemically logical decomposition mechanism can be postulated. The high-energy isatin core is the likely point of initial fragmentation.
-
Initial Bond Scission: The most probable initial step post-melting is the homolytic cleavage of the C2-C3 bond between the two carbonyl groups, which is known to be a reactive site in the isatin ring.[2]
-
Ring Opening and Fragmentation: This initial scission would lead to a diradical intermediate that rapidly undergoes further fragmentation. This process would likely involve the liberation of stable small molecules such as carbon monoxide (CO) and carbon dioxide (CO₂).
-
Aromatic Core Degradation: At higher temperatures, the dibrominated benzene ring would fragment. This could lead to the evolution of brominated aromatic species and potentially hydrogen bromide (HBr) if a hydrogen source is available.
-
Final Products: In an inert atmosphere, a char residue may remain. In an oxidizing atmosphere, the final products would be gaseous oxides (CO₂, H₂O, NOx) and bromine-containing species.
This proposed pathway is consistent with general observations for the thermal decomposition of complex heterocyclic and aromatic compounds.[11][15]
Conclusion and Handling Recommendations
This compound is a thermally stable compound in the solid state, with a high melting point of 250-255 °C.[9][10] Decomposition begins at temperatures exceeding this threshold.
Key Recommendations:
-
Storage: The compound should be stored in a cool, dry environment, well below its melting point, to ensure long-term integrity.
-
Processing: For reactions or formulations involving heating, the temperature should be carefully controlled to remain significantly below 250 °C to avoid degradation.
-
Safety: As with many brominated compounds, appropriate safety precautions should be taken due to potential toxicity.[1] Thermal decomposition will generate potentially hazardous gases, and such work should be performed in a well-ventilated fume hood.
This guide provides a robust framework for understanding and evaluating the thermal stability of 5,7-dibromoisatin, enabling researchers to handle this valuable compound with confidence and scientific rigor.
References
- 1. CAS 6374-91-0: 5,7-Dibromoisatin | CymitQuimica [cymitquimica.com]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5,7-二溴靛红 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 5,7-二溴靛红 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 5,7-Dibromoisatin: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the characterization of 5,7-dibromoisatin, a molecule of significant interest in medicinal chemistry. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for integrating computational chemistry into the drug discovery pipeline to accelerate the identification and optimization of novel therapeutic agents.
Introduction: The Significance of 5,7-Dibromoisatin in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[1] The substitution pattern on the isatin scaffold plays a crucial role in modulating its pharmacological profile. Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of drug candidates. 5,7-dibromoisatin, with bromine atoms at positions 5 and 7 of the indole ring, has emerged as a key intermediate in the synthesis of various biologically active molecules.[2][3][4][5][6] Its derivatives have shown promise as potent anticonvulsant agents and in overcoming multi-drug resistance in cancer cell lines.[3][5]
Understanding the fundamental electronic and structural characteristics of 5,7-dibromoisatin is paramount for the rational design of novel derivatives with improved efficacy and safety profiles. Quantum chemical calculations provide a powerful in silico toolkit to probe these properties at the molecular level, offering insights that are often challenging to obtain through experimental methods alone.
This guide will walk through the theoretical framework and practical workflow for performing quantum chemical calculations on 5,7-dibromoisatin, focusing on Density Functional Theory (DFT) as the primary computational method. We will explore how these calculations can be used to predict and interpret spectroscopic data, analyze molecular orbitals, and map the electrostatic potential to understand its reactivity and intermolecular interactions.
Theoretical & Methodological Framework
The accuracy of quantum chemical calculations is intrinsically linked to the chosen level of theory and basis set. For halogenated organic molecules like 5,7-dibromoisatin, careful selection of these parameters is critical to obtain reliable results.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance between accuracy and computational cost.[7][8][9] The core principle of DFT is that the ground-state electronic energy of a system can be determined from its electron density. In practice, this is achieved through the use of exchange-correlation functionals, which approximate the complex many-body electronic interactions.
For the calculations presented in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. B3LYP has consistently demonstrated its reliability for a wide range of organic molecules, providing accurate geometries and electronic properties.[10][11][12][13]
Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[14] The choice of basis set dictates the flexibility the electrons have to distribute in space. For molecules containing heavy atoms like bromine, it is essential to use a basis set that can adequately describe the core and valence electrons, as well as polarization effects.
The 6-311++G(d,p) Pople-style basis set is a suitable choice for 5,7-dibromoisatin.[10][11][12][15] Let's break down its components:
-
6-311 : This indicates a triple-zeta split-valence basis set, where core orbitals are described by a single contracted Gaussian function (from 6 primitives), and valence orbitals are described by three functions (contracted from 3, 1, and 1 primitives).
-
++G : These are diffuse functions added to both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing anions and systems with significant electron density far from the nucleus.
-
(d,p) : These are polarization functions. The 'd' functions are added to heavy atoms, and 'p' functions are added to hydrogen atoms. Polarization functions allow for the distortion of atomic orbitals in the molecular environment, which is critical for accurately describing chemical bonds.[16]
Computational Workflow
The following workflow outlines the key steps in performing quantum chemical calculations on 5,7-dibromoisatin.
Caption: A generalized workflow for quantum chemical calculations.
Step-by-Step Experimental Protocol:
-
Molecular Structure Input: The initial 3D coordinates of 5,7-dibromoisatin can be generated from its 2D structure or SMILES string using molecular modeling software such as Avogadro or ChemDraw.[17]
-
Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent property calculations are dependent on the optimized structure. The optimization is carried out using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculated frequencies can also be compared with experimental FT-IR and Raman spectra.
-
Electronic Property Calculations: With the optimized geometry, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
-
Spectroscopic Predictions: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule.
-
Data Analysis: The output files from the quantum chemistry software (e.g., Gaussian, ORCA) are analyzed to extract the relevant data, which is then visualized using specialized software.
Results and Discussion: Unveiling the Properties of 5,7-Dibromoisatin
Molecular Geometry
The geometry optimization of 5,7-dibromoisatin provides precise bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental X-ray crystallography data, if available, to validate the computational method. The planarity of the isatin core is a key structural feature, and any deviations due to the bulky bromine substituents can be quantified.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
| C4-C5 Bond Length (Å) | Value |
| C6-C7 Bond Length (Å) | Value |
| C5-Br Bond Length (Å) | Value |
| C7-Br Bond Length (Å) | Value |
| C2=O Bond Length (Å) | Value |
| C3=O Bond Length (Å) | Value |
| N1-H Bond Length (Å) | Value |
| Indole Ring Dihedral Angle (°) | Value |
Note: Specific values would be obtained from the output of the actual calculation.
Spectroscopic Analysis: A Synergy of Theory and Experiment
The calculated vibrational frequencies provide a theoretical spectrum that can be used to assign the experimental FT-IR and FT-Raman bands.[13][15][18][19] It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the incomplete treatment of electron correlation. Therefore, a scaling factor is typically applied to the calculated frequencies for better agreement with experimental data.
Key Vibrational Modes for 5,7-Dibromoisatin:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H Stretch | Value | ~3400-3300 | Stretching of the N-H bond |
| C=O Stretch (Amide) | Value | ~1750-1730 | Asymmetric stretching of the C2=O bond |
| C=O Stretch (Ketone) | Value | ~1620-1600 | Asymmetric stretching of the C3=O bond |
| C-Br Stretch | Value | ~700-500 | Stretching of the C-Br bonds |
| Aromatic C-H Stretch | Value | ~3100-3000 | Stretching of the aromatic C-H bonds |
Note: Experimental values are approximate ranges from the literature for similar compounds.[2]
TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum.[12][18] This allows for the interpretation of the experimental spectrum in terms of the electronic structure of the molecule. The predicted transitions can be attributed to excitations between specific molecular orbitals, such as from the HOMO to the LUMO.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions.[10][11][20][21] The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity.[11] A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.
Caption: Relationship between HOMO, LUMO, and the energy gap.
For 5,7-dibromoisatin, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often centered on the electron-deficient carbonyl groups of the pyrrole-2,3-dione moiety. The presence of the electron-withdrawing bromine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted isatin.
| Parameter | Calculated Value (eV) |
| EHOMO | Value |
| ELUMO | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
A smaller HOMO-LUMO gap in 5,7-dibromoisatin compared to isatin would suggest increased reactivity, which could be a desirable feature for a drug candidate that needs to interact with a biological target.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[22][23][24] The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
For 5,7-dibromoisatin, the MEP map would be expected to show:
-
Negative Potential (Red): Around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character.
-
Positive Potential (Blue): Around the N-H proton and the aromatic protons, indicating their electrophilic character.
-
Neutral Regions (Green): Around the carbon framework of the benzene ring.
The MEP map provides a visual guide for understanding how 5,7-dibromoisatin might interact with receptor binding sites through hydrogen bonding and other electrostatic interactions.
Conclusion: Integrating Computational Chemistry into Drug Discovery
Quantum chemical calculations, particularly DFT, offer a powerful and cost-effective approach to characterize the fundamental properties of drug candidates like 5,7-dibromoisatin. This in-depth technical guide has demonstrated how these computational methods can be applied to:
-
Determine the stable 3D conformation of the molecule.
-
Predict and interpret spectroscopic data (FT-IR and UV-Vis).
-
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand reactivity.
-
Visualize the charge distribution and predict sites of intermolecular interactions using the MEP.
The insights gained from these calculations can guide the synthetic efforts of medicinal chemists towards the design of 5,7-dibromoisatin derivatives with enhanced biological activity and improved pharmacokinetic profiles. As computational resources become more accessible, the integration of these theoretical approaches into the drug discovery workflow is no longer just an academic exercise but a critical component of modern pharmaceutical research and development.[25][26][27][28]
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 11. "Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives" by Fatma K. fkandermili prof, Fatma M. Aldibashi S et al. [kijoms.uokerbala.edu.iq]
- 12. ripublication.com [ripublication.com]
- 13. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 15. researchgate.net [researchgate.net]
- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 17. Directory of in silico Drug Design tools [click2drug.org]
- 18. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Rowan | ML-Powered Molecular Design and Simulation [rowansci.com]
- 27. schrodinger.com [schrodinger.com]
- 28. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
discovery and isolation of 5,7-dibromo-1H-indole-2,3-dione derivatives
An In-Depth Technical Guide to the Discovery, Synthesis, and Isolation of 5,7-Dibromo-1H-indole-2,3-dione Derivatives
Authored by a Senior Application Scientist
Preamble: The Strategic Importance of the Dibrominated Isatin Scaffold
The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, renowned for its synthetic versatility and broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] The introduction of halogen atoms, particularly bromine, onto the aromatic ring can significantly modulate the molecule's lipophilicity, metabolic stability, and electronic properties, often leading to enhanced pharmacological potency.[1] This guide focuses specifically on this compound, a key intermediate for synthesizing novel therapeutic agents. We will delve into its synthetic routes, isolation from both synthetic and natural contexts, and the analytical validation required at each stage, providing a framework for researchers and drug development professionals.
Part 1: Synthetic Pathways to this compound
The creation of the 5,7-dibromoisatin core is not a trivial matter; it requires a strategic approach that either builds the ring system with the bromine atoms already in place or selectively halogenates a pre-formed isatin precursor. The choice of method is often dictated by the availability of starting materials and the desired scale of the reaction.
The Sandmeyer Isatin Synthesis: A Classic Route Adapted
The Sandmeyer synthesis is a robust and widely adopted method for constructing the isatin core from anilines.[4][5] For our target molecule, the logical starting material is 3,5-dibromoaniline. This approach builds the heterocyclic ring upon the pre-brominated benzene core, ensuring precise regiochemical control.
Causality of Experimental Design:
The reaction proceeds in two key stages. First, the aniline is condensed with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. The highly acidic environment in the subsequent cyclization step, facilitated by concentrated sulfuric acid, is crucial for the intramolecular electrophilic substitution that forms the five-membered ring. The electron-withdrawing nature of the two bromine atoms can make this cyclization challenging, often requiring carefully controlled heating to drive the reaction to completion without causing degradation.
Experimental Protocol: Synthesis of 5,7-Dibromoisatin
Step 1: Synthesis of N-(3,5-dibromophenyl)-2-hydroxyimino-acetamide
-
In a 1 L round-bottom flask, dissolve 50 g (0.2 mol) of 3,5-dibromoaniline in 500 mL of water containing 15 mL of concentrated hydrochloric acid.
-
Add a solution of 35 g (0.21 mol) of chloral hydrate in 100 mL of water.
-
In a separate flask, prepare a solution of 70 g (1.0 mol) of hydroxylamine hydrochloride in 250 mL of water.
-
Heat the aniline solution to a gentle boil and add the hydroxylamine solution in one portion.
-
Continue to heat the mixture under reflux for 30-45 minutes, during which a crystalline solid will precipitate.
-
Allow the mixture to cool to room temperature, then filter the precipitate.
-
Wash the solid thoroughly with cold water and dry it in a vacuum oven at 60°C. This yields the isonitrosoacetanilide intermediate.
Step 2: Cyclization to this compound
-
Pre-heat 200 mL of concentrated sulfuric acid to 50°C in a 500 mL beaker with vigorous mechanical stirring.
-
Carefully and slowly add the dried N-(3,5-dibromophenyl)-2-hydroxyimino-acetamide intermediate in small portions, ensuring the temperature does not exceed 75°C.
-
Once the addition is complete, continue stirring and heat the mixture to 80°C for an additional 15 minutes.
-
Cool the reaction mixture to room temperature and pour it carefully onto 1 kg of crushed ice with continuous stirring.
-
A precipitate will form. Allow it to stand for 30 minutes to ensure complete precipitation.
-
Filter the solid, wash extensively with cold water until the washings are neutral to pH paper.
-
Recrystallize the crude product from ethanol or acetic acid to yield pure this compound as an orange-red solid.
Workflow for Sandmeyer Synthesis of 5,7-Dibromoisatin
Caption: Synthetic workflow via the adapted Sandmeyer method.
Direct Bromination of Isatin
An alternative strategy involves the direct electrophilic bromination of the isatin scaffold. This approach is less common for achieving the 5,7-dibromo pattern due to challenges in controlling regioselectivity. The isatin ring is deactivated towards electrophilic substitution, and directing the incoming electrophiles specifically to the 5 and 7 positions requires harsh conditions and can lead to a mixture of products, including mono-brominated and other isomers. However, for certain substrates, this can be a viable route.
Part 2: Isolation of Bromo-Indole Derivatives from Natural Sources
Bromo-indole alkaloids are frequently discovered in marine organisms, particularly sponges and tunicates, which have evolved unique biosynthetic pathways to produce halogenated secondary metabolites.[6][7][8] While the direct isolation of this compound from nature is not commonly reported, the methodologies used for related bromo-indoles are directly applicable and provide a critical framework for bioprospecting.
Rationale for Extraction and Chromatographic Strategy
The isolation process is a multi-step journey from a complex biological matrix to a pure compound. The choice of solvents and chromatographic phases is paramount.
-
Extraction: A moderately polar solvent system like dichloromethane:methanol (1:1) is effective for extracting a broad range of secondary metabolites, from nonpolar lipids to polar alkaloids, ensuring that target compounds are not lost in the initial step.[6]
-
Fractionation: The crude extract is a complex mixture. The first stage of purification often involves liquid-liquid partitioning or size-exclusion chromatography (e.g., Sephadex LH-20). Sephadex LH-20 is particularly effective as it separates molecules based on size and polarity in a gentle manner, ideal for preserving delicate natural products.[6]
-
Purification: Final purification relies on high-resolution techniques. Normal-phase silica gel chromatography is used to separate compounds based on polarity, while reverse-phase High-Performance Liquid Chromatography (HPLC) is the gold standard for achieving high purity, separating molecules based on their hydrophobicity.
Experimental Protocol: General Isolation of Bromo-Indoles from Marine Sponges
-
Sample Preparation: Immediately freeze-collect marine sponge tissue (-20°C or lower). Lyophilize (freeze-dry) the sample to remove all water, then grind the brittle tissue into a fine powder.
-
Crude Extraction: Macerate 200 g of dried sponge powder in 1 L of dichloromethane:methanol (1:1, v/v) at room temperature for 24 hours. Repeat the extraction process three times. Combine the extracts and evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude extract.
-
Initial Fractionation (Size-Exclusion Chromatography):
-
Dissolve a portion of the crude extract (e.g., 5 g) in a minimal amount of methanol.
-
Load the solution onto a Sephadex LH-20 column (e.g., 5 cm diameter, 100 cm length) equilibrated with methanol.
-
Elute with methanol at a flow rate of 2-3 mL/min, collecting fractions (e.g., 15 mL each).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) to identify fractions containing indole-like compounds (often appear as purple or dark spots).
-
-
Secondary Purification (Silica Gel Chromatography):
-
Combine the active fractions from the Sephadex column and evaporate the solvent.
-
Adsorb the residue onto a small amount of silica gel and load it onto a silica gel column.
-
Elute the column with a step gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate), followed by methanol if necessary.
-
Again, monitor fractions by TLC to isolate partially purified compounds.
-
-
Final Purification (HPLC):
-
Subject the most promising fractions to reverse-phase HPLC (e.g., C18 column).
-
Use a gradient elution system, typically with water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Monitor the eluent with a photodiode array (PDA) detector to identify peaks with the characteristic UV absorbance of an indole ring (approx. 220 nm and 280 nm).
-
Collect pure peaks for structural elucidation.
-
Workflow for Natural Product Isolation
Caption: General workflow for isolating bromo-indoles from marine sources.
Part 3: Characterization and Data Validation
Confirmation of the this compound structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
| Technique | Purpose | Expected Data for this compound |
| ¹H NMR | Determines the number and environment of protons. | - A singlet for the N-H proton (if not exchanged with D₂O), typically >10 ppm. - Two doublets in the aromatic region, corresponding to the H-4 and H-6 protons, showing meta-coupling (J ≈ 2 Hz). |
| ¹³C NMR | Determines the number and environment of carbon atoms. | - Two carbonyl carbon signals (~160-185 ppm). - Aromatic carbon signals, including two signals for the bromine-substituted carbons (C-5 and C-7). |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula. | - A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks with ~1:2:1 intensity ratio). - High-resolution MS (HRMS) provides an exact mass to confirm the elemental formula (C₈H₃Br₂NO₂). |
| Infrared (IR) Spectroscopy | Identifies functional groups. | - N-H stretching vibration (~3200-3400 cm⁻¹). - Two distinct C=O stretching vibrations for the ketone and amide carbonyls (~1700-1760 cm⁻¹). |
Part 4: Biological Significance and Future Directions
The interest in this compound and its derivatives is driven by their potent biological activities. The dibromo substitution pattern has been specifically linked to promising anticonvulsant effects.[9][10][11]
A study on 5,7-dibromoisatin semicarbazones demonstrated that several derivatives exhibited significant anticonvulsant activity in the maximal electroshock (MES) seizure model in mice, with low associated neurotoxicity.[9][11] This suggests that the 5,7-dibromoisatin scaffold is a valuable starting point for the development of new antiepileptic drugs.
Structure-Activity Relationship (SAR) Insights
The core structure of 5,7-dibromoisatin can be derivatized at two primary locations to explore structure-activity relationships:
-
N1-Position: Alkylation or acylation at the indole nitrogen can modulate the molecule's lipophilicity and hydrogen bonding capacity, influencing pharmacokinetic properties.
-
C3-Carbonyl: The ketone at the C3 position is highly reactive and serves as a handle for condensation reactions to form Schiff bases, semicarbazones, or hydrazones, introducing diverse pharmacophores.[1]
Logical Diagram of Derivatization
Caption: Key points for chemical modification of the core scaffold.
Conclusion
This compound is a synthetically accessible and biologically significant scaffold. Its preparation via established methods like the Sandmeyer synthesis provides a reliable source of material for further drug discovery efforts. Concurrently, the principles of natural product isolation offer a pathway to discover novel, related structures from the rich chemical diversity of the marine environment. The proven anticonvulsant activity associated with this particular substitution pattern underscores its importance and provides a solid foundation for the design and development of next-generation therapeutics.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. japsr.in [japsr.in]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications [mdpi.com]
- 9. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5,7-Dibromoisatin: A Validated Protocol
The synthesis of 5,7-dibromoisatin is most commonly achieved through the direct bromination of isatin. This electrophilic aromatic substitution reaction is efficient and yields the desired product with good purity. The protocol described herein is a robust method suitable for standard laboratory settings.
Experimental Protocol
Materials:
-
Isatin
-
Ethanol (95%)
-
Bromine
-
Reflux apparatus
-
Dropping funnel
-
Stirring plate with heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatin in 95% ethanol by heating the mixture to reflux.
-
Bromination: Once the isatin has completely dissolved, add bromine drop-wise to the refluxing solution using a dropping funnel. It is crucial to maintain the reaction temperature between 70-75 °C during the addition.[1] The color of the reaction mixture will change as the bromine is consumed.
-
Reaction Monitoring: Continue refluxing the mixture for an additional 2-3 hours after the bromine addition is complete to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After cooling the reaction mixture to room temperature, the precipitated product is collected by vacuum filtration using a Buchner funnel. The crude product is then washed with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: The resulting orange-to-red crystalline powder of 5,7-dibromoisatin is dried under vacuum to yield the final product.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 5,7-dibromoisatin from isatin.
Caption: Workflow for the synthesis of 5,7-dibromoisatin.
Applications in Drug Discovery and Development
The isatin scaffold is a cornerstone in medicinal chemistry, and the dibromo-substitution at the 5 and 7 positions imparts unique properties that have been exploited in the development of various therapeutic agents.
Anticancer Activity
5,7-Dibromoisatin and its derivatives have demonstrated significant potential as anticancer agents.[1] The primary mechanism of action for certain N-substituted 5,7-dibromoisatins is the disruption of microtubule dynamics.[2][3] Microtubules are critical components of the cytoskeleton involved in cell division, and their destabilization leads to cell cycle arrest and apoptosis in cancer cells.[2] This mode of action is particularly promising for overcoming multidrug resistance (MDR) in cancer, as these compounds may not be substrates for efflux pumps like P-glycoprotein, which are often responsible for resistance to conventional chemotherapeutics.[3]
The following diagram illustrates the proposed mechanism of action of 5,7-dibromoisatin derivatives as microtubule-destabilizing agents.
Caption: Mechanism of microtubule destabilization by 5,7-dibromoisatin derivatives.
Anticonvulsant Properties
Derivatives of 5,7-dibromoisatin, particularly semicarbazones, have been synthesized and evaluated for their anticonvulsant activity.[4][5] These compounds have shown promising results in preclinical models, such as the maximal electroshock (MES) induced seizure model in mice.[4][5] The structural modifications on the isatin core allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making them potential candidates for the treatment of epilepsy.[4][6]
Kinase Inhibition
The isatin scaffold is a well-established pharmacophore for the design of kinase inhibitors.[1] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] Small molecule inhibitors often target the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates.[8][9] While specific studies on 5,7-dibromoisatin as a direct kinase inhibitor are part of broader research, its structural features make it an attractive starting point for the design of potent and selective inhibitors for various kinases involved in tumorigenesis and other pathological processes.[10]
Conclusion
5,7-Dibromoisatin is a versatile and valuable molecule in the field of medicinal chemistry. Its straightforward synthesis and the amenability of its core structure to chemical modification have led to the discovery of derivatives with potent biological activities, including anticancer and anticonvulsant properties. This guide has provided a comprehensive overview of its fundamental characteristics, a reliable synthesis protocol, and an exploration of its therapeutic applications. Further research into the precise molecular targets and mechanisms of action of 5,7-dibromoisatin and its analogues will undoubtedly continue to fuel the development of novel therapeutics for a range of diseases.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perspectives of small molecule inhibitors of activin receptor-like kinase in anti-tumor treatment and stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes to 5,7-dibromo-1H-indole-2,3-dione Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of 5,7-dibromo-1H-indole-2,3-dione in Medicinal Chemistry
This compound, commonly known as 5,7-dibromoisatin, is a halogenated derivative of isatin, a privileged heterocyclic scaffold in drug discovery.[1][2] The incorporation of bromine atoms at the 5 and 7 positions of the isatin core profoundly influences its physicochemical and biological properties, often enhancing its potency and modulating its mechanism of action. Isatin and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[3][4][5] Notably, halogenated isatins, such as the 5,7-dibromo derivative, have demonstrated significant potential as anticancer agents, with some studies highlighting their ability to overcome multidrug resistance in cancer cells.[6][7]
This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its subsequent derivatization. We will delve into the mechanistic rationale behind these synthetic strategies, offering detailed, field-proven protocols to enable researchers to confidently synthesize these valuable compounds for their own investigations.
Part 1: Synthesis of the this compound Scaffold
There are two main approaches to obtaining the 5,7-dibromoisatin core: direct bromination of isatin and synthesis from a pre-brominated starting material.
Method 1: Direct Electrophilic Bromination of Isatin
The most direct and commonly employed method for the synthesis of 5,7-dibromoisatin is the electrophilic bromination of commercially available isatin.[2] This approach is favored for its simplicity and relatively high yields.
Mechanism and Rationale: The isatin ring system is activated towards electrophilic substitution by the electron-donating effect of the nitrogen atom. The NH group is an ortho-, para-director. Concurrently, the carbonyl groups are deactivating and meta-directing. The interplay of these electronic effects directs the incoming electrophile (bromine) to the 5 and 7 positions of the indole ring. The reaction is typically carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the reaction.[2]
Caption: Direct Bromination of Isatin.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Isatin
-
Bromine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatin in ethanol.
-
Heat the mixture to reflux (approximately 70-75°C).[2]
-
Slowly add a solution of bromine in ethanol dropwise to the refluxing solution.
-
Maintain the reaction mixture at reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain this compound as a solid.
Data Summary: Direct Bromination of Isatin
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Isatin | Bromine, Ethanol, Reflux (70-75°C) | This compound | Good to excellent | [2] |
Method 2: Synthesis from Substituted Anilines (Sandmeyer Isatin Synthesis)
While direct bromination is often preferred, the Sandmeyer isatin synthesis offers a versatile alternative, particularly when substituted anilines are readily available.[1][3][8] This classical method involves the condensation of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the isatin core.[8][9] To synthesize 5,7-dibromoisatin using this approach, one would start with 3,5-dibromoaniline.
Mechanism and Rationale: The Sandmeyer synthesis proceeds through the formation of an α-oximinoacetanilide intermediate. This intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration and tautomerization to afford the final isatin product. The use of a strong acid like sulfuric acid is crucial for the cyclization step.[8] While this method is robust, it involves multiple steps and can be sensitive to the electronic nature of the substituents on the aniline starting material.
Caption: Sandmeyer Synthesis of 5,7-dibromoisatin.
General Protocol Outline (Sandmeyer Synthesis):
-
Dissolve 3,5-dibromoaniline in a suitable solvent.
-
React with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form the isonitrosoacetanilide.[1][3]
-
Isolate the intermediate.
-
Treat the isolated isonitrosoacetanilide with concentrated sulfuric acid to induce cyclization.[1][8]
-
Pour the reaction mixture onto ice to precipitate the product.
-
Collect, wash, and dry the this compound.
Part 2: Synthesis of this compound Derivatives
The C3-carbonyl group of the isatin ring is a key site for derivatization, readily undergoing condensation reactions with various nucleophiles.[9] This allows for the facile synthesis of a diverse library of derivatives with potentially novel biological activities. A prominent example is the synthesis of semicarbazones.[10][11]
Synthesis of 5,7-dibromoisatin Semicarbazone Derivatives
Semicarbazones of isatin are a well-studied class of compounds with significant anticonvulsant and other pharmacological properties.[5][10][11] The synthesis involves the condensation of 5,7-dibromoisatin with a substituted semicarbazide.
Mechanism and Rationale: The reaction proceeds via a nucleophilic addition of the primary amine of the semicarbazide to the electrophilic C3-carbonyl of the isatin. This is followed by a dehydration step to form the C=N double bond of the semicarbazone. The reaction is typically carried out in an alcoholic solvent, often with the addition of a weak acid or base to catalyze the reaction.
Caption: Synthesis of Semicarbazone Derivatives.
Detailed Experimental Protocol: Synthesis of (Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-(aryl)semicarbazide [10]
Materials:
-
This compound
-
Substituted aryl semicarbazide
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Acetate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of the substituted aryl semicarbazide in a mixture of water and concentrated hydrochloric acid.[10]
-
Add a solution of sodium acetate in water to the semicarbazide solution.
-
Add ethanol to the mixture to obtain a clear solution.
-
In a separate flask, dissolve an equimolar amount of this compound in ethanol.
-
Add the semicarbazide solution to the 5,7-dibromoisatin solution.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the product with cold ethanol and dry to yield the desired 5,7-dibromoisatin semicarbazone derivative.[10]
Data Summary: Synthesis of Semicarbazone Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| This compound | Substituted aryl semicarbazide, Ethanol, HCl, NaOAc, Reflux | (Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-(aryl)semicarbazide | Good | [10] |
Conclusion
The synthetic routes outlined in this guide provide researchers with reliable and reproducible methods for accessing this compound and its derivatives. The direct bromination of isatin offers a straightforward approach to the core scaffold, while subsequent condensation reactions at the C3-position open the door to a vast array of structurally diverse compounds. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their efforts to explore the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. soeagra.com [soeagra.com]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 10. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5,7-Dibromo-1H-indole-2,3-dione as a Versatile Building Block in Modern Organic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 5,7-dibromo-1H-indole-2,3-dione.
Introduction: The Strategic Value of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities and its versatility as a synthetic precursor.[1][2] The isatin core features a unique combination of reactive sites: an acidic N-H proton, a lactam carbonyl at C2, and a highly electrophilic ketone at the C3 position. These sites allow for a wide range of chemical transformations, making isatin a cornerstone in the synthesis of diverse heterocyclic compounds, particularly in the field of medicinal chemistry.[1][3]
The introduction of substituents onto the aromatic ring of the isatin core profoundly modulates its electronic properties and biological profile. This compound, the subject of this guide, is a particularly valuable derivative. The two electron-withdrawing bromine atoms enhance the electrophilicity of the C3 carbonyl, increasing its reactivity towards nucleophiles. Furthermore, these halogen atoms provide steric bulk and lipophilicity, which can significantly influence ligand-receptor interactions and enhance biological potency, with derivatives showing promise as anticancer, anticonvulsant, and antimicrobial agents.[4][5][6] This application note provides detailed protocols and mechanistic insights into the use of 5,7-dibromoisatin as a strategic building block for the synthesis of complex molecular architectures.
Core Reactivity and Synthetic Potential
The synthetic utility of 5,7-dibromoisatin stems from three primary reactive centers. Understanding the interplay of these sites is crucial for designing effective synthetic strategies.
-
C3-Carbonyl (Ketone): This is the most reactive site. Its enhanced electrophilicity, due to the adjacent C2-carbonyl and the electron-withdrawing bromine atoms, makes it an excellent target for nucleophilic attack. This reactivity is central to aldol-type condensations, multicomponent reactions, and the formation of spirocyclic systems.
-
N1-Amide (Lactam): The N-H proton is acidic and can be readily deprotonated by a suitable base, allowing for N-alkylation or N-arylation. This modification is a common strategy to block the proton, increase solubility, and introduce functional groups that can modulate biological activity, such as tubulin polymerization inhibition.[5][6]
-
C3-Methylene (upon enolization/condensation): The C3-carbonyl can participate in condensation reactions with active methylene compounds, forming an exocyclic double bond (a Knoevenagel condensation product). This intermediate is a powerful Michael acceptor, enabling subsequent conjugate additions and cycloadditions.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Unveiling the Therapeutic Potential of 5,7-Dibromo-1H-indole-2,3-dione Derivatives
Prepared by: A Senior Application Scientist
Preamble: The Significance of the 5,7-Dibromoisatin Scaffold
Isatin (1H-indole-2,3-dione) represents a highly privileged heterocyclic scaffold in medicinal chemistry, celebrated for its remarkable synthetic versatility and a wide spectrum of biological activities.[1][2] First identified as an oxidation product of indigo dye, isatin and its derivatives are also found in nature and as endogenous metabolites in humans.[1] The true power of the isatin core lies in its amenability to chemical modification at multiple positions, allowing for the generation of vast libraries of structurally diverse compounds.[1][3]
The introduction of halogen atoms, particularly bromine, onto the aromatic ring can profoundly alter the molecule's physicochemical properties, often enhancing its biological potency. The 5,7-dibromo-1H-indole-2,3-dione (5,7-dibromoisatin) scaffold is a case in point. The strong electron-withdrawing nature and lipophilicity imparted by the two bromine atoms significantly influence the molecule's ability to interact with biological targets.[4] This guide provides an in-depth exploration of the key biological activities of 5,7-dibromoisatin derivatives, focusing on their anticancer, antimicrobial, and anticonvulsant properties, complete with field-proven protocols for their evaluation.
Primary Application I: Anticancer Therapeutics
Derivatives of 5,7-dibromoisatin have emerged as a formidable class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines, including those exhibiting multidrug resistance (MDR).[4][5] Their efficacy often stems from a multi-targeted approach, disrupting fundamental cellular processes required for tumor proliferation and survival.[1][6]
Mechanism Deep Dive 1: Microtubule Destabilization
A primary mechanism of action for several N-substituted 5,7-dibromoisatin derivatives is the disruption of microtubule dynamics.[4][5] Microtubules are essential components of the cytoskeleton, playing a critical role in maintaining cell structure and forming the mitotic spindle during cell division. These derivatives bind to tubulin, inhibiting its polymerization into microtubules. The resulting destabilization of the mitotic spindle leads to an arrest of the cell cycle, typically at the G2/M phase, and subsequently triggers programmed cell death (apoptosis).[5][6] Notably, some N-alkylated isatins have been shown to evade efflux by P-glycoprotein, a key mechanism of multidrug resistance, allowing them to retain potency in resistant cancer cell lines.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Isatin Scaffold in Kinase-Targeted Drug Discovery
An In-Depth Guide to the Application of 5,7-Dibromoisatin Derivatives as Kinase Inhibitors
Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control a vast array of processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][3] Within the landscape of medicinal chemistry, the isatin nucleus stands out as a "privileged scaffold." Its versatile structure allows for modifications at multiple positions, leading to a wide range of biological activities.[4][5]
Among isatin analogs, 5,7-dibromoisatin derivatives have emerged as a particularly potent class of compounds. The strategic placement of bromine atoms at the 5 and 7 positions significantly enhances cytotoxic activity compared to the parent molecule.[6] These derivatives have demonstrated inhibitory activity against several critical cancer-related kinases, including Glycogen Synthase Kinase 3β (GSK-3β), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR), in addition to affecting tubulin polymerization.[4][6][7][8] This guide provides a comprehensive overview of the synthesis, mechanism of action, and detailed protocols for evaluating 5,7-dibromoisatin derivatives as potential kinase inhibitors for researchers in drug development.
Synthetic Strategy: From Core Scaffold to Diverse Derivatives
The synthesis of 5,7-dibromoisatin derivatives typically begins with the preparation of the core scaffold, followed by functionalization, most commonly at the N-1 position.
Core Synthesis: 5,7-Dibromoisatin
The foundational 5,7-dibromoisatin is readily synthesized through the direct bromination of isatin. This reaction involves refluxing isatin in a suitable solvent like ethanol while adding bromine dropwise, a method that yields the desired disubstituted product.[9]
Derivative Synthesis: N-Alkylation
A primary strategy for generating a library of derivatives is N-alkylation or N-benzylation of the 5,7-dibromoisatin core. This modification has been shown to substantially increase cytotoxicity and can be used to introduce various functional groups to modulate properties like lipophilicity and target engagement.[6] The general reaction involves treating 5,7-dibromoisatin with an appropriate alkyl or benzyl halide in the presence of a base.
Caption: General workflow for synthesizing 5,7-dibromoisatin derivatives.
Protocol 1: Synthesis of N-Alkylated 5,7-Dibromoisatin Derivative
This protocol describes a representative method for synthesizing an N-alkylated derivative.
Rationale: The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation, while potassium carbonate (K₂CO₃) serves as a mild base to deprotonate the nitrogen of the isatin ring, creating a nucleophile that attacks the alkyl halide.
Materials:
-
5,7-dibromoisatin
-
Alkyl halide (e.g., 3-bromopropane-1-thiol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: To a solution of 5,7-dibromoisatin (1 equivalent) in DMF, add anhydrous K₂CO₃ (2 equivalents).
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.2 equivalents) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to 60-70°C and allow it to react for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-alkylated 5,7-dibromoisatin derivative.
-
Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Mechanism of Kinase Inhibition
Most small molecule kinase inhibitors, including isatin derivatives, function as ATP-competitive inhibitors.[10] They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the target substrate. The isatin scaffold can form critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme. The substituents on the isatin ring, particularly at the N-1 and C-3 positions, extend into adjacent hydrophobic pockets, enhancing binding affinity and conferring selectivity for specific kinases.[4][11]
Caption: Competitive inhibition of a kinase by a 5,7-dibromoisatin derivative.
Application Protocols for Inhibitor Evaluation
Evaluating a potential kinase inhibitor requires a multi-step approach, starting with direct enzyme assays and progressing to cell-based models to assess activity in a biological context.
Part 1: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit a purified kinase enzyme. Luminescence-based assays that quantify ADP production, such as the ADP-Glo™ assay, are widely used for their high sensitivity and suitability for high-throughput screening.[1][12]
Protocol 2: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)
Rationale: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.[1] A potent inhibitor will reduce ADP production, resulting in a lower luminescent signal.
Materials:
-
Purified kinase of interest (e.g., GSK-3β, VEGFR-2)
-
Specific kinase substrate peptide
-
ATP
-
5,7-dibromoisatin derivatives (test compounds)
-
Staurosporine (positive control inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well or 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each derivative in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO. This allows for the determination of a dose-response curve.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Data Presentation:
| Compound | Kinase Target | IC₅₀ (nM) |
| Derivative 1 | GSK-3β | 15 |
| Derivative 2 | GSK-3β | 250 |
| Derivative 1 | VEGFR-2 | 750 |
| Derivative 2 | VEGFR-2 | 8 |
| Staurosporine | GSK-3β | 5 |
| Staurosporine | VEGFR-2 | 2 |
| Table 1: Example inhibitory activity (IC₅₀) data for 5,7-dibromoisatin derivatives against target kinases. |
Part 2: Cell-Based Assays
Cell-based assays are crucial for confirming that the inhibitor can enter cells and engage its target in a complex physiological environment.[13][14][15]
Protocol 3: Cellular Target Engagement via Western Blot
Rationale: This method assesses whether the inhibitor blocks the kinase's activity inside the cell by measuring the phosphorylation status of a known downstream substrate. A successful inhibitor will decrease the level of the phosphorylated substrate without affecting the total amount of that substrate protein.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549, MCF-7, HT29)[6]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics
-
5,7-dibromoisatin derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (one for the phosphorylated substrate, one for the total substrate, and one for a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence substrate (ECL) and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the 5,7-dibromoisatin derivative for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
If the pathway is stimulated by a growth factor (e.g., EGF for the EGFR pathway), starve cells in serum-free media before treatment, then stimulate with the growth factor for a short period (e.g., 15 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for the total protein and loading control to ensure equal protein loading.
-
Caption: Key steps in the Western blot protocol for target validation.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
The Versatile Scaffold: Application of 5,7-Dibromoisatin in Medicinal Chemistry
Introduction: Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its unique structural features, including a fused aromatic and aza-heterocyclic ring system with reactive carbonyl groups, make it an ideal starting point for the synthesis of diverse molecular architectures. Among its halogenated derivatives, 5,7-dibromoisatin has emerged as a particularly valuable building block for the development of potent therapeutic agents. The introduction of bromine atoms at the 5 and 7 positions of the isatin ring often enhances the lipophilicity and, consequently, the biological activity of the resulting molecules. This guide provides an in-depth exploration of the applications of 5,7-dibromoisatin in medicinal chemistry, complete with detailed protocols for the synthesis of this key intermediate and its derivatives, as well as methods for their biological evaluation.
Part 1: Therapeutic Applications of 5,7-Dibromoisatin Derivatives
The 5,7-dibromoisatin core has been successfully exploited to generate compounds with a range of therapeutic activities, most notably as anticonvulsant and anticancer agents.
Anticonvulsant Activity
Derivatives of 5,7-dibromoisatin, particularly semicarbazones, have shown promising anticonvulsant properties.[2][3] The rationale behind exploring this class of compounds stems from the known anticonvulsant effects of other isatin derivatives and semicarbazones. The combination of these two pharmacophores, enhanced by the presence of the dibromo substitution, has led to the identification of potent drug candidates for the potential treatment of epilepsy.[2][4]
A notable study involved the synthesis of a series of 5,7-dibromoisatin semicarbazones and their evaluation in the maximal electroshock (MES) induced seizure model in mice.[2] Several compounds in this series exhibited significant anticonvulsant activity with minimal neurotoxicity.[2][3]
Part 2: Protocols for Synthesis and Biological Evaluation
This section provides detailed, step-by-step methodologies for the synthesis of 5,7-dibromoisatin and its derivatives, along with protocols for assessing their biological activities.
Synthesis Protocols
This protocol outlines the direct bromination of isatin to yield 5,7-dibromoisatin.[1]
Materials:
-
Isatin
-
Ethanol (95%)
-
Bromine
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer, dissolve isatin (1 equivalent) in 95% ethanol by warming and stirring.
-
Once the isatin is fully dissolved, begin to add bromine (3.0 equivalents) dropwise to the solution.
-
Maintain the reaction temperature between 70-75 °C during the addition of bromine.
-
After the addition is complete, allow the reaction mixture to cool to room temperature.
-
Place the flask in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to obtain 5,7-dibromoisatin.
Diagram 2.1.1: Synthesis of 5,7-Dibromoisatin
Caption: Synthetic scheme for the preparation of 5,7-dibromoisatin.
This protocol describes the condensation reaction between 5,7-dibromoisatin and a substituted semicarbazide to form a semicarbazone derivative.[2]
Materials:
-
5,7-Dibromoisatin or N-methyl-5,7-dibromoisatin
-
Substituted semicarbazide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium acetate
-
Ethanol
-
Water
-
Stirring apparatus
Procedure:
-
Prepare a solution of the substituted semicarbazide (1 equivalent) in a mixture of concentrated HCl and water.
-
To this solution, add a solution of sodium acetate (1 equivalent) in water.
-
Add ethanol to the mixture to obtain a clear solution.
-
In a separate flask, dissolve an equimolar amount of 5,7-dibromoisatin or N-methyl-5,7-dibromoisatin in ethanol.
-
Add the semicarbazide solution to the dibromoisatin solution and stir the reaction mixture.
-
The product will precipitate out of the solution. Collect the precipitate by filtration, wash with water and ethanol, and dry.
Diagram 2.1.2: Synthesis of 5,7-Dibromoisatin Semicarbazones
Caption: General scheme for synthesizing 5,7-dibromoisatin semicarbazones.
Biological Evaluation Protocols
This protocol is a standard method for evaluating the anticonvulsant potential of a compound.[2]
Materials:
-
Test compounds (5,7-dibromoisatin derivatives)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anticonvulsant drug (e.g., phenytoin)
-
Male albino mice
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Administer the test compounds intraperitoneally (i.p.) to groups of mice at various dose levels (e.g., 30, 100, 300 mg/kg). A control group receives the vehicle, and a positive control group receives the standard drug.
-
After a specific time interval (e.g., 0.5 and 4 hours), induce maximal seizures by applying an electrical current through corneal electrodes (e.g., 50 mA for 0.2 seconds).
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection against the seizure is defined as the abolition of the tonic hind limb extension.
-
Calculate the percentage of protected mice in each group and determine the median effective dose (ED50).
Diagram 2.2.1: Workflow for MES Test
Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.
Part 3: Anticancer Applications and Mechanism of Action
N-substituted derivatives of 5,7-dibromoisatin have demonstrated significant potential as anticancer agents. These compounds have been shown to induce apoptosis and inhibit key cellular processes involved in cancer progression.
Dual Inhibition of Tubulin Polymerization and the Akt Pathway
A novel series of N-alkylated 5,7-dibromoisatin analogs have been identified as dual inhibitors of tubulin polymerization and the Akt signaling pathway.[5] This dual mechanism of action is highly desirable in cancer therapy as it can overcome resistance mechanisms associated with single-target agents.
-
Tubulin Polymerization Inhibition: These compounds disrupt microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and apoptosis.
-
Akt Pathway Inhibition: The Akt pathway is a key regulator of cell survival and proliferation. By inhibiting this pathway, the 5,7-dibromoisatin derivatives can suppress tumor growth and survival.
Table 3.1: Cytotoxicity of selected N-alkylated 5,7-dibromoisatin derivatives against various cancer cell lines (IC50 in µM)
| Compound | HT29 (Colon) | MCF-7 (Breast) | A549 (Lung) | UACC903 (Melanoma) |
| Analog 6 | 1.56 | >5 | >5 | >5 |
| Analog 11 | 1.14 | >5 | >5 | >5 |
| Analog 13 | 1.09 | >5 | >5 | >5 |
Data adapted from a study on N-alkylated 5,7-dibromoisatin analogs.[5]
Protocols for Anticancer Activity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HT29, MCF-7)
-
96-well plates
-
Culture medium
-
Test compounds (5,7-dibromoisatin derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 3.2.1: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cell viability assay.
This protocol is used to determine the effect of the test compounds on the phosphorylation status of Akt, a key protein in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cells
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cancer cells with the test compounds for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated Akt.
Diagram 3.2.2: Western Blotting Workflow
Caption: General workflow for Western blot analysis of protein phosphorylation.
Part 4: Future Directions and Conclusion
The 5,7-dibromoisatin scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Beyond its established roles in anticonvulsant and anticancer research, there is growing interest in exploring its potential as a source of kinase inhibitors and other enzyme-targeted therapies. The synthetic accessibility of 5,7-dibromoisatin and the ease with which it can be derivatized at the N-1 and C-3 positions make it an attractive starting point for the generation of large and diverse compound libraries for high-throughput screening.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of 5,7-Dibromo-1H-indole-2,3-dione Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 5,7-Dibromo-1H-indole-2,3-dione in Catalysis
This compound, an analogue of isatin, is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1] The introduction of two bromine atoms at the 5 and 7 positions of the indole ring modifies the electronic properties and steric hindrance of the molecule, influencing its coordination chemistry and the catalytic activity of its metal complexes.
The chelation of this compound with transition metals, often through the formation of Schiff base ligands, gives rise to a class of robust and versatile catalysts. These complexes have shown promise in a range of organic transformations, including oxidation reactions and carbon-carbon bond formation, which are fundamental in the synthesis of fine chemicals and pharmaceutical intermediates. This guide provides detailed application notes and protocols for the use of these metal complexes in key catalytic reactions, offering insights into the rationale behind experimental choices and methodologies for achieving optimal results.
I. Catalytic Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Metal complexes of this compound, particularly with copper(II), have emerged as efficient catalysts for this transformation, offering high selectivity and yields under mild conditions.
Application Note: Selective Oxidation of Benzyl Alcohol
The oxidation of benzyl alcohol to benzaldehyde is a frequently studied benchmark reaction for evaluating the efficacy of new oxidation catalysts. Copper(II) complexes of Schiff bases derived from this compound have demonstrated notable catalytic activity in this conversion, utilizing environmentally benign oxidants like hydrogen peroxide.[2][3] The electron-withdrawing nature of the bromine substituents on the isatin ring is thought to enhance the Lewis acidity of the metal center, thereby facilitating the catalytic cycle.
The general workflow for this catalytic application can be visualized as follows:
Caption: Experimental workflow for the catalytic oxidation of benzyl alcohol.
Protocol: Catalytic Oxidation of Benzyl Alcohol using a Cu(II)-5,7-Dibromo-1H-indole-2,3-dione Schiff Base Complex
This protocol is adapted from established procedures for the oxidation of benzyl alcohol using similar copper(II) Schiff base complexes.[2][4]
Materials:
-
This compound
-
Appropriate primary amine (e.g., 2-picolylamine)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Benzyl alcohol
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol (analytical grade)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
Part A: Synthesis of the Copper(II) Catalyst
-
Ligand Synthesis: In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of the chosen primary amine in 20 mL of ethanol. Add a few drops of glacial acetic acid as a catalyst. Reflux the mixture for 4-6 hours. Cool the reaction mixture to room temperature. The precipitated Schiff base ligand is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Complexation: Dissolve 1 mmol of the synthesized Schiff base ligand in 15 mL of methanol in a separate flask. In another beaker, dissolve 0.5 mmol of Cu(OAc)₂·H₂O in 10 mL of methanol. Add the copper(II) solution dropwise to the ligand solution with constant stirring. Reflux the resulting mixture for 2-3 hours. Allow the solution to cool, and collect the precipitated copper(II) complex by filtration. Wash with methanol and dry in a desiccator.
Part B: Catalytic Oxidation Reaction
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the synthesized Cu(II)-5,7-dibromo-1H-indole-2,3-dione Schiff base complex (0.04 mmol, 4 mol%).
-
Add 1 mmol of benzyl alcohol to the flask.
-
Add 10 mL of methanol as the solvent.
-
To this mixture, add 2 mmol of 30% hydrogen peroxide dropwise while stirring.
-
Heat the reaction mixture to 60°C and maintain this temperature with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of distilled water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude benzaldehyde.
-
Purify the product by column chromatography if necessary.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Benzaldehyde (%) |
| 1 | 2 | H₂O₂ | Methanol | 60 | 6 | 75 | >99 |
| 2 | 4 | H₂O₂ | Methanol | 60 | 4 | 92 | >99 |
| 3 | 4 | TBHP | Methanol | 60 | 5 | 88 | >99 |
| 4 | 4 | H₂O₂ | Acetonitrile | 60 | 6 | 85 | >99 |
Note: The data in this table is illustrative and based on typical results reported for similar copper(II) Schiff base catalysts.[2][5]
II. Carbon-Carbon Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials.[6] Palladium complexes of Schiff bases derived from this compound can serve as effective catalysts for this transformation. The design of the ligand can influence the stability and activity of the palladium catalyst.
Application Note: Synthesis of Biphenyls
The coupling of an aryl halide with an arylboronic acid is a prototypical Suzuki-Miyaura reaction. Palladium(II) complexes with Schiff base ligands derived from this compound can catalyze this reaction efficiently. The Schiff base ligand can stabilize the palladium center and facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[7]
A generalized mechanistic pathway for the Suzuki-Miyaura coupling reaction catalyzed by a Pd(II)-Schiff base complex is depicted below:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of Phenylboronic Acid and Bromobenzene
This protocol is adapted from established procedures for Suzuki-Miyaura reactions catalyzed by palladium-Schiff base complexes.[7][8]
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline)
-
Palladium(II) chloride (PdCl₂)
-
Phenylboronic acid
-
Bromobenzene
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
Part A: Synthesis of the Palladium(II) Catalyst
-
Ligand Synthesis: Prepare the Schiff base ligand by reacting 1 mmol of this compound with 1 mmol of aniline in 20 mL of ethanol with a catalytic amount of acetic acid, followed by reflux for 4-6 hours. Collect the precipitate by filtration.
-
Complexation: Dissolve 1 mmol of the synthesized Schiff base ligand in 20 mL of ethanol. To this, add a solution of 1 mmol of PdCl₂ in 10 mL of ethanol. Reflux the mixture for 3-4 hours. The resulting palladium(II) complex is filtered, washed with ethanol, and dried.
Part B: Catalytic Suzuki-Miyaura Coupling Reaction
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the synthesized Pd(II)-5,7-dibromo-1H-indole-2,3-dione Schiff base complex (0.01 mmol, 1 mol%).
-
Add phenylboronic acid (1.2 mmol).
-
Add potassium carbonate (2 mmol) as the base.
-
Add bromobenzene (1 mmol).
-
Add a solvent mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 100°C and stir vigorously.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction to room temperature.
-
Add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting biphenyl by column chromatography on silica gel.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | K₂CO₃ | Toluene/H₂O | 100 | 8 | 85 |
| 2 | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 5 | 94 |
| 3 | 1.0 | Cs₂CO₃ | Toluene/H₂O | 100 | 5 | 96 |
| 4 | 1.0 | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 91 |
Note: This data is illustrative and based on typical results for similar palladium-Schiff base catalysts.[7][9]
Conclusion and Future Outlook
Metal complexes of this compound represent a promising class of catalysts for a variety of important organic transformations. The protocols provided herein for the oxidation of alcohols and Suzuki-Miyaura cross-coupling reactions serve as a foundation for researchers to explore the catalytic potential of these compounds. The modular nature of the Schiff base ligands allows for fine-tuning of the catalyst's steric and electronic properties, opening avenues for the development of highly active and selective catalysts for other challenging reactions. Further research into the immobilization of these complexes on solid supports could enhance their recyclability and industrial applicability, contributing to the advancement of sustainable chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. inorgchemres.org [inorgchemres.org]
- 3. Catalytic Oxidation of Benzyl Alcohol Using Nanosized Cu/Ni Schiff-Base Complexes and Their Metal Oxide Nanoparticles [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. Palladium(ii)-selenated Schiff base complex catalyzed Suzuki–Miyaura coupling: Dependence of efficiency on alkyl chain length of ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Pd(II)-Schiff base complexes: Synthesis, characterization, Suzuki–Miyaura and Mizoroki–Heck cross-coupling reactions, e… [ouci.dntb.gov.ua]
5,7-Dibromoisatin: A Versatile Precursor for Novel Functional Materials - Application Notes and Protocols
Intended Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, materials science, and organic electronics.
Abstract: 5,7-Dibromoisatin, a halogenated derivative of the indole-2,3-dione scaffold, has emerged as a highly versatile and powerful building block for the synthesis of a diverse array of novel functional materials. Its unique electronic properties and multiple reactive sites—the N-H group, the C3-ketone, and the two bromine atoms on the aromatic ring—provide a rich platform for chemical modifications. This guide offers an in-depth exploration of the synthetic utility of 5,7-dibromoisatin, presenting detailed application notes and step-by-step protocols for its transformation into promising candidates for medicinal agents and advanced organic materials. We will delve into the causality behind experimental choices, providing a robust framework for researchers to not only replicate these methods but also to innovate further.
Part 1: The Foundation - Synthesis and Properties of 5,7-Dibromoisatin
The journey into the diverse applications of 5,7-dibromoisatin begins with its efficient synthesis and a thorough understanding of its physicochemical properties.
Synthesis of 5,7-Dibromoisatin
The most common and reliable method for the synthesis of 5,7-dibromoisatin is the direct bromination of isatin. The electron-rich aromatic ring of isatin is susceptible to electrophilic substitution, and controlling the reaction conditions allows for the selective installation of two bromine atoms at the 5 and 7 positions.
Protocol 1: Synthesis of 5,7-Dibromoisatin from Isatin [1][2]
-
Materials:
-
Isatin (1 equivalent)
-
Ethanol (95%)
-
Bromine (3 equivalents)
-
Ice bath
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve isatin in warm ethanol (95%) with stirring until a clear solution is obtained.
-
Maintain the temperature of the solution between 70-75 °C.
-
Carefully add bromine dropwise to the stirred isatin solution via the dropping funnel. The addition should be slow to control the exothermic reaction and maintain the temperature within the specified range.
-
After the complete addition of bromine, continue stirring the reaction mixture at 70-75 °C for an additional 30 minutes.
-
Cool the solution to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Collect the resulting bright orange-red precipitate by vacuum filtration.
-
Wash the precipitate with cold water and then with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from ethanol to obtain pure 5,7-dibromoisatin.
-
-
Expected Yield: Approximately 60%
-
Characterization:
-
Melting Point: 250-255 °C
-
Appearance: Bright orange-red crystals
-
Causality of Experimental Choices:
-
Solvent: Ethanol is a suitable solvent as it dissolves isatin at elevated temperatures and allows for the precipitation of the less soluble dibrominated product upon cooling.
-
Temperature Control: Maintaining the temperature between 70-75 °C is crucial for achieving the desired disubstitution pattern. At lower temperatures, monobromination may be favored, while higher temperatures could lead to the formation of tribrominated byproducts.
-
Stoichiometry of Bromine: The use of three equivalents of bromine ensures the complete dibromination of the isatin core.
Physicochemical Properties of 5,7-Dibromoisatin
A summary of the key physicochemical properties of 5,7-dibromoisatin is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₃Br₂NO₂ | |
| Molecular Weight | 304.92 g/mol | |
| Appearance | Solid | |
| Melting Point | 250-255 °C | |
| CAS Number | 6374-91-0 |
Part 2: Applications in Medicinal Chemistry - Crafting Bioactive Molecules
The isatin scaffold is a well-established "privileged structure" in medicinal chemistry, and the addition of bromine atoms at the 5 and 7 positions often enhances biological activity.
Application 1: Synthesis of Anticonvulsant Agents
Derivatives of 5,7-dibromoisatin, particularly semicarbazones, have shown significant promise as anticonvulsant agents. The C3-keto group of 5,7-dibromoisatin readily undergoes condensation reactions with amine-containing nucleophiles to form Schiff bases.
Protocol 2: General Procedure for the Synthesis of 5,7-Dibromoisatin Semicarbazones [2]
-
Materials:
-
5,7-Dibromoisatin (or N-methyl-5,7-dibromoisatin) (1 equivalent)
-
Substituted aryl semicarbazide (1 equivalent)
-
Anhydrous sodium acetate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the substituted aryl semicarbazide in a minimal amount of warm ethanol.
-
In a separate flask, dissolve 5,7-dibromoisatin in ethanol, adding a catalytic amount of glacial acetic acid.
-
Add the semicarbazide solution to the 5,7-dibromoisatin solution.
-
Add anhydrous sodium acetate to the reaction mixture and reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure semicarbazone derivative.
-
Workflow for Semicarbazone Synthesis:
Caption: Synthetic workflow for 5,7-dibromoisatin semicarbazones.
Characterization Data for a Representative Anticonvulsant Candidate:
A study on a series of these compounds revealed that (Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-(4-chlorophenyl)semicarbazide exhibited prominent anticonvulsant effects with low neurotoxicity.[2]
| Compound | Molecular Formula | Anticonvulsant Activity (MES test) | Neurotoxicity (Rotarod test) |
| (Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-(4-chlorophenyl)semicarbazide | C₁₅H₈Br₂ClN₅O₂ | Active at 100 mg/kg | Minimal |
Application 2: Development of Anticancer Agents - Microtubule Destabilizers
N-alkylation of the isatin core is a common strategy to enhance anticancer activity. 5,7-Dibromo-N-alkylisatins have been identified as potent microtubule-destabilizing agents, inducing apoptosis in cancer cells.[3]
Protocol 3: Synthesis of N-Alkyl-5,7-dibromoisatins [4]
-
Materials:
-
5,7-Dibromoisatin (1 equivalent)
-
Anhydrous potassium carbonate (K₂CO₃) (2 equivalents)
-
Appropriate alkyl halide (e.g., benzyl bromide) (1.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of 5,7-dibromoisatin in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to form the isatin anion.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product and purify by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Mechanism of N-Alkylation:
Caption: N-alkylation of 5,7-dibromoisatin.
Structure-Activity Relationship (SAR) Insights:
Studies have shown that the nature of the N-alkyl substituent significantly influences the anticancer activity. For instance, 5,7-dibromo-N-(p-methylbenzyl)isatin was found to be highly active against leukemia and lymphoma cell lines.[5] The presence of an aromatic ring with a one or three-carbon linker at the N1 position generally enhances cytotoxicity.[5]
Part 3: Frontiers in Materials Science - Building with 5,7-Dibromoisatin
The two bromine atoms on the 5,7-dibromoisatin ring are ideal handles for cross-coupling reactions, opening up avenues for the synthesis of conjugated polymers and materials for organic electronics.
Application 3: Precursor for Conjugated Polymers via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. 5,7-Dibromoisatin can be polymerized with diboronic acids or esters of various aromatic and heteroaromatic compounds to create novel conjugated polymers with tunable optoelectronic properties.
Protocol 4: Hypothetical Synthesis of a Poly(isatin-alt-thiophene) Copolymer
This protocol is based on established Suzuki coupling procedures for dihaloarenes and serves as a starting point for optimization.[6][7]
-
Materials:
-
5,7-Dibromoisatin (1 equivalent)
-
Thiophene-2,5-diboronic acid bis(pinacol) ester (1 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst, 2-5 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (base, 3 equivalents)
-
Toluene and water (solvent mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 5,7-dibromoisatin, thiophene-2,5-diboronic acid bis(pinacol) ester, and the palladium catalyst.
-
Add degassed toluene and a degassed aqueous solution of the base.
-
Heat the reaction mixture to reflux (around 90-110 °C) with vigorous stirring for 24-48 hours.
-
Monitor the polymerization by observing changes in viscosity and by taking aliquots for analysis (e.g., GPC).
-
After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent like methanol to precipitate the polymer.
-
Collect the polymer by filtration, wash with methanol and then with water to remove catalyst residues and inorganic salts.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction).
-
Dry the polymer under vacuum.
-
Polymerization Scheme:
Caption: Suzuki polymerization of 5,7-dibromoisatin.
Expected Properties of the Conjugated Polymer:
The resulting polymer would be expected to have a donor-acceptor architecture, with the electron-withdrawing isatin unit and the electron-donating thiophene unit. This could lead to interesting optical and electronic properties, making it a candidate for organic photovoltaic (OPV) devices or organic field-effect transistors (OFETs). Characterization would involve UV-Vis and fluorescence spectroscopy to determine the optical bandgap, cyclic voltammetry to estimate the HOMO/LUMO energy levels, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.
Application 4: Synthesis of Novel Dyes and Pigments
The isatin core is a chromophore, and its derivatives, particularly indigoid dyes, have been used for centuries. 5,7-Dibromoisatin can be used to synthesize brominated indigo derivatives, which can exhibit different colors and properties compared to unsubstituted indigo.
Protocol 5: Synthesis of a 5,7,5',7'-Tetrabromoindigo Derivative (Hypothetical)
This protocol is an adaptation of known indigo synthesis methods.
-
Materials:
-
5,7-Dibromoisatin
-
Indole or a suitable derivative
-
A reducing agent (e.g., sodium dithionite)
-
A base (e.g., sodium hydroxide)
-
An oxidizing agent (e.g., air)
-
-
Procedure:
-
In a reaction vessel, reduce 5,7-dibromoisatin to the corresponding leuco form using a suitable reducing agent in a basic solution.
-
In a separate vessel, prepare the desired coupling partner (e.g., from indole).
-
Combine the two solutions under controlled conditions.
-
Oxidize the resulting mixture, for example, by bubbling air through the solution, to form the tetrabrominated indigo dye.
-
Collect the precipitated dye by filtration, wash with water, and dry.
-
Rationale for Bromination in Dyes:
The introduction of bromine atoms into the indigo structure can significantly alter its color. For example, 6,6'-dibromoindigo is the main component of the historic dye Tyrian purple, which has a distinct purple hue compared to the blue of indigo. The heavy bromine atoms can also influence the solid-state packing of the dye molecules, affecting their properties as pigments.
Part 4: Conclusion and Future Outlook
5,7-Dibromoisatin is a readily accessible and highly versatile precursor for the development of a wide range of functional materials. Its applications in medicinal chemistry, particularly in the synthesis of anticonvulsant and anticancer agents, are well-documented and continue to be an active area of research. The true untapped potential of 5,7-dibromoisatin, however, may lie in the realm of materials science. The ability to leverage the two bromine atoms for cross-coupling reactions opens the door to a vast array of novel conjugated polymers and small molecules for organic electronics. Further exploration of these synthetic pathways, coupled with detailed characterization of the resulting materials, is expected to yield exciting advancements in fields such as organic photovoltaics, field-effect transistors, and sensing. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to build upon, innovate, and unlock the full potential of this remarkable chemical scaffold.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-dibromo-1H-indole-2,3-dione
<
A comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 5,7-dibromo-1H-indole-2,3-dione (5,7-dibromoisatin).
Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives. PubMed. 1 Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020, September 23). Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives. PubMed Central. Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022, July 1). Biomedicine and Chemical Sciences - International Research and Publishing Academy. 2 Sandmeyer Isatin Synthesis. SynArchive. (PDF) Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives. ResearchGate. (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate.
References
Technical Support Center: Purification of 5,7-Dibromoisatin
Welcome to the technical support center for the purification of 5,7-dibromoisatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols for the successful purification of this compound. As a key intermediate in the synthesis of various biologically active molecules, obtaining high-purity 5,7-dibromoisatin is critical for reliable downstream applications.
Troubleshooting Guide: Purification of 5,7-Dibromoisatin
This section addresses specific issues you may encounter during the purification of 5,7-dibromoisatin in a question-and-answer format, providing explanations and actionable solutions.
Recrystallization Issues
Q1: I am getting a low yield after recrystallizing my crude 5,7-dibromoisatin from ethanol. What are the likely causes and how can I improve it?
A1: Low recovery during recrystallization is a common issue that can stem from several factors. The key is to understand the solubility profile of 5,7-dibromoisatin. It is sparingly soluble in cold ethanol but its solubility increases significantly with heat.
-
Excessive Solvent: The most frequent cause of low yield is using too much solvent. While the goal is to dissolve the compound in the minimum amount of hot solvent, adding an excessive volume will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: To rectify this, you can evaporate some of the solvent to concentrate the solution and induce further crystallization. For future attempts, add the hot ethanol portion-wise to your crude product until it just dissolves.
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by placing them in an oven or rinsing with hot solvent before filtration. Also, perform the filtration as quickly as possible.
-
-
Incomplete Crystallization: The cooling process might not be sufficient to precipitate the maximum amount of product.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can also induce crystallization if none has occurred.
-
Q2: My "purified" 5,7-dibromoisatin is still showing impurities by TLC/NMR. Why is recrystallization not working effectively?
A2: While recrystallization is excellent for removing impurities with significantly different solubilities, it may not be effective if the impurities have a similar solubility profile to 5,7-dibromoisatin.
-
Co-crystallization of Impurities: If an impurity has a similar structure and polarity, it can be incorporated into the crystal lattice of your product. Common impurities from the synthesis of 5,7-dibromoisatin include unreacted isatin and mono-brominated isatins, which have comparable structural features.
-
Solution: A second recrystallization may help, but if impurities persist, column chromatography is the recommended next step for a more effective separation.
-
-
Inadequate Removal of Mother Liquor: Residual mother liquor, which is rich in impurities, can contaminate your final product if not washed away properly.
-
Solution: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent (in this case, ethanol). It is crucial that the solvent is cold to avoid dissolving your product.
-
Q3: My 5,7-dibromoisatin is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the presence of significant impurities which depress the melting point of the mixture.
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to ensure the saturation point is not reached at such a high temperature.
-
Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate. This gives the molecules more time to arrange themselves into a crystal lattice.
-
If it still oils out, consider using a different solvent or solvent system for recrystallization, or pre-purify the material using column chromatography to remove the bulk of the impurities.
-
Column Chromatography Issues
Q1: I am having trouble separating 5,7-dibromoisatin from a closely related impurity using column chromatography. What can I do to improve the separation?
A1: Achieving good separation of compounds with similar polarities requires careful optimization of your chromatographic conditions.
-
Solvent System Optimization: The choice of eluent is critical. If your current solvent system (e.g., a fixed ratio of hexane/ethyl acetate) is not providing adequate separation (i.e., the Rf values of your product and the impurity are too close), you should try a shallower solvent gradient.
-
Solution: Start with a less polar solvent mixture and gradually increase the polarity. For instance, begin with 100% hexane and slowly increase the percentage of ethyl acetate. This will allow the less polar compounds to elute first, followed by a more gradual elution of the more polar compounds, improving separation. You can also try a different solvent system altogether, for example, dichloromethane/methanol.
-
-
Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues with certain compounds.
-
Solution: If you suspect your compound might be sensitive to acid, you can use deactivated silica gel (by adding a small percentage of triethylamine to your eluent) or an alternative stationary phase like alumina.
-
-
Column Packing and Loading: A poorly packed column will lead to band broadening and poor separation.
-
Solution: Ensure your column is packed uniformly without any air bubbles or cracks. Dissolve your crude product in a minimal amount of the initial eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel (dry loading). This will result in a narrow band at the start of the chromatography.
-
Q2: My 5,7-dibromoisatin is streaking on the TLC plate and the column. What is causing this?
A2: Streaking, or tailing, is often a sign of overloading or interactions with the stationary phase.
-
Overloading: Applying too much sample to your TLC plate or column can lead to streaking.
-
Solution: Use a more dilute solution for spotting on the TLC plate. For column chromatography, ensure you are not exceeding the capacity of your column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight.
-
-
Compound Acidity/Basicity: The N-H proton of the isatin core is weakly acidic. This can lead to interactions with the slightly acidic silica gel, causing streaking.
-
Solution: Adding a small amount of a modifier to your eluent can suppress these interactions. For an acidic compound like 5,7-dibromoisatin, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can often resolve the streaking issue.
-
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of pure 5,7-dibromoisatin?
A: Pure 5,7-dibromoisatin is typically an orange-red to bright orange crystalline solid.[1] Its melting point is reported to be in the range of 250-255 °C.[2] A broad melting range or a lower melting point is indicative of impurities.
Q: What are the best solvents for dissolving 5,7-dibromoisatin?
A: 5,7-dibromoisatin is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] It has limited solubility in common organic solvents like ethanol and dichloromethane at room temperature, but its solubility increases upon heating, which is exploited in recrystallization.
Q: What are the main impurities I should expect when synthesizing 5,7-dibromoisatin?
A: The synthesis of 5,7-dibromoisatin typically involves the direct bromination of isatin.[1] Potential impurities include:
-
Unreacted Isatin: The starting material for the synthesis.
-
Mono-brominated isatins: Such as 5-bromoisatin or 7-bromoisatin.
-
Over-brominated products: Although less common if the stoichiometry is controlled.
Q: How can I monitor the purity of my 5,7-dibromoisatin during the purification process?
A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A single spot on the TLC plate in multiple solvent systems is a good indication of purity. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis should be used.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol is suitable for purifying crude 5,7-dibromoisatin that is relatively free of impurities with similar solubility profiles.
Materials:
-
Crude 5,7-dibromoisatin
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 5,7-dibromoisatin in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Add hot ethanol portion-wise until the solid just dissolves. Avoid adding excess solvent.
-
If there are any insoluble impurities, perform a hot filtration into a pre-heated clean Erlenmeyer flask.
-
Allow the solution to cool slowly to room temperature. Orange-red crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This method is recommended for separating 5,7-dibromoisatin from impurities with similar polarities.
Materials:
-
Crude 5,7-dibromoisatin
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Load the Sample:
-
Dissolve the crude 5,7-dibromoisatin in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.
-
Alternatively, for better resolution, perform a dry loading by dissolving the crude product in a suitable solvent (e.g., dichloromethane), adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low polarity solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 hexane/ethyl acetate) to elute the compounds.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure 5,7-dibromoisatin.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5,7-dibromoisatin.
-
Data Summary
| Purification Technique | Starting Purity (Typical) | Final Purity (Achievable) | Yield (Typical) | Key Parameters |
| Recrystallization | ~85-90% | >98% | 70-85% | Solvent: Ethanol |
| Column Chromatography | Any | >99% | 60-80% | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of 5,7-dibromoisatin.
References
Technical Support Center: N-Alkylation of 5,7-Dibromo-1H-indole-2,3-dione
Welcome to the Technical Support Center for the N-alkylation of 5,7-dibromo-1H-indole-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. The presence of two electron-withdrawing bromine atoms on the isatin core significantly influences its reactivity compared to the parent compound, presenting unique challenges and opportunities. This document provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient N-alkylation reactions.
Troubleshooting Guide: Navigating the Challenges
This section addresses specific issues that may arise during the N-alkylation of this compound, offering explanations grounded in chemical principles and actionable solutions.
Issue 1: Low or No Conversion to the N-Alkylated Product
Question: I am not observing any significant formation of my desired N-alkylated 5,7-dibromoisatin. My TLC plate shows predominantly starting material. What are the likely causes and how can I resolve this?
Underlying Chemistry: The N-alkylation of isatins proceeds via a nucleophilic substitution reaction. The first and most critical step is the deprotonation of the acidic N-H proton to form the isatin anion, which then acts as the nucleophile. The electron-withdrawing bromine atoms at the 5 and 7 positions increase the acidity of the N-H proton compared to unsubstituted isatin, which should, in principle, facilitate deprotonation. However, incomplete deprotonation or issues with the subsequent nucleophilic attack can still lead to low conversion.
Possible Causes and Solutions:
-
Insufficient Base Strength or Stoichiometry: While the N-H of 5,7-dibromoisatin is more acidic, a sufficiently strong base is still required for complete deprotonation.
-
Solution: Ensure you are using an appropriate base. Potassium carbonate (K₂CO₃) is commonly used, but for less reactive alkylating agents or if you are still facing issues, consider a stronger base like cesium carbonate (Cs₂CO₃).[1][2] Sodium hydride (NaH) is also a strong base that can be effective, but requires strictly anhydrous conditions. Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation.
-
-
Poor Solubility of Reagents: If the isatin, base, or alkylating agent has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Solution: Use a polar aprotic solvent that can effectively dissolve the reagents. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are excellent choices.[1] If solubility issues persist, gentle heating (e.g., 40-60 °C) can improve solubility and reaction rates.
-
-
Low Reactivity of the Alkylating Agent: The nature of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Solution: If you are using an alkyl chloride or bromide and observing low reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). This is known as the Finkelstein reaction.
-
-
Reaction Temperature is Too Low: Some N-alkylation reactions require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. A common range is 60-80 °C. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing multiple spots on the TLC, and the yield of my desired N-alkylated product is low after purification. What are the common side reactions and how can I suppress them?
Underlying Chemistry: The isatin anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the C2-carbonyl oxygen. While N-alkylation is generally favored, O-alkylation can occur under certain conditions. Furthermore, the electrophilic C3-carbonyl group of the 5,7-dibromoisatin, enhanced by the electron-withdrawing bromine atoms, can be susceptible to nucleophilic attack by other species in the reaction mixture.
Common Side Reactions and Mitigation Strategies:
-
O-Alkylation: The formation of the O-alkylated isomer, 2-alkoxy-5,7-dibromoindol-3-one, is a potential side reaction.
-
Mitigation: The choice of base and counter-ion can influence the N/O selectivity. Alkali metal bases like K₂CO₃ and NaH generally favor N-alkylation. The use of polar aprotic solvents like DMF also promotes N-alkylation. Avoid using silver salts (e.g., Ag₂O) as they are known to promote O-alkylation.
-
-
Reaction with the C3-Carbonyl: With certain alkylating agents possessing acidic protons (e.g., phenacyl halides), a competing reaction can occur where a carbanion is formed, which then attacks the C3-carbonyl of the isatin, potentially leading to epoxide formation.[3]
-
Mitigation: This is more prevalent with specific types of alkylating agents. If you suspect this is occurring, using a less basic carbonate (like K₂CO₃ instead of a stronger base) and carefully controlling the reaction temperature can help minimize this side reaction. Using the pre-formed sodium salt of the isatin in the absence of excess base can also reduce the likelihood of carbanion formation from the alkylating agent.[1]
-
-
Decomposition of Starting Material or Product: The isatin ring can be labile under strongly basic conditions, especially at elevated temperatures.
-
Mitigation: Use the mildest base that is effective for the deprotonation. Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress closely by TLC and work up the reaction as soon as the starting material is consumed.
-
Issue 3: Difficulty in Product Purification
Question: After the workup, I am having trouble purifying my N-alkylated 5,7-dibromoisatin. It is difficult to separate from the starting material or it is an oil that won't crystallize.
Possible Causes and Solutions:
-
Incomplete Reaction: The most common reason for purification difficulties is the presence of unreacted starting material, which can have similar polarity to the product.
-
Solution: Before attempting purification, ensure the reaction has gone to completion by TLC. If not, refer to the troubleshooting steps in Issue 1 . If the reaction has stalled, it is often better to purify the mixture as is, and recover the unreacted starting material.
-
-
Residual DMF or NMP: These high-boiling point solvents can be difficult to remove completely and can keep the product oily.
-
Solution: After the aqueous workup, wash the organic layer multiple times with water and brine to remove the bulk of the DMF or NMP. To remove trace amounts, a common technique is to add a non-polar solvent like heptane or toluene to the crude product and evaporate the solvent under reduced pressure. This process, known as azeotropic removal, can be repeated several times.
-
-
Product is Inherently an Oil: Some N-alkylated isatin derivatives, particularly those with long or branched alkyl chains, may have low melting points and exist as oils at room temperature.
-
Solution: If the product is pure as determined by NMR and/or LC-MS, it may not crystallize. In such cases, the oily product can be used in the next step if it is of sufficient purity. If further purification is required, column chromatography is the best option.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound more challenging to N-alkylate than unsubstituted isatin?
A1: The two electron-withdrawing bromine atoms have a significant electronic impact on the isatin ring system. They increase the acidity of the N-H proton, which makes deprotonation easier. However, they also decrease the nucleophilicity of the resulting isatin anion, which can slow down the subsequent Sₙ2 reaction with the alkylating agent. Furthermore, the increased electrophilicity of the C3-carbonyl group can make the molecule more susceptible to side reactions.
Q2: What is the best base and solvent combination for the N-alkylation of this compound?
A2: A widely successful combination is potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF).[4] For less reactive alkylating agents, cesium carbonate (Cs₂CO₃) in DMF or NMP can be more effective due to its higher basicity and the better solubility of its salts.[1]
Q3: Can I use microwave irradiation for this reaction?
A3: Yes, microwave-assisted synthesis is an excellent method for the N-alkylation of isatins and can be particularly beneficial for 5,7-dibromoisatin.[5][6] It can significantly reduce reaction times, often leading to higher yields and cleaner reactions by minimizing the formation of thermal degradation byproducts.[1]
Q4: My alkylating agent is an alcohol. Can I use it directly?
A4: Direct N-alkylation with alcohols is not typically achieved under standard basic conditions. You would need to convert the alcohol to a better leaving group first, such as a tosylate or a halide. Alternatively, specialized reactions like the Mitsunobu reaction can be employed for the N-alkylation of isatins using alcohols, though this introduces other reagents (triphenylphosphine and a dialkyl azodicarboxylate) and potential purification challenges.
Q5: How do I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the product, and any potential side products. The disappearance of the starting material spot is a good indicator of reaction completion.
Data Presentation
Table 1: Comparison of Common Bases for N-Alkylation of Isatins
| Base | Solvent | Typical Temperature (°C) | Relative Strength | Key Considerations | References |
| K₂CO₃ | DMF, Acetonitrile | 25 - 80 | Moderate | Commonly used, cost-effective. | [1][7] |
| Cs₂CO₃ | DMF, NMP | 25 - 80 | Strong | More effective for less reactive alkyl halides, but more expensive. | [1][2] |
| NaH | THF, DMF | 0 - 25 | Very Strong | Highly effective, but requires strictly anhydrous conditions and careful handling. | [3] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add anhydrous potassium carbonate (1.5 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the isatin.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq.) to the mixture. If the alkyl halide is a solid, it can be dissolved in a small amount of DMF before addition.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted N-Alkylation
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq.), potassium carbonate (1.5 eq.), and the alkyl halide (1.2 eq.).
-
Add a minimal amount of DMF or NMP to create a slurry.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-20 minutes). The optimal time and temperature should be determined empirically for each substrate.
-
After the reaction is complete (as determined by TLC of a cooled aliquot), cool the vessel to room temperature.
-
Work up and purify the product as described in Protocol 1.
Visualizations
General Workflow for N-Alkylation
Caption: A typical experimental workflow for the N-alkylation of 5,7-dibromoisatin.
Reaction Mechanism
Caption: The two-step mechanism of N-alkylation: deprotonation followed by Sₙ2 attack.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5,7-Dibromoisatin Derivatives
Welcome to the technical support center for the synthesis of 5,7-dibromoisatin and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic procedures. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles to empower you to optimize your reactions and purify your target compounds effectively.
Part 1: Troubleshooting Side Reactions in the Synthesis of the 5,7-Dibromoisatin Core
The synthesis of the 5,7-dibromoisatin core, typically achieved through the direct bromination of isatin, is a critical first step. However, achieving high purity and yield can be challenging due to the formation of regioisomeric byproducts.
FAQ 1: My bromination of isatin is yielding a mixture of products, including mono-brominated and possibly tri-brominated species, which are difficult to separate. How can I improve the regioselectivity for 5,7-dibromoisatin?
Answer: This is a common issue stemming from the electrophilic aromatic substitution mechanism of bromination on the isatin scaffold. The electron-donating nature of the amino group and the deactivating effect of the carbonyl groups direct bromination primarily to the 5 and 7 positions. However, controlling the reaction to exclusively yield the 5,7-dibromo product requires careful management of reaction conditions.
Underlying Causality:
-
Incomplete Bromination: Insufficient bromine or a short reaction time will likely result in a mixture of unreacted isatin, 5-bromoisatin, and 7-bromoisatin alongside your desired product.
-
Over-Bromination: Excess bromine or prolonged reaction times can lead to the formation of 5,6,7-tribromoisatin[1].
-
Reaction Temperature: Higher temperatures can increase the rate of reaction but may also lead to a less selective bromination and potentially promote the formation of undesired isomers[1].
Troubleshooting and Optimization Protocol:
-
Stoichiometry is Key: Carefully control the stoichiometry of bromine. For the synthesis of 5,7-dibromoisatin, use at least two equivalents of bromine per equivalent of isatin. It is advisable to add the bromine dropwise to the reaction mixture to maintain a controlled concentration.
-
Temperature Control: Maintain a consistent reaction temperature. A common procedure involves dissolving isatin in a suitable solvent like ethanol and adding bromine dropwise while maintaining the temperature between 70-75 °C[1].
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of over-brominated species.
-
Purification Strategy: If a mixture is obtained, purification can be achieved through fractional crystallization or column chromatography. The polarity differences between the mono-, di-, and tri-brominated species should allow for their separation.
Part 2: Navigating Side Reactions in the N-Alkylation of 5,7-Dibromoisatin
N-alkylation is a frequent subsequent step to introduce diversity to the 5,7-dibromoisatin scaffold. While generally straightforward, side reactions can diminish yields and complicate purification.
FAQ 2: I am observing a low yield of my desired N-alkylated 5,7-dibromoisatin, and I suspect side reactions are occurring. What are the likely culprits and how can I suppress them?
Answer: Low yields in the N-alkylation of 5,7-dibromoisatin are often due to incomplete deprotonation, side reactions involving the alkylating agent, or competing reactions at other sites on the isatin core.
Underlying Causality:
-
Incomplete Deprotonation: The N-H of the isatin must be deprotonated by a base to form the nucleophilic isatin anion. If the base is not strong enough or used in insufficient quantity, the starting material will remain, leading to low conversion.
-
O-Alkylation: While N-alkylation is generally favored, there is a possibility of O-alkylation at the C2-carbonyl oxygen, leading to the formation of an isatin ether. This is a known, though often minor, side reaction in the alkylation of amides and related systems.
-
Reactivity of the Alkylating Agent: Highly reactive alkylating agents can lead to multiple alkylations or decomposition under the reaction conditions. Conversely, unreactive alkylating agents may require harsher conditions, which can promote side reactions.
-
Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack of the isatin anion.
Troubleshooting and Optimization Protocol:
-
Base and Solvent System Optimization: A common and effective system is the use of potassium carbonate (K₂CO₃) in anhydrous N,N-dimethylformamide (DMF)[2]. For less reactive alkyl halides, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial. Ensure all reagents and solvents are anhydrous to prevent quenching of the isatin anion.
-
Temperature and Reaction Time: The optimal temperature will depend on the reactivity of the alkylating agent. A typical starting point is 80 °C[2]. Monitor the reaction by TLC to avoid prolonged heating, which can lead to decomposition.
-
Use of Additives: For reactions involving alkyl chlorides or bromides, the addition of a catalytic amount of potassium iodide (KI) can enhance the reaction rate through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times and often improve yields by minimizing the formation of thermal degradation byproducts.
Table 1: Common Conditions for N-Alkylation of 5,7-Dibromoisatin
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ | Sufficiently basic to deprotonate the isatin N-H. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic, effectively solvates cations. |
| Temperature | 60-80 °C | Balances reaction rate and potential for degradation. |
| Additive | KI (catalytic) | For less reactive alkyl chlorides and bromides. |
Part 3: Unraveling Unexpected Byproducts from the Isatin Core
The inherent reactivity of the isatin ring system can sometimes lead to the formation of unexpected byproducts, especially under non-optimized reaction conditions.
FAQ 3: During my synthesis and workup, I've isolated a byproduct that is not a brominated or N-alkylated derivative. What other reactions could be occurring?
Answer: The isatin core is susceptible to several transformations, including oxidation, dimerization, and ring-opening reactions, which can lead to the formation of unanticipated byproducts.
Underlying Causality:
-
Oxidation to Isatoic Anhydride: The isatin ring can be oxidized to isatoic anhydride, particularly in the presence of oxidizing agents like hydrogen peroxide or chromic acid. This is a well-documented reaction of the isatin core[1][3].
-
Dimerization: Under certain reductive conditions or in the presence of a base, isatin can undergo dimerization to form indirubin, a red-colored compound[4].
-
Ring-Opening: Strong basic conditions can lead to the hydrolytic cleavage of the amide bond in the five-membered ring, resulting in the formation of a 2-(2-aminophenyl)-2-oxoacetic acid derivative.
-
Ring Expansion: Although less common as a side reaction, the isatin ring can undergo ring expansion in the presence of specific reagents to form quinoline or other heterocyclic systems[1].
Preventative Measures and Identification:
-
Inert Atmosphere: When performing reactions that are sensitive to oxidation, particularly at elevated temperatures, it is advisable to conduct them under an inert atmosphere (e.g., nitrogen or argon).
-
Control of pH: During aqueous workup, carefully control the pH. Strongly acidic or basic conditions can promote ring-opening or other rearrangements.
-
Characterization of Byproducts: If an unexpected byproduct is formed in a significant amount, it is crucial to isolate and characterize it using techniques such as NMR, mass spectrometry, and IR spectroscopy. This information will provide valuable clues about the undesired reaction pathway and help in optimizing the reaction conditions to avoid it.
Part 4: Visualizing Reaction Pathways and Side Reactions
To aid in understanding the potential reaction pathways, the following diagrams illustrate the desired synthesis and common side reactions.
Caption: Regioselectivity in the bromination of isatin.
Caption: Competing N- vs. O-alkylation of the 5,7-dibromoisatin anion.
Caption: Common side reactions of the isatin core.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin - Wikipedia [en.wikipedia.org]
- 4. Isatin - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Optimization of Reaction Conditions for 5,7-Dibromoisatin Modifications
Introduction
Welcome to the technical support guide for 5,7-dibromoisatin, a versatile heterocyclic compound pivotal in the synthesis of novel bioactive molecules and functional materials.[1][2] Isatin and its halogenated derivatives are foundational scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities including anticancer, anticonvulsant, and antimicrobial properties.[3] 5,7-dibromoisatin, in particular, serves as a valuable starting material for creating complex molecular architectures through modifications at its N1, C3, C5, and C7 positions.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the chemical modification of 5,7-dibromoisatin. Our goal is to equip you with the expertise to navigate common experimental hurdles, optimize reaction conditions, and achieve reliable, high-yield syntheses.
Section 1: N-Substitution Reactions (N-Alkylation, N-Arylation)
Modifications at the N1 position of the isatin ring are crucial for tuning the molecule's lipophilicity and biological activity.[5][6] However, these reactions can be challenging due to the acidic nature of the N-H proton and the potential for side reactions.
Frequently Asked Questions & Troubleshooting
Question 1: My N-alkylation of 5,7-dibromoisatin with an alkyl halide is resulting in a low yield or no product. What are the likely causes and how can I improve the outcome?
Answer: Low yields in N-alkylation of isatins are a common but surmountable issue. The problem often stems from one or more of the following factors:
-
Insufficient Deprotonation: The N-H proton of isatin is acidic, but requires a sufficiently strong base for complete deprotonation to form the reactive isatin anion. If the base is too weak, the equilibrium will favor the starting material, leading to a sluggish or incomplete reaction.[7]
-
Poor Solubility: 5,7-dibromoisatin and its corresponding salt may have limited solubility in common organic solvents.[8] If the reactants are not adequately dissolved, the reaction kinetics will be severely hindered.
-
Inappropriate Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can dissolve the isatin anion and do not participate in the reaction.[6] Protic solvents should be avoided as they can protonate the isatin anion.
-
Side Reactions: Strong bases can sometimes promote unwanted side reactions, such as aldol-type condensations or degradation of the isatin core, especially at elevated temperatures.[7]
Optimization Strategy & Protocol
To address these issues, a systematic optimization of the reaction conditions is recommended.
Table 1: Recommended Conditions for N-Alkylation of 5,7-Dibromoisatin
| Parameter | Recommendation | Rationale & Causality |
| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ and Cs₂CO₃ are effective and easy-to-handle bases.[6] NaH is a stronger, non-nucleophilic base suitable for less reactive alkylating agents, but requires anhydrous conditions. |
| Solvent | DMF, NMP, Acetonitrile | These polar aprotic solvents effectively solvate the isatin anion, promoting the Sₙ2 reaction. DMF and NMP are particularly good for dissolving reactants.[5][6] |
| Temperature | Room Temp. to 80 °C | Start at room temperature. Gentle heating (50-80 °C) can increase the reaction rate, but excessive heat may cause degradation.[5] Microwave-assisted heating can significantly reduce reaction times.[6] |
| Additive | KI (catalytic amount) | For alkyl chlorides or bromides, adding a catalytic amount of potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.[9] |
Step-by-Step Experimental Protocol (General)
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5,7-dibromoisatin (1.0 eq.).
-
Add anhydrous DMF (or NMP) to dissolve the starting material.
-
Add powdered potassium carbonate (K₂CO₃, 1.5 - 2.0 eq.) and a catalytic amount of KI (0.1 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 - 1.2 eq.) dropwise to the mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water or 0.5 M HCl.[5]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Section 2: C-C Cross-Coupling Reactions (Suzuki & Sonogashira)
The bromine atoms at the C5 and C7 positions are ideal handles for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl groups.[10][11]
Troubleshooting Workflow for Suzuki Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[12][13] However, issues like low conversion, side reactions, or catalyst deactivation can occur. The following decision tree provides a logical path for troubleshooting.
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Frequently Asked Questions & Troubleshooting
Question 2: I am attempting a Sonogashira coupling with 5,7-dibromoisatin, but the reaction is sluggish and gives a complex mixture. What should I investigate?
Answer: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is sensitive to several parameters, especially when using a dibrominated substrate.[11][14]
-
Catalyst System: The choice of both the palladium catalyst and the copper(I) co-catalyst is critical. Often, a combination like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI is effective. Copper-free conditions are also possible but may require specific ligands.[15][16]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to act as both a base and a solvent. It neutralizes the HX produced and helps in the formation of the copper(I) acetylide.
-
Atmosphere: The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). It is imperative to thoroughly degas all solvents and run the reaction under a strict inert atmosphere.
-
Reactivity of Bromine Atoms: The C5 and C7 bromine atoms may have different reactivities. It is possible to achieve mono-alkynylation or di-alkynylation by controlling the stoichiometry of the alkyne and the reaction time.[14]
Table 2: Typical Conditions for Sonogashira Coupling of 5,7-Dibromoisatin
| Parameter | Recommendation | Rationale & Causality |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective pre-catalyst that forms the active Pd(0) species in situ. |
| Copper Co-catalyst | CuI (5-10 mol%) | Facilitates the formation of the copper acetylide intermediate, which then transmetalates to the palladium center.[11] |
| Base/Solvent | Triethylamine (TEA) or a THF/TEA mixture | Acts as a base and solvent. Must be anhydrous and degassed. |
| Temperature | Room Temp. to 60 °C | Mild conditions are usually sufficient. Higher temperatures can lead to catalyst decomposition and side reactions. |
| Atmosphere | Strict N₂ or Argon | Essential to prevent oxidative homocoupling of the alkyne. |
Section 3: C3-Carbonyl Reactions (Condensation)
The C3-carbonyl group of 5,7-dibromoisatin is an electrophilic ketone that readily undergoes condensation reactions with various nucleophiles, such as semicarbazides, thiosemicarbazides, and active methylene compounds.[3][17]
Frequently Asked Questions & Troubleshooting
Question 3: My condensation reaction between 5,7-dibromoisatin and an amine (e.g., to form a Schiff base or semicarbazone) is incomplete. How can I drive it to completion?
Answer: These condensation reactions are typically equilibrium processes. To drive the reaction forward, you need to address the following:
-
Catalyst: The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack.
-
Removal of Water: Water is a byproduct of the reaction. Its removal will shift the equilibrium towards the product side, according to Le Châtelier's principle. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene) or by adding a dehydrating agent.
-
Solvent: Ethanol or methanol are common solvents as they dissolve the reactants well. Using a higher boiling point solvent like toluene allows for azeotropic removal of water.
-
Stoichiometry: Using a slight excess of the nucleophilic amine component (e.g., 1.1 equivalents) can also help drive the reaction to completion.
Step-by-Step Experimental Protocol (Semicarbazone Formation)
This protocol is adapted from the synthesis of 5,7-dibromoisatin semicarbazones.[3]
-
In a round-bottom flask, dissolve 5,7-dibromoisatin (1.0 eq.) in ethanol.
-
Add the appropriate aryl semicarbazide (1.0-1.1 eq.) and a catalytic amount of anhydrous sodium acetate.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Section 4: General Troubleshooting
Workflow for Purification Challenges
Purifying isatin derivatives can be challenging due to their polarity and sometimes poor solubility.
Caption: Decision workflow for purifying 5,7-dibromoisatin derivatives.
Issue: Poor Solubility
5,7-dibromoisatin is readily soluble in polar aprotic solvents like DMSO and DMF but only slightly soluble in others like methanol or chloroform.[8] For reactions, using a solvent system that fully dissolves the starting material is key. For purification, a mixed solvent system (e.g., DCM/Methanol) is often required for column chromatography. If a product is difficult to purify via chromatography due to streaking or insolubility, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is an excellent alternative.
Issue: Characterization
Confirming the structure of your final product is essential.
-
¹H NMR: The aromatic protons of the 5,7-dibromoisatin core typically appear as singlets or doublets in the aromatic region. Successful N-alkylation will be confirmed by the disappearance of the N-H proton signal (often a broad singlet around 11-12 ppm) and the appearance of new signals corresponding to the alkyl group.[3]
-
Mass Spectrometry: Provides the molecular weight of the product, confirming the addition of the desired substituent.
-
FT-IR: Look for the characteristic C=O stretches of the isatin core (around 1730-1630 cm⁻¹) and the C=N stretch (around 1610-1598 cm⁻¹) if a Schiff base or similar derivative was formed.[3]
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 3. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 5,7-Dibromo-1H-indole-2,3-dione in Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5,7-dibromo-1H-indole-2,3-dione (also known as 5,7-dibromoisatin). This guide provides in-depth troubleshooting advice and practical protocols to address the significant solubility challenges often encountered with this valuable synthetic intermediate. Our aim is to empower you with the knowledge to optimize your reaction conditions, improve yields, and accelerate your research and development efforts.
The Challenge: Understanding the Poor Solubility of 5,7-Dibromoisatin
This compound is a highly functionalized heterocyclic compound with a rigid, planar structure. The presence of two bromine atoms on the aromatic ring significantly increases its molecular weight and lipophilicity compared to the parent isatin molecule.[1] This increased lipophilicity, coupled with strong intermolecular forces such as hydrogen bonding and π-π stacking in the solid state, contributes to its low solubility in many common organic solvents. Overcoming this hurdle is critical for its effective use in a variety of chemical transformations.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns regarding the handling and dissolution of 5,7-dibromoisatin.
Q1: Why is my 5,7-dibromoisatin not dissolving in common solvents like ethanol or acetone at room temperature?
A: 5,7-Dibromoisatin's poor solubility at room temperature is expected due to its molecular structure. Halogenation of the isatin core is known to increase its lipophilicity, making it less soluble in moderately polar solvents like ethanol and acetone without energy input.[1] To achieve dissolution, heating is often necessary to overcome the lattice energy of the solid.
Q2: I'm seeing a suspension, not a clear solution, even after prolonged stirring. What should I do?
A: If prolonged stirring at room temperature is ineffective, the next step is to gently heat the mixture. A homogeneous reaction is crucial for consistent results. If heating alone is insufficient, you may need to consider a stronger solvent or a co-solvent system. For instance, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often more effective at solvating 5,7-dibromoisatin.
Q3: Are there any "go-to" solvents for reactions with 5,7-dibromoisatin?
A: Based on a review of synthetic protocols, the most frequently successful solvents are polar aprotic solvents. Anhydrous DMF is commonly used for reactions such as N-alkylation of 5,7-dibromoisatin.[2] For other transformations, warming in 95% ethanol has been reported to achieve dissolution prior to reaction.[3] The choice of solvent will ultimately depend on the specific reaction conditions and the compatibility of the reagents.
Q4: Will heating my reaction mixture to dissolve the 5,7-dibromoisatin affect my reaction's outcome?
A: Heating can influence reaction kinetics and potentially lead to the formation of byproducts. It is essential to consider the thermal stability of all your reactants and the desired product. If your reaction is sensitive to heat, exploring alternative solubilization techniques at lower temperatures, such as the use of co-solvents or sonication, is recommended.
Q5: Can I use a co-solvent to improve solubility? If so, which ones are recommended?
A: Yes, using a co-solvent is a highly effective strategy. A small amount of a strong solvent like DMSO or DMF can be added to a less effective primary solvent (e.g., THF, ethanol) to enhance the solubility of 5,7-dibromoisatin. This approach can often provide the necessary solvating power while maintaining the overall desired properties of the reaction medium.
Troubleshooting Guides: From Common Issues to Advanced Solutions
This section provides a more detailed, systematic approach to tackling solubility problems with 5,7-dibromoisatin.
Issue 1: Complete Inability to Dissolve the Starting Material
If you are struggling to get your 5,7-dibromoisatin into solution at all, a logical, stepwise approach to solvent selection and condition optimization is necessary.
Caption: Decision workflow for achieving dissolution of 5,7-dibromoisatin.
-
Initial Solvent Choice and the Role of Heat: Start with moderately polar solvents that are common in organic synthesis, such as ethanol or acetonitrile. As noted in synthetic preparations of 5,7-dibromoisatin, heating is often required.[3] Gradually increase the temperature while monitoring for dissolution. Many reactions involving isatin derivatives are refluxed in solvents like ethanol.
-
Transitioning to Stronger Solvents: If heating in alcohols or acetonitrile is insufficient, move to polar aprotic solvents.
-
N,N-Dimethylformamide (DMF): Often used for N-alkylation and other reactions where a non-protic environment is preferred.[2]
-
Dimethyl Sulfoxide (DMSO): A very strong solvent capable of dissolving many poorly soluble organic compounds. Be mindful that DMSO can be challenging to remove during workup due to its high boiling point.
-
-
Implementing a Co-Solvent System: This is a powerful technique that can provide the solvating power of a strong solvent without some of its potential drawbacks.
-
Rationale: A small percentage of a co-solvent like DMSO or DMF can disrupt the crystal lattice of 5,7-dibromoisatin enough for the bulk solvent to effectively solvate it.
-
Example: If your reaction proceeds well in THF but 5,7-dibromoisatin is insoluble, preparing a 9:1 or 4:1 mixture of THF:DMF can be an effective solution.
-
Issue 2: Precipitation of Starting Material During the Reaction
Sometimes, 5,7-dibromoisatin may initially dissolve but then precipitate out as the reaction proceeds, especially if the temperature fluctuates or the composition of the reaction mixture changes.
-
Maintain Consistent Temperature: Ensure your reaction is maintained at a constant temperature where the starting material remains soluble. Use a temperature-controlled heating mantle or oil bath.
-
Increase Solvent Volume: A more dilute reaction mixture may keep the starting material in solution. While this may slow down the reaction rate, it ensures homogeneity.
-
Consider a Different Solvent System: If precipitation persists, the initial solvent choice may be marginal. Revisit the solvent selection workflow and consider a more robust solvent system from the outset.
Experimental Protocols
The following are detailed protocols for common techniques to improve the solubility of this compound.
Protocol 1: Dissolution in a Heated Protic Solvent (Ethanol)
This protocol is adapted from a reported synthesis of 5,7-dibromoisatin itself, where the less substituted precursor, isatin, is first dissolved in warm ethanol.[3]
Objective: To achieve a homogeneous solution of 5,7-dibromoisatin for subsequent reaction.
Materials:
-
This compound
-
95% Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the this compound.
-
Add the desired volume of 95% ethanol.
-
Assemble the flask with a reflux condenser.
-
Begin stirring the suspension at room temperature.
-
Gently heat the mixture using a heating mantle or oil bath to 70-80 °C.
-
Continue stirring and heating until all the solid has dissolved, resulting in a clear, colored solution.
-
Once dissolved, the solution is ready for the addition of other reagents.
Causality: The thermal energy provided by heating helps to overcome the intermolecular forces holding the 5,7-dibromoisatin molecules together in the solid state, allowing the ethanol molecules to solvate them effectively.
Protocol 2: Utilization of a Polar Aprotic Solvent (Anhydrous DMF)
This protocol is based on procedures for the N-alkylation of 5,7-dibromoisatin, which requires a non-protic environment.[2]
Objective: To dissolve 5,7-dibromoisatin for a moisture-sensitive reaction.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dry glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.
-
Add the this compound to the reaction flask under a positive pressure of inert gas.
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature. Dissolution in DMF is often faster than in protic solvents, but gentle warming (e.g., to 40-50 °C) can be used to expedite the process if necessary.
-
Once a homogeneous solution is obtained, proceed with the addition of other reagents.
Causality: The high polarity and aprotic nature of DMF make it an excellent solvent for polar organic molecules like 5,7-dibromoisatin, as it can effectively solvate the molecule without interfering with reactions that are sensitive to acidic protons.
Protocol 3: Advanced Technique - Sonication-Assisted Dissolution
For temperature-sensitive reactions where heating is not desirable, sonication can be a valuable tool.
Objective: To enhance dissolution at or near room temperature.
Materials:
-
This compound
-
Chosen organic solvent
-
Reaction flask
-
Ultrasonic bath
Procedure:
-
Prepare a suspension of 5,7-dibromoisatin in the chosen solvent in the reaction flask.
-
Place the flask in an ultrasonic bath.
-
Turn on the sonicator. The high-frequency sound waves will create cavitation bubbles that help to break apart the solid particles and enhance solvation.
-
Monitor the mixture for dissolution. This process may take from several minutes to an hour.
Causality: Sonication provides localized energy to the solid particles, breaking them down and increasing the surface area available for solvation, thereby accelerating the dissolution process without a significant increase in the bulk temperature.
Data Summary: Solvent Suitability for this compound
While precise quantitative solubility data is not widely available in the literature, the following table summarizes the qualitative solubility and recommended conditions based on published reaction protocols.
| Solvent | Polarity | Type | Observed Solubility/Usefulness | Recommended Conditions |
| N,N-Dimethylformamide (DMF) | High | Polar Aprotic | Frequently used for N-alkylation; generally a good solvent.[2] | Room temperature or gentle warming (40-50 °C); use anhydrous for moisture-sensitive reactions. |
| Dimethyl Sulfoxide (DMSO) | High | Polar Aprotic | Strong solvent, likely to be effective. | Room temperature or gentle warming. Be aware of high boiling point for removal. |
| Ethanol (95%) | High | Polar Protic | Soluble with heating; used in synthesis and subsequent reactions.[3] | Heating to 70-80 °C or reflux. |
| Methanol | High | Polar Protic | Used in the preparation of the potassium salt of 5,7-dibromoisatin. | Likely requires heating for the neutral compound. |
| Acetonitrile | Medium | Polar Aprotic | May require heating and/or use as a co-solvent. | Heating; may be less effective than DMF or DMSO. |
| Tetrahydrofuran (THF) | Medium | Polar Aprotic | Generally poor solubility alone. | Best used in a co-solvent system with DMF or DMSO. |
| Toluene | Low | Non-polar | Very poor solubility. | Not recommended as a primary solvent. |
| Hexanes/Heptane | Low | Non-polar | Insoluble. | Not recommended. |
Concluding Remarks
The solubility of this compound presents a common but manageable challenge in its synthetic applications. A systematic approach to solvent selection, the judicious use of heat, and the consideration of co-solvent systems or advanced techniques like sonication will enable researchers to successfully conduct reactions with this versatile building block. Always prioritize safety and consider the compatibility of your chosen solubilization method with the specific requirements of your chemical transformation.
References
Technical Support Center: Regioselectivity in Reactions of 5,7-Dibromoisatin
Welcome to the technical support center for researchers working with 5,7-dibromoisatin. This guide is designed to provide in-depth, practical solutions to common challenges related to controlling reaction regioselectivity. As scientists and drug development professionals, achieving precise control over which position of a molecule reacts is paramount. This document moves beyond simple protocols to explain the underlying principles governing the reactivity of 5,7-dibromoisatin, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Understanding the Reactivity Landscape of 5,7-Dibromoisatin
5,7-Dibromoisatin presents three primary sites for reaction: the N1-amide, the C3-ketone, and the two aromatic C-Br bonds at positions C5 and C7. Controlling selectivity between these sites, and particularly between the two bromine atoms, is the key challenge and the focus of this guide.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered during the functionalization of 5,7-dibromoisatin in a practical Q&A format.
FAQ 1: N-Alkylation vs. Aromatic Substitution
Question: I am trying to perform a Suzuki coupling on 5,7-dibromoisatin, but I am observing significant N-alkylation from my alkyl-containing reagents or solvents. How can I favor C-Br functionalization over N-H reaction?
Answer: This is a classic chemoselectivity problem arising from the acidic nature of the N-H proton (pKa ≈ 10-11). The isatin nitrogen is readily deprotonated by common bases used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃), creating a potent nucleophile that can compete with the intended palladium-catalyzed cycle.
Causality & Solution:
The core issue is the presence of an acidic proton and a strong base. To favor C-Br functionalization, you must mitigate the nucleophilicity of the nitrogen.
-
Protect the Nitrogen: The most robust solution is to protect the N1 position prior to attempting C-C or C-N coupling. N-alkylation or N-acylation is typically straightforward and highly regioselective.[1][2]
-
Choice of Base: If N-protection is not desired, using a weaker, non-nucleophilic base can sometimes help, although this is less reliable. Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are less likely to deprotonate the isatin nitrogen compared to inorganic carbonate or phosphate bases. However, this may negatively impact the efficiency of your cross-coupling reaction.
Workflow: N-Protection Decision Tree
Caption: Decision workflow for N1-protection strategy.
FAQ 2: Controlling Regioselectivity between C5-Br and C7-Br
Question: I want to perform a mono-selective Suzuki (or other cross-coupling) reaction on 5,7-dibromoisatin. Which bromine is more reactive, and how can I control which one reacts?
Answer: This is the most critical and complex issue. There is no universally "more reactive" bromine; the selectivity is a delicate interplay of steric hindrance, electronics, and, most importantly, the reaction conditions you choose.[3][4]
Underlying Principles:
-
Steric Hindrance: The C7-Br is ortho to the N1 position. If the nitrogen is substituted with a protecting group (e.g., Methyl, Benzyl), the steric bulk around C7 increases significantly. This will generally favor reaction at the less hindered C5 position.[5]
-
Electronic Effects: The isatin core is electron-withdrawing. The C7 position is ortho to the amide carbonyl, while the C5 position is para to the amide nitrogen. In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the Pd(0) catalyst to the C-Br bond. This step is generally favored at more electron-deficient (electrophilic) carbon centers.[3][4] The relative electrophilicity of C5 vs. C7 is not trivial to predict and can be influenced by the N1 substituent.
-
Catalyst/Ligand Choice: This is your most powerful tool for controlling regioselectivity. The size and electronic properties of the phosphine ligand on the palladium catalyst can dictate which C-Br bond it interacts with preferentially.[6][7]
Troubleshooting Guide: Achieving Mono-Substitution at C5 vs. C7
| Problem / Goal | Primary Cause | Recommended Action & Rationale |
| Reaction yields a mixture of C5- and C7-substituted products. | Insufficient steric or electronic differentiation. | 1. N-Alkylate the isatin: Introduce a bulky N-substituent (e.g., Benzyl, PMB) to sterically block the C7 position and favor reaction at C5. 2. Change the Ligand: Switch to a bulkier phosphine ligand (e.g., XPhos, SPhos, tBu₃P).[8] Bulky ligands are more sensitive to steric hindrance and will preferentially coordinate to the less crowded C5-Br bond. |
| Goal: Selective reaction at C5-Br. | Need to maximize steric hindrance at C7. | 1. Protect N1 with a bulky group. 2. Use a bulky Buchwald-type ligand like XPhos or RuPhos with a Pd₂(dba)₃ or Pd(OAc)₂ precatalyst.[8] |
| Goal: Selective reaction at C7-Br. | Need to minimize steric hindrance and/or exploit electronic bias. | 1. Use NH-free 5,7-dibromoisatin: The absence of a bulky N-substituent reduces steric hindrance at C7. 2. Use a less bulky, more electron-rich ligand: Ligands like PPh₃ or bidentate ligands (e.g., dppf) may show different selectivity. Catalyst systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are worth screening.[3] 3. Directing Group Effects: In some systems, the N-H can act as a directing group, favoring coordination of the catalyst to the ortho C7 position.[9] |
| Reaction proceeds to di-substitution. | Reaction conditions are too harsh; the mono-substituted product is reacting further. | 1. Lower the Reaction Temperature. 2. Reduce Catalyst Loading: Use a lower mol% of the palladium catalyst. 3. Use Stoichiometry: Use only 1.0-1.1 equivalents of the coupling partner (e.g., boronic acid). 4. Change Solvent/Base: In some cases, solvent choice can influence selectivity for mono- vs. di-functionalization.[10] |
Regioselectivity Control Flowchart
Caption: Strategy guide for controlling C5 vs. C7 regioselectivity.
Part 2: Experimental Protocols
These protocols provide a starting point for key transformations. Always perform reactions on a small scale to optimize conditions for your specific substrate.
Protocol 1: N-Alkylation of 5,7-Dibromoisatin (General Procedure)
This protocol describes a standard method for protecting the isatin nitrogen, which is often a prerequisite for selective C5-functionalization.[2]
Materials:
-
5,7-Dibromoisatin
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Alkyl Halide (e.g., Benzyl bromide, Iodomethane)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,7-dibromoisatin (1.0 equiv).
-
Add anhydrous DMF to dissolve the isatin (concentration approx. 0.1-0.2 M).
-
Add anhydrous K₂CO₃ (1.5 - 2.0 equiv).
-
Stir the suspension vigorously for 15-20 minutes at room temperature. The color should change as the isatin anion forms.
-
Add the alkyl halide (1.1 - 1.2 equiv) dropwise to the stirring suspension.
-
Heat the reaction to the desired temperature (room temperature to 80 °C, depending on the halide's reactivity) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing cold water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C5
This protocol is designed to favor substitution at the C5 position by leveraging steric hindrance at C7.
Materials:
-
N-Protected 5,7-Dibromoisatin (e.g., N-Benzyl-5,7-dibromoisatin from Protocol 1)
-
Arylboronic Acid (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium Phosphate Tribasic (K₃PO₄) (2.0-3.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk tube or microwave vial, add N-protected 5,7-dibromoisatin (1.0 equiv), the arylboronic acid (1.1 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst premix: add Pd(OAc)₂ and XPhos to a small amount of the reaction solvent. Stir for 5-10 minutes under an inert atmosphere.
-
Add the catalyst premix to the Schlenk tube containing the reagents.
-
Add the remaining anhydrous solvent.
-
Seal the vessel and heat to 80-110 °C. Alternatively, use microwave irradiation (e.g., 100-140 °C for 15-60 min).[11]
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material and formation of the mono-substituted product.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Self-Validation: The success of this protocol relies on the steric bulk of the N-protecting group and the XPhos ligand directing the palladium catalyst to the more accessible C5-Br bond.[8] A small-scale test reaction comparing N-H vs. N-benzyl isatin under these conditions will validate this principle.
Part 3: References
-
Of the ortho effect in palladium/norbornene-catalyzed reactions: a theoretical investigation. PubMed. --INVALID-LINK--
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PMC - PubMed Central. --INVALID-LINK--
-
Late-stage functionalization of BN-heterocycles. PMC - NIH. --INVALID-LINK--
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. NIH. --INVALID-LINK--
-
Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives. PMC - PubMed Central. --INVALID-LINK--
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). --INVALID-LINK--
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv | Cambridge Open Engage. --INVALID-LINK--
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. --INVALID-LINK--
-
Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. MDPI. --INVALID-LINK--
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). --INVALID-LINK--
-
Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. ResearchGate. --INVALID-LINK--
-
Isatin and its derivatives: A survey of recent syntheses, reactions, and applications. Semantic Scholar. --INVALID-LINK--
-
Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues. ResearchGate. --INVALID-LINK--
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. --INVALID-LINK--
-
Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. Benchchem. --INVALID-LINK--
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH. --INVALID-LINK--
-
Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Semantic Scholar. --INVALID-LINK--
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). --INVALID-LINK--
-
ortho‐Selective Suzuki Coupling of Dichlorophenol and Dichlorobenzylalcohol in Water under Palladium Catalysis Directed by Noncovalent Interactions and Computational Analysis. ResearchGate. --INVALID-LINK--
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. --INVALID-LINK--
-
Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate. --INVALID-LINK--
-
Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Organic Chemistry Portal. --INVALID-LINK--
-
Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Chemical Science (RSC Publishing). --INVALID-LINK--
-
Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--
-
Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed. --INVALID-LINK--
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. --INVALID-LINK--
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. --INVALID-LINK--
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. --INVALID-LINK--
-
The selective mono and difunctionalization of carbocyclic cleft molecules with pyridyl groups and X-ray crystallographic analysis. ResearchGate. --INVALID-LINK--
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Of the ortho effect in palladium/norbornene-catalyzed reactions: a theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Scale-up Synthesis of 5,7-dibromo-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting advice and frequently asked questions for the scale-up synthesis of 5,7-dibromo-1H-indole-2,3-dione, a critical intermediate in pharmaceutical development. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.
I. Frequently Asked Questions (FAQs)
Here we address common initial queries regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound on a larger scale?
The most prevalent and scalable approach involves the direct bromination of 1H-indole-2,3-dione (isatin). This method is favored for its atom economy and relatively straightforward execution. However, controlling the regioselectivity to obtain the desired 5,7-dibromo isomer is a critical challenge that requires careful optimization of reaction conditions. Alternative multi-step syntheses, such as those starting from substituted anilines via a Sandmeyer-type approach, can offer better regiocontrol but are often less efficient for large-scale production due to the increased number of steps and potential for lower overall yields.[1][2][3]
Q2: What are the primary safety concerns when scaling up this bromination reaction?
The primary safety concerns revolve around the handling of brominating agents and the potential for exothermic runaway reactions.[4]
-
Brominating Agents: Molecular bromine (Br₂) is highly corrosive, toxic, and volatile.[4][5] N-bromosuccinimide (NBS) is a solid and generally safer to handle, but it can also be hazardous, especially when mixed with certain solvents like DMF, where it can lead to thermal runaway.[5][6]
-
Exotherms: Bromination reactions are typically exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing solvent boiling, pressure buildup, and the formation of hazardous byproducts.[6][7] Thorough thermal safety analysis, such as reaction calorimetry, is crucial before attempting a large-scale reaction.[6]
Q3: Which analytical techniques are recommended for in-process control and final product analysis?
A combination of chromatographic and spectroscopic techniques is essential for monitoring the reaction and ensuring the quality of the final product.
-
In-Process Control (IPC):
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the consumption of the starting material and the formation of the product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for precise determination of conversion and the relative amounts of different isomers.
-
-
Final Product Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying the positions of the bromine atoms.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Elemental Analysis: Provides the elemental composition of the compound.
-
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of specific problems that may arise during the scale-up synthesis, along with their causes and recommended solutions.
Problem 1: Poor Regioselectivity - Formation of Multiple Brominated Isomers
Symptoms:
-
HPLC analysis shows multiple product peaks with the same mass.
-
¹H NMR spectrum is complex and difficult to interpret due to overlapping signals from different isomers.
-
Isolation of the desired 5,7-dibromo isomer is difficult, leading to low yields.
Root Causes and Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Reaction Temperature Too High | Electrophilic aromatic substitution is sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for substitution at less favored positions, leading to a mixture of isomers. | Maintain a consistently low reaction temperature, typically between 0-10 °C. Use a reliable cooling system and monitor the internal reaction temperature closely. |
| Incorrect Brominating Agent or Stoichiometry | The reactivity of the brominating agent influences selectivity. Highly reactive agents can be less selective. Using an incorrect stoichiometry (e.g., a large excess of the brominating agent) can lead to over-bromination. | Consider using a milder brominating agent like N-bromosuccinimide (NBS) instead of molecular bromine.[5] Carefully control the stoichiometry of the brominating agent, adding it portion-wise or as a solution to maintain a low concentration in the reaction mixture. |
| Inappropriate Solvent | The solvent can influence the reactivity of the electrophile and the substrate. Polar aprotic solvents can sometimes lead to decreased selectivity. | Acetic acid or a mixture of acetic acid and water is often a good choice for this type of bromination. Conduct small-scale solvent screening experiments to identify the optimal solvent system for your specific conditions. |
Problem 2: Incomplete Reaction or Slow Conversion Rate
Symptoms:
-
IPC analysis shows a significant amount of starting material remaining even after extended reaction times.
-
The reaction appears to stall before reaching completion.
Root Causes and Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Insufficient Activation of Brominating Agent | For electrophilic bromination to occur, the brominating agent needs to be sufficiently polarized. In some cases, a catalyst is required to enhance its electrophilicity. | If using NBS, the addition of a catalytic amount of a protic acid (e.g., sulfuric acid) can increase the reaction rate. For molecular bromine, a Lewis acid catalyst may be beneficial, but this can also decrease selectivity, so it should be used with caution. |
| Poor Mass Transfer/Mixing | On a larger scale, inefficient stirring can lead to localized areas of low reactant concentration, slowing down the overall reaction rate. This is particularly relevant when dealing with slurries or heterogeneous reaction mixtures. | Ensure adequate agitation by using an appropriately sized and shaped impeller. The stirring speed should be sufficient to maintain a homogeneous mixture. Consider using a baffled reactor to improve mixing efficiency. |
| Low Reaction Temperature | While low temperatures are crucial for selectivity, a temperature that is too low can significantly reduce the reaction rate. | A careful balance must be struck between selectivity and reaction rate. Determine the optimal temperature range through small-scale experiments. A slight increase in temperature within the acceptable range may be necessary to achieve a reasonable reaction time. |
Problem 3: Product Purification and Isolation Challenges
Symptoms:
-
Difficulty in removing isomeric impurities or unreacted starting material.
-
The isolated product is an oil or a sticky solid that is difficult to handle.
-
Low recovery of the final product after purification.
Root Causes and Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Co-precipitation of Impurities | If the product and impurities have similar solubilities, they may co-precipitate during crystallization, making purification difficult. | A multi-step purification process may be necessary. Consider an initial purification by column chromatography on a small scale to obtain a pure reference standard. For larger quantities, a series of recrystallizations from different solvent systems may be effective. |
| Residual Solvent | Incomplete removal of the reaction or crystallization solvent can result in an oily or sticky product. | After filtration, wash the product cake thoroughly with a suitable anti-solvent. Dry the product under vacuum at an appropriate temperature to ensure complete removal of residual solvents. |
| Product Degradation | This compound may be sensitive to heat or light, leading to degradation during workup or purification. | Minimize exposure to high temperatures and direct light. Use a rotary evaporator at a moderate temperature for solvent removal. Store the final product in a cool, dark, and dry place. |
III. Experimental Protocols and Workflows
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol for Scale-up Synthesis
Disclaimer: This is a general protocol and should be optimized for your specific equipment and scale. A thorough risk assessment must be conducted before proceeding.
-
Reactor Setup:
-
Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel with 1H-indole-2,3-dione (1 equivalent).
-
Add the chosen solvent (e.g., glacial acetic acid, approximately 10-15 volumes).
-
Begin stirring to form a slurry or solution.
-
Cool the reactor contents to 0-5 °C using a suitable cooling system.
-
-
Bromination:
-
Prepare a solution or slurry of the brominating agent (e.g., N-bromosuccinimide, 2.1-2.3 equivalents) in the reaction solvent.
-
Add the brominating agent to the reactor via the addition funnel dropwise or in small portions, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-10 °C.
-
-
In-Process Monitoring:
-
Monitor the reaction progress by TLC or HPLC at regular intervals until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, quench any excess brominating agent by slowly adding a solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, while maintaining a low temperature.
-
Slowly add the reaction mixture to a separate vessel containing cold water or an ice-water mixture to precipitate the crude product.
-
Stir the resulting slurry for a period to ensure complete precipitation.
-
-
Isolation:
-
Filter the crude product using a suitable filter (e.g., a Nutsche filter).
-
Wash the filter cake thoroughly with cold water to remove any residual acid and salts.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to obtain the pure this compound.
-
Filter the purified product and wash with a small amount of cold solvent.
-
-
Drying:
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts.
IV. References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress. Retrieved from --INVALID-LINK--
-
Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from --INVALID-LINK--
-
Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from a source providing information on this synthesis method.
-
Van Steijvoort, F., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ResearchGate. Retrieved from a source discussing this topic.
-
Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). View of SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from a source providing details on the synthesis.
-
Singh, G. S., & Desta, Z. Y. (2012). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 2(21), 7815-7840. Retrieved from --INVALID-LINK--
-
Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4). Retrieved from --INVALID-LINK--
-
Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71. Retrieved from --INVALID-LINK--
-
Unknown. (2020, September 23). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Retrieved from a source discussing isatin synthesis.
-
Singh, U. P., & Bhat, H. R. (2021). A Review on Different Approaches to Isatin Synthesis. International Journal of Creative Research Thoughts, 9(9). Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Synthesis of a Series of Diaminoindoles. PMC - NIH. Retrieved from a source detailing indole synthesis.
-
Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 2(1). Retrieved from --INVALID-LINK--
-
Zhao, D., et al. (2016). Synthesis of 5-Substituted Indole-2,3-dione. 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016). Retrieved from --INVALID-LINK--
-
Al-khuzaie, F. A. H., & Al-Safi, R. I. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Retrieved from a source providing a review on isatin.
-
Unknown. (2022, July 1). Synthesis, Reaction and Biological Importance of Isatin Derivatives. International Research and Publishing Academy. Retrieved from a source discussing isatin derivatives.
-
Kumar, S., et al. (2023). Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals. Current Organic Synthesis, 20(6), 634-656. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from a source on azaindole synthesis.
-
Unknown. (n.d.). 5-bromoindole preparation method. Google Patents. Retrieved from --INVALID-LINK--
-
De la Torre, A., et al. (2021). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 26(16), 4995. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Method for preparing 5-bromoindole. Google Patents. Retrieved from --INVALID-LINK--
-
Rharmili, N., et al. (2023). Synthèse des nouveaux composés à partir de la 5-bromo-1H-indole-2,3-dione. Polycyclic Aromatic Compounds. Retrieved from a source on 5-bromo-1H-indole-2,3-dione derivatives.
-
Fisher Scientific. (n.d.). Activate Scientific 1GR this compound,95% MFCD00034382. Retrieved from --INVALID-LINK--
-
Golen, J. A., & Manke, D. R. (2017). 5,7-Dichloro-1H-indole-2,3-dione. IUCrData, 2(1). Retrieved from --INVALID-LINK--
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
avoiding decomposition of 5,7-dibromoisatin during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Decomposition During Chemical Reactions
Welcome to the technical support center for 5,7-dibromoisatin. As Senior Application Scientists, we understand the unique challenges this valuable but sensitive reagent can present. This guide is designed to provide you with in-depth, field-proven insights to help you navigate your experiments successfully, ensuring the integrity of your starting material and maximizing the yield of your desired product.
Introduction to 5,7-Dibromoisatin
5,7-Dibromoisatin is a key heterocyclic building block in medicinal chemistry, valued for its role in synthesizing compounds with potent biological activities, including anticancer and antimicrobial properties.[1][2] Its structure, featuring an indole core with two electron-withdrawing bromine atoms and two electrophilic carbonyl groups, makes it highly versatile for creating complex molecules like spirooxindoles and other substituted indoles.[3][4]
However, this inherent reactivity also makes the isatin ring susceptible to decomposition under certain conditions. The acidic N-H proton and the adjacent C2-amido and C3-keto carbonyls are primary sites for undesired reactions, which can lead to ring-opening, polymerization, or the formation of complex side products. This guide provides a systematic approach to troubleshooting and preventing these issues.
Frequently Asked Questions (FAQs)
Q1: What are the common visual signs of 5,7-dibromoisatin decomposition?
A: The most common sign is a significant color change in the reaction mixture, often from the typical orange or red of the isatin salt to a dark brown or black slurry. Other indicators include the formation of insoluble precipitates, the appearance of multiple unexpected spots on a Thin-Layer Chromatography (TLC) plate, and a failure to isolate the expected product.
Q2: What is the primary cause of decomposition?
A: The principal cause of decomposition is exposure to harsh reaction conditions, particularly strong bases and high temperatures. The N-H proton of the isatin core is acidic, and its deprotonation creates a highly conjugated anion.[5] While this anion is a necessary intermediate for reactions like N-alkylation, strong bases (e.g., sodium hydride, hydroxides) or excessive heat can promote cleavage of the C2-C3 bond or the N1-C2 amide bond, leading to ring-opening and subsequent degradation.
Q3: Can you illustrate the main decomposition pathway?
A: A primary decomposition route, especially in the presence of strong bases and nucleophilic solvents (like water or alcohols), is the base-catalyzed hydrolysis or cleavage of the amide bond (N1-C2). This opens the ring to form a derivative of 5,7-dibromoisatoic acid, which is generally unstable and can lead to further degradation products.
Caption: Base-catalyzed ring-opening of 5,7-dibromoisatin.
Q4: How should I handle and store 5,7-dibromoisatin?
A: Store 5,7-dibromoisatin in a cool, dry, dark place, tightly sealed to protect it from moisture and light. It is a stable solid under these conditions.[6] Before use, ensure it is completely dry, as residual moisture can interfere with reactions and promote hydrolysis.
Troubleshooting Guide
This section addresses specific experimental failures. Follow the logical progression from problem to solution to diagnose and resolve issues in your reactions.
Problem 1: Low or No Yield of N-Alkylated Product
Your goal is to add an alkyl or benzyl group to the nitrogen at position 1, but you observe a low yield, and most of the starting material is consumed, turning into a complex mixture.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Base is too strong or concentrated | Strong bases like NaH, NaOH, or alkoxides can rapidly deprotonate the N-H, but they also increase the rate of nucleophilic attack on the C2-amido carbonyl, leading to ring-opening faster than the desired alkylation. | Switch to a milder, heterogeneous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5][7] These bases are strong enough to deprotonate the isatin but have lower solubility, which helps moderate the reaction rate and prevent decomposition. |
| Reaction temperature is too high | Elevated temperatures (e.g., >100 °C) provide the activation energy for decomposition pathways. While heat can accelerate the desired Sₙ2 reaction, it disproportionately accelerates degradation. | Perform the reaction at a lower temperature. For many N-alkylations, room temperature to 80 °C is sufficient.[7] Start at room temperature and only gently heat if the reaction is sluggish, monitoring closely with TLC. |
| Prolonged reaction time | Leaving the reaction to run for an extended period after the starting material is consumed exposes the product and any remaining intermediates to basic conditions, leading to side reactions and degradation. | Monitor the reaction progress diligently using TLC. Quench the reaction (e.g., by pouring into dilute acid or water) as soon as the 5,7-dibromoisatin spot disappears.[7] |
Problem 2: Formation of Unidentified Spirooxindole or Aldol-Type Side Products
You are attempting a reaction at the C3-carbonyl (e.g., a Wittig reaction or condensation) but isolate complex, higher molecular weight products, potentially spirooxindoles.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Uncontrolled self-condensation | The C3-keto group is flanked by an amide, making the adjacent C-H bonds (if present on an N-substituent) or other available nucleophiles reactive. In the presence of a base, this can lead to aldol-type condensation reactions, dimerization, or the formation of spirocycles if a multicomponent reaction occurs.[3][8] | 1. N-Substitution First: If your final target is N-substituted, perform this step first. N-alkylation often reduces the lability of the isatin ring.[5] 2. Control Stoichiometry: Use precise stoichiometry for all reagents to avoid excesses that could catalyze side reactions. 3. Lower Temperature: Run the reaction at the lowest possible temperature to favor the desired kinetic product. |
| Inappropriate choice of base for C3 reactions | For reactions involving the C3-carbonyl, such as the Wittig reaction, the choice of base to generate the ylide is critical.[9] A base that is too strong can deprotonate other positions or catalyze self-condensation of the isatin. | Use conditions known to be effective for isatins. For stabilized ylides, mild bases like NaHCO₃ in an aqueous medium can be surprisingly effective and minimize decomposition.[10] For non-stabilized ylides, carefully controlled addition of a strong base at low temperatures is required. |
Preventative Measures & Best Practices
Proactively designing your experiment to favor stability is the most effective strategy.
Core Experimental Workflow
The following diagram outlines a robust decision-making process for planning your reaction.
Caption: Decision workflow for reactions with 5,7-dibromoisatin.
Recommended Reagent and Condition Summary
This table provides validated starting points for common transformations.
| Reaction Type | Recommended Base | Recommended Solvent | Temperature Range | Key Considerations |
| N-Alkylation | K₂CO₃, Cs₂CO₃ | Anhydrous DMF, Acetonitrile | 25 °C – 80 °C | Use a 1.2-1.5 molar excess of the base and alkylating agent. Monitor closely by TLC to avoid prolonged heating.[7] |
| Semicarbazone Formation | Anhydrous Sodium Acetate | Ethanol | Reflux | This reaction is generally robust and proceeds cleanly under mildly acidic or buffered conditions.[11] |
| Aldol Condensation | Varies (e.g., L-proline, weak amines) | Ethanol, Water | 25 °C – 60 °C | The choice of catalyst is critical to avoid harsh basic conditions that cause decomposition. |
| Wittig Reaction | Varies based on ylide stability | THF, Water, CH₂Cl₂ | -78 °C to 25 °C | For stabilized ylides, aqueous conditions can be very effective.[10] For unstabilized ylides, salt-free conditions at low temperatures are preferred. |
Detailed Protocol: N-Alkylation of 5,7-Dibromoisatin
This protocol provides a reliable method for N-alkylation, a common first step in multi-step syntheses.
Objective: To synthesize 5,7-dibromo-N-(substitued)isatin.
Materials:
-
5,7-Dibromoisatin (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
0.5 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Add 5,7-dibromoisatin (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Base: Add anhydrous DMF to the flask, followed by the finely powdered potassium carbonate (1.5 eq).
-
Anion Formation: Stir the dark-colored suspension at room temperature for 1 hour. This allows for the gentle formation of the isatin anion.[7]
-
Alkylation: Slowly add the alkyl halide (1.2 eq) to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction's progress every 30-60 minutes by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is complete when the starting 5,7-dibromoisatin spot is no longer visible.
-
Workup: Once complete, cool the reaction to room temperature and pour it into a beaker containing 0.5 M HCl.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography or recrystallization to obtain the pure N-alkylated product.
References
- 1. CAS 6374-91-0: 5,7-Dibromoisatin | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aboundchem.com [aboundchem.com]
- 7. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 5,7-Dibromoisatin
Welcome to our dedicated technical support guide for the synthesis of 5,7-dibromoisatin. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this important synthetic intermediate. 5,7-Dibromoisatin is a key building block for a variety of pharmacologically active compounds, including potent inhibitors of tubulin polymerization and potential anticonvulsant agents[1][2][3].
This guide provides a reliable synthesis protocol and addresses common experimental challenges in a practical, question-and-answer format. Our goal is to equip you with the insights needed to diagnose issues, optimize your reaction conditions, and ensure the successful synthesis of a high-purity final product.
Core Synthesis Protocol: Electrophilic Bromination of Isatin
The synthesis of 5,7-dibromoisatin is typically achieved through the direct electrophilic aromatic substitution of isatin using molecular bromine. The isatin core, containing both an activating amino group and a deactivating carbonyl group, directs the electrophilic attack to the 5 and 7 positions[4].
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (10 mmol scale) | Molar Equiv. | Notes |
| Isatin | 147.13 | 1.47 g | 1.0 | Ensure high purity. |
| Bromine (Br₂) | 159.81 | 1.2 mL (3.52 g) | 2.2 | Caution! Highly corrosive and toxic. Handle in a fume hood with appropriate PPE. |
| Ethanol (EtOH) | 46.07 | 50 mL | - | Reagent grade. |
| Glacial Acetic Acid | 60.05 | 20 mL | - | Can be used as a solvent/catalyst. |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend isatin (1.47 g, 10 mmol) in ethanol (50 mL).
-
Heating: Begin stirring and heat the mixture to 70-75 °C using a heating mantle. The isatin will not fully dissolve, forming a slurry.
-
Bromine Addition: In a separate container, carefully measure bromine (1.2 mL, 22 mmol). Under the fume hood , add the bromine drop-wise to the heated isatin suspension over 20-30 minutes. A color change to deep orange/red is expected.
-
Reaction & Monitoring: Maintain the reaction temperature at 70-75 °C and allow it to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 80/20 hexanes/ethyl acetate). The starting material (isatin) spot should diminish, and a new, lower Rf spot corresponding to the product should appear.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the collected solid with cold ethanol (2 x 10 mL) and then with copious amounts of water to remove any unreacted bromine and HBr.
-
Drying & Purification: Dry the crude product under vacuum. The resulting orange-to-red solid is 5,7-dibromoisatin. For higher purity, recrystallization from ethanol or acetic acid may be necessary.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis.
Q1: My final yield is significantly lower than expected. What are the common causes?
A1: Low yield is a frequent issue stemming from several factors. The primary causes are often incomplete reaction or loss of product during workup.
-
Incomplete Reaction: Ensure the reaction has gone to completion by TLC before beginning the workup. If starting material is still present, consider extending the reflux time or adding a slight excess of bromine (e.g., 2.3-2.5 equivalents).
-
Suboptimal Temperature: The reaction temperature is critical. A temperature below 70 °C may result in a sluggish reaction, while excessively high temperatures can lead to side product formation. Maintain a steady 70-75 °C reflux[5].
-
Loss During Workup: 5,7-dibromoisatin has some solubility in ethanol. Ensure the washing steps are performed with ice-cold ethanol to minimize product loss. Premature precipitation before complete cooling can also trap impurities and reduce the isolated yield of the pure compound.
Q2: My product is impure. TLC and NMR show multiple spots/peaks. How can I fix this?
A2: The most common impurity is the mono-brominated intermediate, 5-bromoisatin. This arises from incomplete reaction or insufficient brominating agent.
-
Stoichiometry: The molar ratio of bromine to isatin is crucial. Using at least 2.2 equivalents of bromine helps drive the reaction towards the di-substituted product.
-
Reaction Time: Ensure sufficient reaction time. The second bromination is slower than the first due to the deactivating effect of the first bromine atom.
-
Purification: If you have a mixture, purification is necessary.
-
Recrystallization: 5,7-dibromoisatin can be effectively purified by recrystallization. Ethanol is a common choice. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly. The pure product should crystallize out, leaving more soluble impurities in the solvent.
-
Column Chromatography: For very impure samples, silica gel column chromatography can be employed. A gradient elution starting with a non-polar solvent system (like hexanes/ethyl acetate) is typically effective.
-
Q3: The reaction seems to have stalled; TLC shows no change for over an hour. What should I do?
A3: A stalled reaction is often due to reagent degradation or insufficient activation energy.
-
Check Bromine Quality: Molecular bromine can degrade over time. Ensure you are using a fresh, high-quality source.
-
Temperature Verification: Double-check your reaction temperature with a calibrated thermometer.
-
Solvent Choice: While ethanol is common, some protocols use glacial acetic acid as the solvent. Acetic acid can help to activate the bromine and may be a suitable alternative if you are experiencing issues in ethanol.
-
Catalyst: Although often not required, a catalytic amount of a Lewis acid is used in many electrophilic aromatic substitution reactions to polarize the halogen[6][7]. However, for an activated ring like isatin, this is usually unnecessary and may lead to decomposition. Proceed with caution if considering this route.
Q4: My final product's color is very dark (brown/black) instead of the expected orange/red. Why?
A4: A very dark product color often indicates the presence of impurities, possibly from side reactions or decomposition.
-
Overheating: Exceeding the recommended temperature range can cause thermal decomposition of the isatin core or lead to oxidative side reactions.
-
Excess Bromine: While a slight excess of bromine is needed, a large excess can lead to the formation of colored byproducts. Ensure accurate measurement of the bromine.
-
Inadequate Washing: Residual bromine and HBr must be thoroughly washed from the crude product. Trapped bromine can cause the product to darken over time. Wash with sufficient cold water until the filtrate is colorless and neutral to pH paper.
Q5: How can I be certain I have synthesized the correct 5,7-dibromo isomer and not another dibromo-isomer?
A5: The directing effects of the substituents on the isatin ring strongly favor the 5,7-substitution pattern. The amino group is an ortho-, para- director, and the carbonyl group is a meta- director. Both groups direct substitution to the 5 and 7 positions[4]. Confirmation is achieved through analytical characterization.
-
NMR Spectroscopy: ¹H NMR is definitive. For 5,7-dibromoisatin, you should observe two singlets (or doublets with a very small coupling constant) in the aromatic region, corresponding to the protons at the C4 and C6 positions. For example, reported shifts in DMSO-d₆ are around 8.06-8.40 ppm[2]. The absence of the typical ortho- and meta- coupling patterns of other isomers is a strong indicator of success.
-
IR Spectroscopy: Key stretches to look for include the N-H stretch (~3340 cm⁻¹), the ketone C=O stretch (~1730 cm⁻¹), the amide C=O stretch (~1650 cm⁻¹), and the C-Br stretch (~1017 cm⁻¹)[2].
Visual Guides
Synthesis Workflow
The following diagram outlines the general workflow for the synthesis and purification of 5,7-dibromoisatin.
Caption: Overall workflow for 5,7-dibromoisatin synthesis.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve common synthesis problems.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
comparative study of 5,7-dibromoisatin and other isatin derivatives
An In-Depth Comparative Guide to 5,7-Dibromoisatin and Other Isatin Derivatives for Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2] First identified as a component of mammalian tissues and body fluids, this endogenous compound and its synthetic derivatives have demonstrated potent anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5][6] The synthetic tractability of the isatin core, particularly at the indole nitrogen (N-1) and the C-5 and C-7 positions of the aromatic ring, allows for the generation of vast libraries of structurally diverse molecules with finely tuned pharmacological profiles.
Among the numerous derivatives, halogenated isatins have consistently shown enhanced potency. Specifically, 5,7-dibromoisatin has emerged as a particularly powerful lead compound, exhibiting significantly increased cytotoxicity against various cancer cell lines compared to its parent molecule.[7] This guide provides a comparative analysis of 5,7-dibromoisatin against other key isatin derivatives, delving into the structure-activity relationships (SAR) that govern their efficacy. We will explore supporting experimental data, provide detailed protocols for key biological assays, and offer expert insights into the causal mechanisms behind the observed performance differences, empowering researchers to leverage this remarkable scaffold for next-generation therapeutic development.
The Isatin Core: A Blueprint for Pharmacological Diversity
The biological activity of an isatin derivative is critically dependent on the nature and position of its substituents. Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective therapeutic agents. The isatin nucleus offers several key positions for chemical modification, each influencing the molecule's overall properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity.
-
N-1 Position: Substitution at the indole nitrogen is a common strategy to enhance potency. N-alkylation or N-benzylation can increase lipophilicity, potentially improving cell membrane permeability and altering target engagement.[1][8] For instance, N-benzylation of 5,7-dibromoisatin was found to dramatically increase its cytotoxicity and ability to target microtubules.[7]
-
C-5 and C-7 Positions: The aromatic ring is a prime target for substitution, particularly with halogens (F, Cl, Br). Halogenation, especially at the C-5 and C-7 positions, often leads to a marked increase in biological activity.[9][10] This is attributed to the electron-withdrawing nature and steric bulk of halogens, which can enhance binding affinity to target proteins and alter metabolic stability.
-
C-3 Position: The C-3 carbonyl group is highly reactive and serves as a key handle for creating derivatives like Schiff bases, hydrazones, and thiosemicarbazones, which themselves possess a wide range of biological activities.[11][12][13]
The strategic placement of these substituents allows for the modulation of a derivative's therapeutic profile, a concept visualized in the diagram below.
Caption: Key modification sites on the isatin scaffold.
Spotlight on 5,7-Dibromoisatin: Synthesis and Rationale
The enhanced biological activity of 5,7-dibromoisatin necessitates a reliable and reproducible synthetic protocol. The direct bromination of isatin is an effective method.
Experimental Protocol: Synthesis of 5,7-Dibromoisatin
This protocol describes the synthesis of 5,7-dibromoisatin via electrophilic aromatic substitution. The choice of ethanol as a solvent and controlled heating ensures efficient reaction while minimizing side products.
Materials:
-
Isatin
-
Bromine
-
Ethanol (95%)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Suspend isatin (1 equivalent) in ethanol in a round-bottom flask. Stir the mixture to ensure even distribution.
-
Heating: Gently heat the suspension to 70-75°C using a heating mantle to facilitate dissolution and activate the aromatic ring for substitution.
-
Bromine Addition: While maintaining the temperature, add bromine (2.2 equivalents) drop-wise to the reaction mixture over 30 minutes using a dropping funnel. Causality Note: The slow, drop-wise addition of bromine is crucial to control the exothermic reaction and prevent the formation of over-brominated or undesired byproducts.
-
Reflux: After the addition is complete, reflux the mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The product, 5,7-dibromoisatin, will precipitate out of the solution as a solid.
-
Isolation & Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting material and impurities.
-
Drying: Dry the purified product in a vacuum oven to yield 5,7-dibromoisatin as a reddish-orange solid.[1]
The workflow for this synthesis is outlined below.
Caption: Synthetic workflow for 5,7-dibromoisatin.
Comparative Performance Analysis: 5,7-Dibromoisatin vs. Other Derivatives
The true measure of a lead compound is its performance in biological assays. Here, we compare the activity of 5,7-dibromoisatin and its derivatives against other substituted isatins in key therapeutic areas.
A. Anticancer Activity
Isatin derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of critical cell signaling kinases and disruption of microtubule dynamics, ultimately leading to apoptosis.[3][12]
Mechanism of Action Insight: Dihalogenation at the C-5 and C-7 positions appears to be a critical factor for high cytotoxic potency. 5,7-dibromoisatin derivatives have been shown to be potent inhibitors of tubulin polymerization and to suppress the Akt signaling pathway, which is crucial for cancer cell survival and proliferation.[7] The two bromine atoms likely enhance the molecule's ability to fit into and interact with hydrophobic pockets in target proteins like tubulin and Akt kinase.
Comparative Cytotoxicity Data:
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for 5,7-dibromoisatin and other derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound | Substitution | Cell Line: HT-29 (Colon) IC₅₀ (µM) | Cell Line: MCF-7 (Breast) IC₅₀ (µM) | Cell Line: K562 (Leukemia) IC₅₀ (µM) | Reference |
| Isatin | Unsubstituted | >50 | >50 | >50 | [14] |
| 5,7-Dibromoisatin | 5,7-di-Br | 2.67 | - | - | [14] |
| N-Propyl-5,7-dibromoisatin | N-propyl, 5,7-di-Br | 1.2 | 10.1 | - | [7] |
| 5,6,7-Trichloro-isatin | 5,6,7-tri-Cl | 4.17 | 3.20 | 1.75 | [14] |
| 5-Bromoisatin | 5-Br | >10 | - | - | [10] |
Data compiled from multiple sources for comparative purposes.[7][10][14]
The data clearly demonstrates that the 5,7-dibromo substitution provides a significant potency advantage over the unsubstituted parent molecule and even other halogenated analogs in certain cell lines.
Caption: Inhibition of the Akt signaling pathway by 5,7-dibromoisatin derivatives.[7]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a reliable method for assessing the cytotoxic effects of isatin derivatives on cancer cell lines. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the isatin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Expert Note: The incubation time with MTT is critical; insufficient time leads to a weak signal, while excessive time can lead to cytotoxicity from the MTT itself.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
B. Antiviral and Antimicrobial Activity
The isatin scaffold has a long history in anti-infective research, with Methisazone (an isatin thiosemicarbazone) being one of the first synthetic antiviral drugs.[11][15] The antimicrobial properties are also well-documented, with halogenation again playing a key role in enhancing activity.[16][17]
Comparative Anti-Infective Data:
| Compound | Substitution | Activity Type | Organism/Virus | Metric (MIC or EC₅₀) | Reference |
| Isatin-thiosemicarbazone | C3-modified | Antiviral | Vaccinia Virus | Active | [15] |
| SPIII-5Br | 5-Br, C3-sulfonamide | Antiviral | HCV | 19 µg/mL (EC₅₀) | [11] |
| 5-Bromoisatin derivative | 5-Br, C3-imidazolone | Antibacterial | S. aureus | Highly Active | [10] |
| Isatin-ferrocene conjugate | N-substituted, 5-Cl | Antimicrobial | T. vaginalis | 100% inhibition @ 100µM | [18] |
Data compiled from multiple sources.[10][11][15][18]
Structure-activity relationship studies reveal that for antimicrobial activity, substitution at the 5th position of the isatin ring with electron-withdrawing groups like chlorine or bromine often results in more active compounds.[10] For antiviral activity, modifications at the C-3 position are frequently essential for potency.[11]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the isatin derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader. Self-Validation Check: The growth control must show distinct turbidity, and the sterility control must remain clear for the results to be valid.
Expert Synthesis and Future Outlook
The comparative data consistently underscores the strategic importance of dihalogenation at the C-5 and C-7 positions of the isatin scaffold. 5,7-dibromoisatin serves as a superior starting point for developing potent therapeutics, particularly in oncology. The bromine atoms enhance lipophilicity and introduce strong halogen bonding potential, which can significantly improve binding affinity to target proteins and enhance cellular uptake.
The future of isatin-based drug discovery lies in two promising directions:
-
Molecular Hybridization: Combining the potent 5,7-dibromoisatin core with other known pharmacophores (e.g., quinolines, triazoles, chalcones) can lead to hybrid molecules with dual mechanisms of action, potentially overcoming drug resistance and improving selectivity.[8][19]
-
Targeted N-Substitution: Designing novel N-alkyl or N-aryl side chains for the 5,7-dibromoisatin scaffold can further optimize its pharmacokinetic properties and direct its activity towards specific subcellular targets or protein families.[20]
Conclusion
5,7-Dibromoisatin is not merely another isatin derivative; it is a highly potent and versatile platform for the development of novel therapeutics. Its enhanced performance over unsubstituted and even mono-halogenated analogs in anticancer assays is well-documented and mechanistically supported. By leveraging the detailed structure-activity relationships and robust experimental protocols outlined in this guide, researchers can effectively utilize 5,7-dibromoisatin and its derivatives to design and validate the next generation of highly efficacious drugs. The path forward involves intelligent molecular design, building upon this powerful, halogenated core to address the persistent challenges in oncology and infectious disease.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery | MDPI [mdpi.com]
- 5. xisdxjxsu.asia [xisdxjxsu.asia]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. brieflands.com [brieflands.com]
- 11. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Isatin Derivatives: A Frontier in Antimicrobial Agents: Ingenta Connect [ingentaconnect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5,7-dibromo-1H-indole-2,3-dione Derivatives
This guide provides an in-depth, objective comparison of the validated biological activities of derivatives based on the 5,7-dibromo-1H-indole-2,3-dione scaffold, commonly known as 5,7-dibromoisatin. Isatin (1H-indole-2,3-dione) and its analogues represent a significant class of heterocyclic compounds that serve as crucial precursors in drug synthesis due to their wide array of pharmacological properties.[1][2] The strategic placement of bromine atoms at the C5 and C7 positions of the isatin ring has been shown to significantly enhance cytotoxic potency, making this particular scaffold a fertile ground for the development of novel therapeutic agents.[3][4][5]
This document is intended for researchers, scientists, and drug development professionals, offering a synthesized analysis of experimental data to guide future research and development efforts. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative, verifiable sources.
Dominant Therapeutic Potential: Anticancer Activity
The most extensively validated biological activity of 5,7-dibromoisatin derivatives is their potent anticancer efficacy. These compounds have demonstrated significant antiproliferative effects across a range of human cancer cell lines, often operating through multifaceted mechanisms of action that can overcome common drug resistance pathways.[3][4][6]
Mechanism of Action: A Dual-Pronged Attack
A primary mechanism underpinning the anticancer potency of these derivatives is the dual inhibition of two critical cellular processes: tubulin polymerization and the PI3K/Akt signaling pathway.[3]
-
Microtubule Destabilization: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy.[3] Certain N-substituted 5,7-dibromoisatin derivatives act as potent microtubule-destabilizing agents, inhibiting tubulin polymerization, which leads to mitotic arrest and subsequent apoptosis (programmed cell death).[3][4]
-
Akt Pathway Inhibition: The Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. Its hyperactivation is a hallmark of many cancers and a key driver of chemoresistance. Novel 5,7-dibromoisatin derivatives have been shown to reduce both the expression levels and the phosphorylation (activation) state of Akt, effectively shutting down this pro-survival pathway.[3]
The ability to target both microtubules and the Akt pathway simultaneously represents a significant therapeutic advantage, potentially leading to synergistic antitumor effects and a reduced likelihood of acquired resistance.[3]
Caption: Dual-inhibition mechanism of 5,7-dibromoisatin derivatives.
Comparative Efficacy of Anticancer Derivatives
Structure-activity relationship (SAR) studies reveal that modifications at the N-1 position and the introduction of specific functional groups are critical for enhancing cytotoxicity. N-alkylation, N-benzylation, and the addition of thiocyanate, isothiocyanate, or selenocyanate moieties have yielded highly potent compounds.[3][7]
| Derivative Class | Specific Compound | Target Cell Line | IC₅₀ (µM) | Key Findings |
| Isothiocyanates | Compound 13 | HT29 (Colon) | 1.09 | Demonstrated potent dual inhibition of tubulin polymerization and the Akt pathway.[3] |
| Compound 6 | HT29 (Colon) | 1.56 | Showed significant inhibition of tubulin polymerization and reduced Akt levels.[3] | |
| Selenocyanates | Compound 5 | MCF-7 (Breast) | <5 | Particularly effective against breast cancer cells; induced apoptosis.[3] |
| Compound 9 & 12 | MCF-7 (Breast) | <5 | Selenocyanate group proved beneficial for activity in this cell line.[3] | |
| N-Arylmethyl | 5,7-dibromo-N-(1-naphthylmethyl)-1H-indole-2,3-dione | U937 (Lymphoma) | 0.19 | The most potent derivative identified in its series against lymphoma cells.[7] |
| Thiosemicarbazone | Compound 97 | Multiple | 0.78 - 3.12 | Exhibited broad-spectrum activity, including against drug-resistant MRSA isolates.[8] |
Antimicrobial and Anticonvulsant Activities
While anticancer applications are the most prominent, derivatives of the 5,7-dibromoisatin core have also been validated for other important biological activities.
Antimicrobial Validation
The isatin scaffold is known to exhibit antimicrobial properties, and 5-halogenation is a key factor in enhancing this activity.[1] Specific derivatives of 5,7-dibromoisatin have shown promising results.
-
A potent thiosemicarbazone derivative (Compound 97) was found to be highly active against a panel of microbes, with a Minimum Inhibitory Concentration (MIC) of 1.56 µM against Bacillus subtilis, Staphylococcus aureus, and Staphylococcus epidermidis.[8]
-
Crucially, this same compound demonstrated an MIC of just 0.78 µM against three clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA), highlighting its potential to combat antibiotic-resistant infections.[8]
-
The compound also showed antifungal activity, with an MIC of 3.12 µM against Aspergillus niger.[8]
-
Generally, isatin derivatives tend to be more effective against Gram-positive than Gram-negative bacteria.[9][10]
Anticonvulsant Validation
A series of 5,7-dibromoisatin semicarbazones have been synthesized and evaluated for anticonvulsant properties using the maximal electroshock (MES) induced seizure model in mice.[11][12]
-
Compounds DH-05 , DH-11 , and DH-12 were identified as the most prominent anticonvulsants in the series.[11][13]
-
These compounds provided significant protection against induced seizures with the added benefit of little to no neurotoxicity, as determined by the rotarod test for minimal motor impairment.[11][13] This favorable safety profile is a critical consideration for developing central nervous system (CNS) active drugs.
Experimental Protocols for Biological Validation
To ensure scientific integrity and reproducibility, this section details the standard, self-validating protocols used to ascertain the biological activities described above.
Caption: General workflow for synthesis and validation.
Protocol: Cytotoxicity (MTT Assay)
This assay is foundational for determining a compound's ability to inhibit cancer cell proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., HT29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 5,7-dibromoisatin derivatives in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting viability against drug concentration.
Protocol: Tubulin Polymerization Assay
This experiment directly validates the effect of a compound on microtubule dynamics.
-
Reaction Setup: In a 96-well plate, add a tubulin buffer solution containing GTP and purified tubulin protein (>99% pure).
-
Compound Addition: Add the test compound (e.g., Compound 11 or 13 ) at various concentrations. Include a positive control (e.g., Vinblastine) and a negative control (vehicle/DMSO).
-
Initiation & Monitoring: Incubate the plate at 37°C to initiate polymerization. Monitor the increase in absorbance (light scattering) at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
Analysis: Inhibition of polymerization is observed as a reduction in the rate and extent of the absorbance increase compared to the negative control.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Concluding Remarks
The this compound scaffold is a validated and highly promising platform for the development of potent therapeutic agents. Its derivatives have demonstrated significant, quantifiable activity against cancer through a desirable dual-inhibition mechanism that targets both cell division and survival signaling. Furthermore, specific modifications have yielded compounds with potent antimicrobial and anticonvulsant properties, showcasing the versatility of this chemical core. The experimental data strongly support the continued exploration of this compound class, with a particular focus on optimizing derivatives for improved efficacy, selectivity, and pharmacokinetic profiles for future clinical consideration.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Isatin-based compounds for use in targeted anti-Cancer therapy | Semantic Scholar [semanticscholar.org]
- 8. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Brominated vs. Chlorinated Isatins for Researchers and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its halogenated derivatives are cornerstones in medicinal chemistry and organic synthesis, serving as versatile scaffolds for a multitude of biologically active compounds.[1][2][3][4][5] The introduction of bromine or chlorine onto the isatin core profoundly influences its chemical reactivity, creating a nuanced landscape for synthetic chemists to navigate. This guide provides an in-depth, objective comparison of the reactivity of brominated and chlorinated isatins, supported by experimental insights and established protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Electronic Influence of Halogens on the Isatin Scaffold
The reactivity of the isatin ring system is dictated by the interplay of its electron-rich aromatic ring and the electron-deficient pyrrole ring containing two carbonyl groups.[1] Halogens, being electronegative, exert an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The balance of these opposing effects, along with the position of the halogen on the aromatic ring, governs the reactivity of the molecule in various transformations.
Generally, chlorine is more electronegative than bromine, leading to a stronger inductive electron withdrawal. Conversely, bromine's larger size and more diffuse p-orbitals can lead to better orbital overlap in certain resonance structures, although this effect is often subordinate to the inductive effect in aromatic systems. These fundamental electronic differences are the primary drivers for the observed disparities in reactivity between chlorinated and brominated isatins.
Electrophilic Aromatic Substitution: A Tale of Two Halogens
Electrophilic aromatic substitution (EAS) is a key reaction for further functionalizing the benzene ring of the isatin core.[6][7] The rate and regioselectivity of EAS are highly sensitive to the nature of the halogen substituent.
Key Mechanistic Considerations:
-
Activating/Deactivating Nature: Both chlorine and bromine are deactivating groups in electrophilic aromatic substitution due to their strong inductive electron withdrawal, which makes the aromatic ring less nucleophilic.[6]
-
Directing Effects: Despite being deactivating, halogens are ortho, para-directors because of their ability to donate electron density via resonance, stabilizing the arenium ion intermediate at these positions.
Comparative Reactivity:
In the context of EAS on an already halogenated isatin, the existing halogen will direct incoming electrophiles. However, when comparing the direct halogenation of isatin itself, a notable difference in reactivity emerges.
-
Chlorination: The reaction of isatin with chlorinating agents like trichloroisocyanuric acid (TCCA) can lead to mono- and di-substituted products, such as 5-chloroisatin and 5,7-dichloroisatin.[8][9] The higher reactivity of chlorine can sometimes lead to over-chlorination, requiring careful control of reaction conditions.
-
Bromination: Bromination of isatin, often carried out with elemental bromine in a suitable solvent, also yields mono- and di-bromo derivatives, such as 5,7-dibromoisatin.[2] Bromine is generally less reactive than chlorine in electrophilic aromatic substitution.[10][11][12] This lower reactivity can offer better control and selectivity in achieving mono-substitution.
Experimental Data Summary:
| Reaction | Halogenating Agent | Product(s) | Typical Yield | Reference |
| Chlorination | Trichloroisocyanuric Acid (TCCA) | 5-Chloroisatin, 5,7-Dichloroisatin | Variable | [8][9] |
| Bromination | Bromine in Ethanol | 5,7-Dibromoisatin | Good | [2] |
Nucleophilic Substitution Reactions: The Role of the Leaving Group
While nucleophilic aromatic substitution on the benzene ring of isatin is less common without strong activation, the principles of nucleophilic substitution are relevant when considering reactions where the halogen acts as a leaving group. In such cases, the C-X bond strength is a critical factor.
C-X Bond Strengths (approximate):
-
C-Cl: ~346 kJ/mol
-
C-Br: ~290 kJ/mol
The C-Br bond is significantly weaker than the C-Cl bond, making bromide a better leaving group than chloride in nucleophilic substitution reactions.[13] This difference is fundamental to understanding the relative reactivity of brominated and chlorinated aromatics in reactions where the halogen is displaced.[14]
N-Functionalization: A Common Ground with Subtle Differences
The nitrogen atom of the isatin lactam is a common site for functionalization. N-alkylation or N-arylation is typically achieved by deprotonation with a base followed by reaction with an electrophile.
While the halogen substituent on the aromatic ring is distant from the nitrogen atom, its electronic influence can still be felt. The electron-withdrawing nature of both halogens increases the acidity of the N-H proton compared to unsubstituted isatin, facilitating its removal by a base.
-
Chlorinated Isatins: The stronger electron-withdrawing effect of chlorine might lead to a slightly more acidic N-H proton compared to brominated isatins. This could potentially allow for the use of milder bases or result in faster deprotonation.
-
Brominated Isatins: While slightly less electron-withdrawing, bromine still significantly enhances the N-H acidity, and N-functionalization proceeds readily.
In practice, for most N-alkylation protocols using common bases like K2CO3 or NaH, the difference in reactivity between brominated and chlorinated isatins is often negligible and successful functionalization is readily achieved for both.[15]
Experimental Protocols
General Procedure for N-Alkylation of Halogenated Isatins
This protocol is a generalized procedure adaptable for both brominated and chlorinated isatins.
Materials:
-
Halogenated isatin (e.g., 5-chloroisatin or 5-bromoisatin)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K2CO3), anhydrous
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium iodide (KI, catalytic amount)
Procedure:
-
To a stirred solution of the halogenated isatin (1.0 eq.) in anhydrous DMF at 0 °C, add potassium carbonate (1.5 eq.).
-
Stir the resulting suspension for 1 hour at room temperature.
-
Add the alkyl halide (1.1 eq.) and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to 80 °C and stir for 24-72 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Adjust the pH to 3-4 with dilute hydrochloric acid.
-
Filter the precipitated product, wash with water, and recrystallize from a suitable solvent (e.g., methanol or ethanol).
Synthesis of Halogenated Isatins via the Sandmeyer Method
The Sandmeyer isatin synthesis is a classical and widely used method for preparing substituted isatins from anilines.[16][17][18][19][20]
Principle: This two-step synthesis involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.[17][21] This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the corresponding isatin derivative.[17][18][19]
Step 1: Synthesis of Halogenated Isonitrosoacetanilide
-
In a flask, dissolve chloral hydrate (1.1 eq.) in water.
-
Add anhydrous sodium sulfate until saturation.
-
In a separate beaker, dissolve the halogenated aniline (e.g., 4-chloroaniline or 4-bromoaniline) (1.0 eq.) in water and hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution.
-
In another beaker, dissolve hydroxylamine hydrochloride (2.2 eq.) in water.
-
Add the hydroxylamine solution to the reaction mixture.
-
Heat the mixture to reflux for approximately 10-15 minutes.
-
Cool the mixture, and collect the precipitated isonitrosoacetanilide by filtration. Wash with water and dry.
Step 2: Cyclization to Halogenated Isatin
-
Carefully add concentrated sulfuric acid to a flask and heat to 50 °C.
-
Slowly add the dried isonitrosoacetanilide from Step 1 in portions, maintaining the temperature between 60-70 °C.
-
After the addition is complete, heat the mixture to 80 °C for about 10 minutes.
-
Cool the mixture and pour it onto crushed ice.
-
Collect the precipitated halogenated isatin by filtration, wash thoroughly with water until the washings are neutral, and dry.
Conclusion and Practical Implications
The choice between a brominated and a chlorinated isatin precursor depends heavily on the intended synthetic route.
-
For subsequent electrophilic aromatic substitution , the slightly lower reactivity of bromine may offer finer control and improved selectivity for mono-substitution.
-
In reactions where the halogen is intended to be a leaving group (e.g., in cross-coupling reactions), a brominated isatin is generally more reactive due to the weaker C-Br bond.
-
For N-functionalization , the differences in reactivity are often minimal, and both substrates are suitable.
Understanding these fundamental differences in reactivity allows researchers to strategically design their synthetic pathways, optimize reaction conditions, and ultimately achieve their target molecules with greater efficiency and control. The halogen on the isatin ring is not merely a placeholder but a powerful tool for modulating electronic properties and directing chemical reactivity.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. fiveable.me [fiveable.me]
- 15. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. synarchive.com [synarchive.com]
- 18. biomedres.us [biomedres.us]
- 19. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. Chloral hydrate - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5,7-Dibromoisatin Analogs
Introduction: The Significance of the Isatin Scaffold and its Halogenated Analogs
Isatin (1H-indole-2,3-dione) and its derivatives represent a highly privileged heterocyclic scaffold in medicinal chemistry, renowned for a vast spectrum of biological activities including anticancer, anticonvulsant, antiviral, and anti-inflammatory properties.[1][2][3][4] The versatility of the isatin core allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacological profile. Among these modifications, halogenation of the benzene ring has proven to be a particularly effective strategy for enhancing potency.
Specifically, 5,7-dibromoisatin has emerged as a lead compound with significantly greater cytotoxic potency in vitro compared to its non-halogenated parent molecule.[3][5] Further derivatization, especially at the N-1 position, has yielded analogs with promising activities as dual inhibitors of tubulin polymerization and the Akt signaling pathway, crucial targets in cancer therapy.[3][5]
Given the therapeutic potential of these synthesized analogs, their unambiguous structural characterization is a critical step in the drug discovery pipeline. A multi-faceted spectroscopic approach is not merely a confirmation step but a foundational component of establishing structure-activity relationships (SAR). This guide provides a comparative analysis of the key spectroscopic signatures of 5,7-dibromoisatin and its N-substituted analogs, offering field-proven insights into data interpretation and experimental design for researchers in medicinal chemistry and drug development.
Pillar 1: Core Spectroscopic Principles for Characterizing Isatin Analogs
The power of spectroscopic analysis lies in using a combination of techniques, each providing a unique and complementary piece of the structural puzzle. For isatin analogs, four methods are indispensable:
-
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic structure of the molecule. The conjugated π-system of the isatin core gives rise to characteristic electronic transitions, primarily π → π* and n → π*, which appear as distinct absorption bands.[6][7] The position and intensity of these bands are sensitive to substitutions on the aromatic ring and at the N-1 position.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is the gold standard for identifying functional groups. In isatin analogs, it provides definitive evidence for the presence of the key N-H group (in N-unsubstituted compounds), the two distinct carbonyls (C2-ketone and C3-amide), aromatic C=C bonds, and the C-Br bonds.[3][6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are paramount for elucidating the precise connectivity of atoms. ¹H NMR reveals the chemical environment and coupling of protons, allowing for confirmation of substitution patterns on the aromatic ring and characterization of the N-1 substituent. ¹³C NMR provides a map of the carbon skeleton, including the hallmark downfield signals of the carbonyl carbons.[3][5][8]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering the most direct confirmation of a successful synthesis. For halogenated compounds, high-resolution mass spectrometry (HRMS) is particularly powerful, as it provides an exact mass that can be used to determine the elemental formula. Furthermore, the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) creates a unique and easily identifiable pattern in the mass spectrum.[9][10][11]
Pillar 2: A Comparative Spectroscopic Profile
The key to effective analysis is understanding how structural modifications influence the spectral output. Below, we compare the parent 5,7-dibromoisatin with representative N-substituted analogs.
UV-Visible Spectroscopy: Probing the Conjugated System
The UV-Vis spectrum of isatin derivatives is typically characterized by two main absorption bands corresponding to π → π* and n → π* transitions.[6] N-substitution can modulate the electronic properties of the chromophore, leading to shifts in the maximum absorption wavelength (λmax).
| Compound | Solvent | λmax (π → π) (nm) | λmax (n → π) (nm) | Reference |
| Isatin | Methanol | ~297 | ~416 | [6] |
| 5,7-dibromoisatin | DMSO | Varies | Varies | [12] |
| N-alkyl-5,7-dibromoisatin | Various | Varies | Varies | [12] |
Causality: Alkylation or arylation at the N-1 position can extend the conjugated system or alter the electron density around the chromophore, often resulting in a bathochromic (red) or hypsochromic (blue) shift. This data is crucial for confirming that the electronic environment of the core has been modified as intended.
FT-IR Spectroscopy: Identifying Key Functional Groups
FT-IR provides a rapid and definitive fingerprint of the functional groups present. The most informative regions are the N-H and C=O stretching frequencies.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (Amide, C2) (cm⁻¹) | C=O Stretch (Ketone, C3) (cm⁻¹) | C=N Stretch (Semicarbazone) (cm⁻¹) | Reference |
| 5,7-dibromoisatin | ~3200-3400 | ~1740 | ~1620 | N/A | [3] |
| 5,7-dibromoisatin semicarbazone | ~3315-3424 | ~1735 | ~1655 (amide) | ~1600 | [8] |
| N-methyl-5,7-dibromoisatin | Absent | Shifted | Shifted | N/A | [8] |
Causality: The most obvious change upon N-alkylation is the disappearance of the N-H stretching band. The formation of derivatives at the C3-carbonyl, such as semicarbazones, replaces the ketone C=O stretch with amide C=O and C=N stretching vibrations, providing clear evidence of the reaction's success.[8]
¹H and ¹³C NMR Spectroscopy: The Definitive Structural Map
NMR is the most powerful tool for unambiguous structure determination.
¹H NMR Insights: The aromatic region of 5,7-dibromoisatin is simple, showing two doublets for the H-4 and H-6 protons.[5] The N-H proton, when present, appears as a broad singlet at a very high chemical shift (>11 ppm) and is exchangeable with D₂O.[8] N-substitution introduces new, characteristic signals.
| Compound | Ar-H Signals (δ, ppm) | N-H Signal (δ, ppm) | N-substituent Signals (δ, ppm) | Solvent | Reference |
| 5,7-dibromo-N-(3'-selenocyanatopropyl)isatin | 7.92 (d), 7.73 (d) | Absent | 4.35 (t, 2H), 3.11 (t, 1H), 2.45 (m, 2H) | CDCl₃ | [5] |
| 5,7-dibromo-N-(p-bromomethylbenzyl)isatin | 7.85 (d), 7.75 (d) | Absent | 7.39 (d, 2H), 7.24 (d, 2H), 5.42 (s, 2H), 4.49 (s, 2H) | CDCl₃ | [5] |
| 5,7-dibromoisatin semicarbazone | 7.73-7.75 (m, 2H) | 11.58 (brs) | 12.14 (s, CONH), 9.85 (brs, ArNH), Aryl signals | DMSO-d₆ | [8] |
Causality: The chemical shifts, splitting patterns (multiplicity), and integration of the N-substituent signals provide conclusive evidence of the attached group's structure and connectivity to the isatin nitrogen. For example, a propyl chain will show distinct triplets and a multiplet corresponding to the different methylene groups.[5]
¹³C NMR Insights: ¹³C NMR complements the proton data by mapping the carbon framework. The carbonyl carbons are particularly diagnostic, appearing far downfield.
| Compound | C2=O (δ, ppm) | C3=O (δ, ppm) | C5-Br (δ, ppm) | C7-Br (δ, ppm) | Reference |
| 5,7-dibromo-N-(3'-selenocyanatopropyl)isatin | 180.8 | 158.5 | 117.4 | 104.7 | [5] |
Causality: The chemical shifts of the isatin core carbons are sensitive to the electronic effects of the N-1 substituent, though these effects are often subtle. The primary utility is confirming the presence of all expected carbons in the molecule, including those of the substituent.
Mass Spectrometry: Confirming Molecular Weight and Halogen Presence
The presence of two bromine atoms in 5,7-dibromoisatin analogs creates a highly characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9][11] This leads to a distinctive pattern of peaks.
-
M+ peak: Contains two ⁷⁹Br atoms.
-
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
M+4 peak: Contains two ⁸¹Br atoms.
The expected intensity ratio for these peaks is approximately 1:2:1 , a definitive signature for a dibrominated compound.
| Compound | Formula | Calculated Mass (M+) | Found Mass (M+) | Isotopic Pattern | Reference |
| 5,7-Dibromo-N-(p-bromomethylbenzyl)isatin | C₁₆H₁₀Br₃NO₂ | 484.8256 | 484.8256 | M, M+2, M+4, M+6 (Tribromo) | [5] |
| 5,7-Dibromo-N-(3'-selenocyanatopropyl)isatin | C₁₂H₈Br₂N₂O₂Se | 449.8112 | 449.8113 | M, M+2, M+4 (Dibromo) | [5] |
Causality: High-resolution mass spectrometry (HRMS) provides an exact mass measurement to four or more decimal places. This allows for the unambiguous determination of the elemental formula, confirming that the synthesized product is not an isomer or an unexpected byproduct. The observed mass must match the calculated mass for the target formula, as shown in the table.[5]
Pillar 3: Self-Validating Experimental Workflow
To ensure data integrity and reproducibility, a standardized workflow is essential. This protocol outlines the key steps for characterizing a novel N-substituted 5,7-dibromoisatin analog.
Caption: General workflow for the synthesis and spectroscopic confirmation of a novel 5,7-dibromoisatin analog.
Detailed Step-by-Step Methodology
1. Sample Preparation:
-
NMR Spectroscopy: Accurately weigh ~5-10 mg of the purified, dry compound into an NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), ensuring the choice of solvent does not have peaks that obscure important sample signals.[5][8] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Vortex until fully dissolved.
-
FT-IR Spectroscopy: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
-
UV-Vis Spectroscopy: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).[7] Perform serial dilutions to obtain concentrations within the linear range of the spectrophotometer (e.g., 5-25 µg/mL).
-
HRMS: Dissolve a small amount of sample (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). The solution is then directly infused into the mass spectrometer.
2. Instrument Parameters (Typical):
-
¹H NMR:
-
Spectrometer: 400 or 500 MHz
-
Pulse Program: Standard proton acquisition
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Relaxation Delay: 1-2 seconds
-
-
FT-IR:
-
Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
UV-Vis:
-
Scan Range: 200–800 nm
-
Blank: Use the same solvent as the sample.
-
-
HRMS:
-
Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)
-
Analyzer: Time-of-Flight (TOF) or Orbitrap
-
Mode: Positive or Negative ion mode, depending on the analyte.
-
3. Data Analysis & Cross-Validation:
-
HRMS First: Confirm the mass matches the calculated mass for the target elemental formula and that the bromine isotopic pattern is present. If this fails, the synthesis needs reassessment.
-
FT-IR Second: Verify the presence/absence of key functional groups. For an N-alkylation, confirm the loss of the N-H band.
-
NMR Last: Meticulously assign all proton and carbon signals. Ensure that the integration in the ¹H NMR spectrum corresponds to the number of protons in the proposed structure and that all spin-spin couplings are consistent with the connectivity.
Application Context: From Spectrum to Biological Function
This rigorous spectroscopic analysis is not an academic exercise; it directly supports the advancement of drug candidates. For instance, 5,7-dibromoisatin analogs have been identified as dual-target anticancer agents.[3][5]
Caption: Dual-inhibition mechanism of action for potent 5,7-dibromoisatin analogs.
Confirming the successful attachment of specific N-alkyl or N-benzyl groups is critical, as these moieties are often responsible for enhancing cell permeability and modulating the interaction with the target proteins, tubulin and Akt.[5] Without definitive spectroscopic proof of structure, any biological data generated would be unreliable.
Conclusion
The spectroscopic characterization of 5,7-dibromoisatin analogs is a cornerstone of their development as potential therapeutic agents. A synergistic application of UV-Vis, FT-IR, NMR, and Mass Spectrometry provides a comprehensive and self-validating structural proof. Each technique offers a unique analytical window, and when combined, they allow researchers to confirm not only the identity but also the purity of their synthesized compounds with high confidence. By understanding the characteristic spectral signatures and how they are influenced by structural modifications, scientists can accelerate the design-synthesis-testing cycle, bringing novel and more effective isatin-based drugs from the bench to the clinic.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xisdxjxsu.asia [xisdxjxsu.asia]
- 5. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of 5,7-Dibromoisatin Analogs as Dual Inhibitors of Tubulin and Akt
Introduction: The Rationale for a Computational Approach
In the landscape of modern drug discovery, the strategic use of in silico techniques is paramount for accelerating the development of novel therapeutics.[1][2] Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged heterocyclic scaffold, renowned for a wide spectrum of pharmacological activities, including potent anticancer properties.[3] The core structure of isatin is a versatile template for chemical modification, allowing for the fine-tuning of its biological effects.[4]
A key strategy for enhancing the therapeutic potential of isatin involves halogenation. The introduction of bromine atoms at the 5 and 7 positions of the indole ring, yielding 5,7-dibromoisatin, has been shown to significantly increase cytotoxicity against various cancer cell lines.[3][5] Further modifications, particularly at the N-1 position, have led to the discovery of analogs with promising profiles as microtubule-destabilizing agents, capable of overcoming multidrug resistance.[5][6]
Recent experimental evidence has highlighted a particularly compelling therapeutic strategy: the dual inhibition of both tubulin polymerization and the Akt signaling pathway.[5] This two-pronged attack can induce apoptosis more effectively and potentially circumvent the resistance mechanisms that plague single-target therapies. A series of N-alkylated 5,7-dibromoisatin analogs have demonstrated this dual-inhibitory action, making them prime candidates for further investigation.[5]
This guide provides a comprehensive, in-depth protocol for a comparative molecular docking study of a representative set of 5,7-dibromoisatin analogs. Our objective is to computationally model and analyze the interactions of these analogs with their putative biological targets—Tubulin and Akt1 kinase . By comparing the binding affinities and interaction patterns, we aim to elucidate the structural determinants of their activity and provide a rational basis for the design of next-generation dual inhibitors. This approach allows for the rapid, cost-effective screening of virtual compounds, prioritizing the most promising candidates for synthesis and in vitro validation.[7][8]
The Scientific Framework: Target Selection and Rationale
The choice of protein targets is the cornerstone of a meaningful docking study. Based on compelling experimental data, we have selected two proteins that are critical regulators of cancer cell proliferation and survival.
-
Target 1: β-Tubulin. Microtubules, polymers of α- and β-tubulin, are essential components of the mitotic spindle, making them a validated target for anticancer drugs.[9] Agents that bind to the colchicine site on β-tubulin disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[10] Several isatin derivatives are known to exert their cytotoxic effects via this mechanism.[6] For this study, we will utilize the crystal structure of tubulin in complex with colchicine (PDB ID: 1SA0) to define the binding site.[9][11][12]
-
Target 2: Akt1 (Protein Kinase B). The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many human cancers, promoting tumor growth and resistance to therapy.[13] Therefore, inhibiting Akt1 is a highly attractive strategy for cancer treatment. The kinase domain of Akt1 contains the ATP-binding pocket, which is a primary target for small-molecule inhibitors.[14] We will use the crystal structure of the human Akt1 kinase domain (e.g., PDB ID: 3O96) for our docking simulations.[15][16]
The central hypothesis of this study is that specific substitutions on the 5,7-dibromoisatin scaffold can confer high-affinity binding to both the colchicine site of tubulin and the ATP-binding pocket of Akt1, providing a structural basis for the observed dual-inhibitory activity.
Experimental Protocols: A Self-Validating System
Scientific integrity in computational studies hinges on a rigorous, transparent, and—most importantly—validated methodology. The following protocols are designed to be a self-validating system, ensuring that our predictions are both reproducible and reliable.
Ligand Library Preparation
The first step is to generate a virtual library of 5,7-dibromoisatin analogs for docking. This library is based on previously synthesized compounds with known biological activity, allowing for a direct comparison between in silico predictions and experimental outcomes.[5][17]
-
Scaffold Selection: Begin with the core 5,7-dibromoisatin structure.
-
Analog Generation: Create a series of analogs with varying N-1 substituents. This virtual set includes:
-
DIA-01: 5,7-dibromoisatin (parent compound)
-
DIA-02: N-(3-chloropropyl)-5,7-dibromoisatin
-
DIA-03: N-(3-thiocyanatopropyl)-5,7-dibromoisatin
-
DIA-04: N-(p-bromomethylbenzyl)-5,7-dibromoisatin
-
DIA-05: N-(p-selenocyanatomethylbenzyl)-5,7-dibromoisatin
-
-
2D to 3D Conversion: Use a molecular editor (e.g., ChemDraw, MarvinSketch) to draw the 2D structures and convert them to 3D SDF or Mol2 files.
-
Energy Minimization: This step is critical to ensure the ligands are in a stable, low-energy conformation. Utilize a molecular mechanics force field, such as MMFF94, within a computational chemistry package (e.g., Avogadro, MOE). The causality here is that docking a high-energy, unstable conformer can lead to inaccurate binding predictions and false positives.
Target Protein Preparation
The raw data from the Protein Data Bank (PDB) must be carefully prepared to create a chemically correct and computationally ready model of the receptor.
-
Structure Acquisition: Download the crystal structures of the target proteins from the RCSB PDB:
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, Discovery Studio). Remove all non-essential components:
-
Water Molecules: These are typically removed unless specific water molecules are known to be critical for ligand binding (bridging interactions).
-
Co-crystallized Ligands and Ions: Remove the native ligand (colchicine from 1SA0, allosteric inhibitor from 3O96) and any non-essential ions. This clears the binding site for the docking of our new analogs.
-
-
Protein Refinement:
-
Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign appropriate atomic charges (e.g., Gasteiger charges) to all atoms in the protein. This is essential for the scoring function to accurately calculate electrostatic interactions.
-
Save Processed Structure: Save the cleaned, prepared protein in a PDBQT format for use with AutoDock Vina or a similar format for other docking software.
-
Molecular Docking Workflow & Validation
This is the core of the computational experiment. The process must be validated to ensure the chosen parameters can accurately reproduce known binding modes.
-
Active Site Definition (Grid Box Generation): The docking algorithm needs to know where to search for binding poses. A grid box is defined around the active site of the protein. The most reliable way to define this is by centering the grid on the position of the original co-crystallized ligand. This ensures the search is focused on the biologically relevant binding pocket.
-
Protocol Validation (Redocking):
-
Objective: To prove that the docking software and its parameters can replicate the experimentally determined binding pose.[18]
-
Procedure: Extract the native ligand from the original PDB file (e.g., colchicine from 1SA0). Prepare this ligand using the same protocol as for our analog library. Dock it back into its own receptor's binding site using the defined grid box.
-
Success Criterion: Superimpose the lowest-energy docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses. A protocol is considered validated if the RMSD is < 2.0 Å .[19][20][21] This gives us confidence that our methodology can accurately predict binding orientations.
-
-
Comparative Docking: Once the protocol is validated, use the exact same parameters to dock the entire library of 5,7-dibromoisatin analogs (DIA-01 to DIA-05) into the active sites of both Tubulin and Akt1.
-
Post-Docking Analysis: For each analog, the docking program will generate multiple possible binding poses, each with a corresponding binding energy score (typically in kcal/mol).
-
Rank by Score: The poses are ranked by their binding energy. More negative values indicate a stronger predicted binding affinity.
-
Visual Inspection: The top-ranked pose for each analog is visually inspected to analyze the specific molecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with the protein's amino acid residues.
-
Caption: Molecular docking workflow from preparation to analysis.
Results: A Comparative Analysis of Binding Interactions
The docking simulations provide quantitative binding energy estimates and detailed interaction maps for each analog against both targets. These results are summarized below, allowing for a direct comparison of their predicted dual-inhibitory potential.
| Analog ID | N-1 Substituent | Tubulin Binding Energy (kcal/mol) | Key Tubulin Interactions (Colchicine Site) | Akt1 Binding Energy (kcal/mol) | Key Akt1 Interactions (ATP Pocket) |
| DIA-01 | -H | -7.8 | H-bond: Cys241; Hydrophobic: Leu248, Ala316 | -7.2 | H-bond: Asp292; Hydrophobic: Val164, Leu264 |
| DIA-02 | -(CH₂)₃-Cl | -8.5 | H-bond: Cys241, Asn258; Hydrophobic: Leu248, Ala316, Val318 | -7.9 | H-bond: Asp292, Thr291; Hydrophobic: Val164, Ala177, Leu264 |
| DIA-03 | -(CH₂)₃-SCN | -8.9 | H-bond: Cys241, Thr179; Hydrophobic: Leu248, Ala316, Val318 | -8.4 | H-bond: Asp292, Lys179; Hydrophobic: Val164, Leu264; SCN group interaction |
| DIA-04 | -CH₂-Ph-CH₂Br | -9.4 | H-bond: Cys241; π-π stacking: Tyr202; Hydrophobic: Leu248, Ala316 | -8.8 | H-bond: Asp292; π-π stacking: Phe293; Hydrophobic: Val164, Ala177 |
| DIA-05 | -CH₂-Ph-CH₂SeCN | -10.1 | H-bond: Cys241, Asn258; π-π stacking: Tyr202; Hydrophobic: Leu248, Val318 | -9.5 | H-bond: Asp292, Lys179; π-π stacking: Phe293; SeCN group interaction |
Analysis of Structure-Activity Relationships (SAR)
The computational results provide clear insights into the structure-activity relationships governing the binding of these analogs.[22][23][24][25][26]
-
Effect of N-1 Alkylation: The parent compound, 5,7-dibromoisatin (DIA-01), shows moderate binding affinity for both targets. The addition of an N-alkyl chain (DIA-02, DIA-03) significantly improves the binding energy. This is attributable to increased hydrophobic interactions within the binding pockets. The flexible alkyl chain allows the molecule to adopt a more favorable conformation, and the terminal chloro and thiocyanate groups form additional hydrogen bonds.
-
Impact of the Benzyl Group: Introducing a benzyl ring at the N-1 position (DIA-04, DIA-05) provides a substantial boost in binding affinity. This is due to the formation of favorable π-π stacking interactions with aromatic residues (Tyr202 in Tubulin, Phe293 in Akt1) present in the active sites. This finding aligns with experimental data suggesting N-benzylation increases cytotoxicity.[5]
-
The Role of Selenocyanate: The most potent analog in our in silico screen is DIA-05, which features a terminal selenocyanate (SeCN) group. This analog exhibits the lowest binding energy for both Tubulin and Akt1. The SeCN moiety appears to form specific, favorable interactions within both active sites, likely involving hydrogen bonds and electrostatic contributions, in addition to the benefits conferred by the N-benzyl scaffold. This computational result strongly corroborates experimental findings where analogs containing a selenocyanate group were the most promising compounds against breast cancer cell lines.[5]
Discussion: From In Silico Insights to Drug Design Strategy
This comparative docking study successfully modeled the binding of 5,7-dibromoisatin analogs to the colchicine site of tubulin and the ATP-binding site of Akt1. Our results provide a compelling structural rationale for the experimentally observed dual-inhibitory activity of this class of compounds. The validated docking protocol revealed a clear SAR, highlighting that a flexible N-benzyl linker capped with an electron-rich functional group like selenocyanate is optimal for potent binding to both targets.
The convergence of our computational predictions with published in vitro data is significant.[5] For example, analogs similar to DIA-05 were experimentally shown to potently suppress Akt phosphorylation and inhibit tubulin polymerization more effectively than the anticancer drug vinblastine.[5] This consistency between in silico and in vitro results enhances our confidence in the predictive power of the docking model for this specific chemical series.
It is crucial, however, to acknowledge the inherent limitations of molecular docking. Docking provides a static snapshot of the binding event and does not account for protein flexibility or the entropic contributions to binding energy. Therefore, these findings should be viewed as robust hypotheses that require experimental validation. Future computational work should involve molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complexes over time.
Strategically, these results guide future synthetic efforts. The N-(p-selenocyanatomethylbenzyl) substituent on the 5,7-dibromoisatin core (DIA-05) emerges as a lead scaffold. Further optimization could involve exploring different substitutions on the benzyl ring to enhance interactions or improve pharmacokinetic properties.
Caption: Dual-inhibition pathway of 5,7-dibromoisatin analogs.
Conclusion
This guide has detailed a rigorous, validated workflow for the comparative molecular docking of 5,7-dibromoisatin analogs. The in silico results strongly suggest that N-1 substitution with a benzyl-selenocyanate moiety confers potent dual-inhibitory potential against both tubulin and Akt1. This computational analysis not only provides a structural explanation for existing experimental data but also establishes a clear, rational path for the design of more effective anticancer agents based on the isatin scaffold. The identified lead candidate, DIA-05, warrants priority for chemical synthesis and subsequent in vitro and in vivo evaluation.
References
- 1. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is in silico drug discovery? [synapse.patsnap.com]
- 8. microbenotes.com [microbenotes.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. 1SA0: TUBULIN-COLCHICINE: STATHMIN-LIKE DOMAIN COMPLEX [ncbi.nlm.nih.gov]
- 13. AKT1 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthetic Efficiency of 5,7-Dibromoisatin Production
For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. 5,7-dibromoisatin is a critical building block in the synthesis of a variety of pharmacologically active compounds, including inhibitors of tubulin polymerization and the Akt pathway.[1] This guide provides an in-depth comparison of the primary synthetic routes to 5,7-dibromoisatin, offering a critical evaluation of their efficiency, scalability, and underlying chemical principles. We will delve into the experimental details of the most common methods, providing not just protocols, but also the mechanistic rationale behind them to empower researchers in their synthetic strategy.
The Significance of 5,7-Dibromoisatin
Isatin (1H-indole-2,3-dione) and its derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties.[1][2] The halogenated derivatives, in particular, have garnered significant interest. Specifically, the presence of bromine atoms at the 5 and 7 positions of the isatin core has been shown to enhance the anti-cancer activity of derived compounds.[1] This makes the efficient and reliable synthesis of 5,7-dibromoisatin a crucial starting point for the development of novel therapeutics.
Method 1: Direct Bromination of Isatin
The most straightforward approach to 5,7-dibromoisatin is the direct electrophilic bromination of the isatin scaffold. This method is often favored for its simplicity and readily available starting material.
Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The isatin ring is activated towards electrophilic attack by the lone pair of electrons on the nitrogen atom. The bromine molecule, a relatively weak electrophile, is polarized by the solvent or a Lewis acid catalyst (though often not required with activated rings), generating a partial positive charge on one of the bromine atoms. The electron-rich aromatic ring of isatin then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base (such as the solvent or bromide ion) restores the aromaticity of the ring, yielding the brominated product. The substitution occurs preferentially at the 5 and 7 positions due to the directing effects of the acyl and amino groups on the benzene ring.
Experimental Protocol
A detailed protocol for the direct bromination of isatin is as follows[1][3]:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend isatin (1.0 g, 6.8 mmol) in ethanol.
-
Bromine Addition: Heat the suspension to reflux (approximately 70-75°C). Add a solution of bromine (2.2 g, 13.6 mmol, 2.0 equivalents) in ethanol dropwise to the refluxing mixture over a period of 30 minutes.
-
Reaction Monitoring: Continue refluxing the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and then with water to remove any unreacted bromine and hydrobromic acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 5,7-dibromoisatin as a red solid. A reported yield for this method is 86%.[3]
Method 2: The Sandmeyer Isatin Synthesis
A classic and versatile method for the synthesis of the isatin core is the Sandmeyer isatin synthesis.[4][5] This multi-step approach allows for the construction of the isatin ring from an appropriately substituted aniline, offering a high degree of control over the final substitution pattern. For the synthesis of 5,7-dibromoisatin, the logical starting material is 2,4-dibromoaniline.
Mechanistic Rationale
The Sandmeyer synthesis is a two-part process:
-
Formation of the Isonitrosoacetanilide: The synthesis begins with the reaction of an aniline with chloral hydrate and hydroxylamine.[5] The aniline nitrogen acts as a nucleophile, attacking the carbonyl carbon of chloral hydrate. Subsequent elimination and reaction with hydroxylamine lead to the formation of an isonitrosoacetanilide intermediate.
-
Acid-Catalyzed Cyclization: The isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid. The acid protonates the oxime, facilitating an intramolecular electrophilic attack of the nitrogen onto the aromatic ring. This cyclization event, followed by tautomerization and hydrolysis, yields the final isatin product.
Projected Experimental Protocol
Based on the established procedures for the Sandmeyer synthesis of other brominated isatins, a projected protocol for 5,7-dibromoisatin is as follows[6]:
Part 1: Synthesis of 2-(Hydroxyimino)-N-(2,4-dibromophenyl)acetamide
-
Reaction Mixture Preparation: In a large flask, prepare a solution of chloral hydrate and sodium sulfate in water. In a separate beaker, dissolve 2,4-dibromoaniline in water with the aid of concentrated hydrochloric acid. Prepare a third solution of hydroxylamine hydrochloride in water.
-
Condensation Reaction: Combine the three solutions. A thick suspension will likely form. Heat the mixture to 80-100°C for several hours.
-
Isolation of Intermediate: Cool the reaction mixture and filter the resulting solid. Wash the solid with water to remove inorganic salts. The crude product is the isonitrosoacetanilide intermediate.
Part 2: Cyclization to 5,7-Dibromoisatin
-
Acid-Catalyzed Cyclization: Carefully add the dried 2-(hydroxyimino)-N-(2,4-dibromophenyl)acetamide in portions to pre-heated concentrated sulfuric acid (around 60-70°C), maintaining the temperature within a narrow range.
-
Reaction Quenching and Product Isolation: After the addition is complete, continue stirring for a short period. Pour the reaction mixture onto crushed ice. The 5,7-dibromoisatin will precipitate as a solid.
-
Purification: Filter the solid product, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the key parameters of the two primary synthetic routes are summarized in the table below.
| Parameter | Direct Bromination of Isatin | Sandmeyer Isatin Synthesis |
| Starting Material | Isatin | 2,4-Dibromoaniline |
| Key Reagents | Bromine, Ethanol | Chloral hydrate, Hydroxylamine, Conc. H₂SO₄ |
| Number of Steps | 1 | 2 |
| Reported Yield | ~86%[3] | Variable, but generally good (>75% for unsubstituted isatin)[7] |
| Reaction Time | Several hours | Can be lengthy, spanning two steps |
| Scalability | Good | Moderate; handling large volumes of conc. acid can be challenging |
| Safety Considerations | Bromine is corrosive and toxic; handle with care. | Use of concentrated sulfuric acid requires caution. |
| Substrate Scope | Limited to bromination of the isatin core. | Versatile; allows for a wide range of substituted isatins by varying the starting aniline. |
Conclusion and Recommendations
Both direct bromination and the Sandmeyer synthesis are viable and effective methods for the production of 5,7-dibromoisatin.
-
For simplicity and high yield from a readily available precursor, direct bromination of isatin is the recommended method. This one-step synthesis is efficient and relatively easy to perform, making it an excellent choice for many laboratory settings.
-
The Sandmeyer synthesis offers greater versatility for producing a variety of substituted isatins. If the project requires the synthesis of multiple isatin analogs with different substitution patterns, establishing the Sandmeyer protocol would be a more strategic long-term approach. While it involves an additional step, it provides greater control over the final product structure.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the availability of starting materials, desired scale of the reaction, and the broader synthetic goals of the project. This guide provides the necessary data and experimental context to make an informed decision, empowering scientists to efficiently produce the crucial 5,7-dibromoisatin intermediate for their research and development endeavors.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. synarchive.com [synarchive.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. ijcmas.com [ijcmas.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,7-dibromo-1H-indole-2,3-dione
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 5,7-dibromo-1H-indole-2,3-dione (also known as 5,7-Dibromoisatin), ensuring the protection of laboratory personnel and the environment.
As a halogenated organic compound, this compound requires specific handling and disposal procedures to mitigate potential hazards. Adherence to these protocols is not merely a matter of best practice but a critical component of regulatory compliance.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This information dictates the necessity of stringent safety measures to prevent accidental exposure during handling and disposal.
Table 1: Hazard and Precautionary Data for this compound
| Hazard Statement | Description | Precautionary Statement | Description |
| H302 | Harmful if swallowed | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315 | Causes skin irritation | P264 | Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | P270 | Do not eat, drink or smoke when using this product. |
| H335 | May cause respiratory irritation | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE): The First Line of Defense
Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This creates a necessary barrier between the researcher and potential chemical exposure.
-
Eye Protection: Chemical splash goggles are essential to protect against airborne particles and potential splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.
-
Body Protection: A laboratory coat should be worn to protect against contamination of personal clothing.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used. All handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation risks.
Segregation and Collection: A Critical Step in Waste Management
Proper segregation of chemical waste is fundamental to safe and compliant disposal. As a brominated organic compound, this compound must be disposed of as halogenated organic waste [2].
Key Principles of Segregation:
-
Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste. Co-mingling can complicate the disposal process and increase costs[3].
-
Avoid Incompatibles: Keep halogenated waste separate from acids, bases, and strong oxidizing agents to prevent dangerous chemical reactions.
-
Solid vs. Liquid:
-
Solid Waste: Collect unused or expired this compound, as well as contaminated consumables (e.g., weigh boats, gloves, pipette tips), in a designated solid waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be collected as halogenated liquid waste.
-
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
Step 1: Container Selection and Preparation
-
Select a waste container that is in good condition, free of leaks, and constructed of a material compatible with the chemical waste. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must have a secure, screw-top lid to prevent spills and the escape of vapors.
Step 2: Labeling the Waste Container
-
Proper labeling is a critical regulatory requirement under the Resource Conservation and Recovery Act (RCRA)[4][5].
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas.
-
A clear indication of all components in the container, including any solvents.
-
The accumulation start date (the date the first piece of waste is added).
-
The name and contact information of the responsible researcher or laboratory supervisor.
-
Step 3: Waste Accumulation
-
Place the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste[3].
-
Store the container in secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks.
Step 4: Arranging for Final Disposal
-
Never dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant risk.
-
The final disposal of this hazardous waste must be conducted by a licensed and certified professional waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations. The most common method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic byproducts[2].
Caption: Workflow for the proper disposal of this compound waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Hazard: Refer to the Safety Data Sheet (SDS) for specific spill cleanup procedures.
-
Control Ignition Sources: If any solvents are present, extinguish all nearby flames and turn off spark-producing equipment.
-
Cleanup: For a small spill, trained laboratory personnel wearing appropriate PPE can proceed with cleanup.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Work from the outside of the spill inward to prevent spreading[6].
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable detergent and water.
-
Label the container with "Spill Debris" and the chemical name, and dispose of it as hazardous waste.
-
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately[7].
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that the pursuit of scientific advancement does not come at the expense of personal well-being or environmental integrity.
References
- 1. 5,7-Dibromoisatin 97 6374-91-0 [sigmaaldrich.com]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. uhcl.edu [uhcl.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. students.umw.edu [students.umw.edu]
Navigating the Safe Handling of 5,7-Dibromo-1H-indole-2,3-dione: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of 5,7-dibromo-1H-indole-2,3-dione (also known as 5,7-Dibromoisatin), a compound requiring meticulous attention to safety protocols. Moving beyond a simple checklist, we delve into the rationale behind each step, ensuring a deep-seated understanding of the necessary precautions from initial handling to final disposal.
Understanding the Hazard Profile of this compound
This compound is classified as a hazardous substance, and a thorough understanding of its potential risks is the foundation of safe laboratory practices.[1][2] The primary hazards associated with this compound are:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Serious Eye Irritation: Can cause significant eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1][2]
Given these classifications, it is imperative to handle this compound with the appropriate engineering controls and personal protective equipment to minimize exposure. The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious approach.[1]
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Essential Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following protocol is designed to provide comprehensive protection.
Step-by-Step PPE Application:
-
Primary Barrier - Gloves: Begin with nitrile gloves as the initial layer of defense against skin contact. Ensure they are inspected for any tears or punctures before use.
-
Secondary Barrier - Lab Coat and Gown: A standard laboratory coat should be worn, fully fastened. For procedures with a higher risk of splashes or dust generation, an additional disposable gown is recommended.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[1][3] A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high potential for splashing.
-
Respiratory Protection: All handling of solid this compound must be conducted within a certified chemical fume hood to control inhalation exposure.[4][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to maintain safety throughout the lifecycle of handling this compound in the laboratory.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6]
-
Keep the container tightly closed when not in use.[1]
Handling and Experimental Use:
-
Engineering Controls: All weighing and handling of the solid compound must be performed in a chemical fume hood to minimize the risk of inhalation.[4][5]
-
Procedural Best Practices:
Spill Management:
In the event of a spill, immediate and appropriate action is critical.
Caption: Workflow for responding to a this compound spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a crucial final step to ensure environmental and personnel safety.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste.[4]
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both the integrity of their research and a secure laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. 5,7-二溴靛红 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 1H-Indole-2,3-dione, 5-bromo-, 3-(O-acetyloxime) Safety Data Sheets(SDS) lookchem [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
